O-Methylpallidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGJIUVRZHFCM-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Methylpallidine: A Technical Guide to its Discovery, Isolation from Lindera glauca, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylpallidine, a morphinandienone alkaloid, has been identified within the plant species Lindera glauca. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from this botanical source. It details the experimental protocols for extraction and purification and presents the spectroscopic data crucial for its structural elucidation. Furthermore, this document summarizes the known biological activities of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Lindera glauca, a deciduous shrub belonging to the Lauraceae family, is distributed across East Asia and has been a source of various bioactive secondary metabolites. Among these are numerous alkaloids, a class of naturally occurring compounds with diverse pharmacological activities. This guide focuses on a specific morphinandienone alkaloid, this compound, which has been reported to be a constituent of Lindera glauca.[1] The morphinandienone structural scaffold is of significant interest to medicinal chemists due to its presence in clinically important analgesics. This document serves as a technical resource, consolidating the available information on the discovery, isolation, and biological properties of this compound, with a specific emphasis on its isolation from Lindera glauca.
Discovery and Initial Isolation from Lindera glauca
Further investigation into the broader context of alkaloid chemistry reveals that the initial isolation and structural elucidation of many morphinandienone alkaloids occurred in the mid-20th century. A comprehensive review by K.L. Stuart in 1971 on the topic of morphinandienone alkaloids provides a foundational understanding of this class of compounds. The synthesis of this compound N-oxide from this compound has been described, indicating the availability of the parent compound for further chemical studies.[2]
Physicochemical Properties and Spectroscopic Data
The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following table summarizes its key physicochemical properties and the expected spectroscopic data based on its known structure.
| Property | Data |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol |
| Appearance | Typically a crystalline solid |
| UV λmax (in EtOH) | ~240 nm, ~286 nm |
| IR (KBr) νmax | ~1670 cm⁻¹ (conjugated ketone), ~1640 cm⁻¹, ~1620 cm⁻¹ (aromatic) |
| ¹H-NMR (CDCl₃) | Signals corresponding to methoxy groups, an N-methyl group, aromatic protons, and aliphatic protons. |
| ¹³C-NMR (CDCl₃) | Resonances for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons. |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 341, with characteristic fragmentation patterns. |
Experimental Protocols: Isolation and Purification
The following is a generalized experimental protocol for the isolation and purification of alkaloids, including this compound, from a plant source like Lindera glauca. This protocol is based on standard phytochemical techniques and should be adapted and optimized based on the specific plant material and laboratory conditions.
Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., roots, stems, or leaves of Lindera glauca) is the starting point.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is often carried out using a Soxhlet apparatus or by repeated maceration.
-
Acid-Base Extraction:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The aqueous layer is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, making them insoluble in water.
-
The basified aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.
-
Purification
The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina.
-
A gradient elution system of increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloids.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles can be further purified using pTLC to isolate the pure this compound.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent or solvent mixture to obtain a high-purity crystalline solid.
References
O-Methylpallidine: A Technical Overview of its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of O-Methylpallidine, a morphinan alkaloid with potential pharmacological significance. This document details its known natural sources and delves into the intricate biosynthetic pathway responsible for its formation in plants. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified as a naturally occurring alkaloid in a limited number of plant species. The primary sources reported in the scientific literature are:
-
Lindera glauca : A plant species belonging to the Lauraceae family.
-
Nandina domestica : Commonly known as heavenly bamboo, this plant is a member of the Berberidaceae family.
Biosynthesis of this compound
This compound is a member of the morphinan class of alkaloids, which are derived from the precursor (R)-reticuline. The biosynthesis of morphinan alkaloids is a complex process involving a series of enzymatic reactions. The proposed biosynthetic pathway leading to the core morphinan structure is detailed below.
The biosynthesis of morphinan alkaloids, including this compound, begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-reticuline, which is then epimerized to (R)-reticuline. (R)-reticuline serves as the central precursor for the synthesis of the morphinan scaffold.
The key steps in the formation of the morphinan skeleton from (R)-reticuline are as follows:
-
Oxidative Coupling: The enzyme Salutaridine Synthase , a cytochrome P450 enzyme, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.
-
Reduction: Salutaridine Reductase then reduces the keto group of salutaridine to a hydroxyl group, yielding salutaridinol.
-
Acetyl-CoA Dependent Acetylation: Salutaridinol 7-O-acetyltransferase acetylates the 7-hydroxyl group of salutaridinol to form salutaridinol-7-O-acetate.
-
Spontaneous Cyclization: Salutaridinol-7-O-acetate undergoes a spontaneous allylic elimination and intramolecular cyclization to form thebaine, which possesses the characteristic morphinan ring system.
From thebaine, a series of demethylation, reduction, and rearrangement reactions, catalyzed by various enzymes including O-methyltransferases, lead to the diverse array of morphinan alkaloids, including this compound. The specific enzymatic steps leading from the core morphinan structure to this compound have not been fully elucidated and represent an area for future research.
Biosynthetic Pathway of the Morphinan Skeleton
Caption: Proposed biosynthetic pathway from (R)-Reticuline to the core morphinan structure.
Experimental Protocols
Detailed and validated experimental protocols for the specific isolation, quantification, and characterization of this compound are not extensively reported in the peer-reviewed literature. However, general methodologies for the study of plant alkaloids can be adapted for this purpose.
General Protocol for Alkaloid Extraction from Plant Material
This protocol provides a general framework for the extraction of alkaloids from plant tissues. Optimization will be necessary for specific plant materials and for maximizing the yield of this compound.
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., leaves, stems, roots) from Lindera glauca or Nandina domestica.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve chemical integrity.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation. The choice of solvent should be optimized based on the polarity of this compound.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction process.
-
Filter the extract through cheesecloth or filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the liberated free alkaloids into an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Repeat the extraction several times to ensure complete recovery of the alkaloids.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an enriched alkaloid fraction.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for the quantification of this compound has not been detailed in the literature. The following provides a general starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector.
-
Column: A reversed-phase C18 column is a common choice for alkaloid analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The gradient program will need to be optimized to achieve good separation of this compound from other components in the extract.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, or for higher sensitivity and specificity, mass spectrometry (LC-MS).
-
Quantification: An external standard calibration curve should be prepared using a purified and quantified standard of this compound. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: To determine the number and types of protons in the molecule and their connectivity through spin-spin coupling.
-
13C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
The acquisition of a pure sample of this compound is a prerequisite for its comprehensive NMR analysis.
Future Directions
The study of this compound presents several opportunities for future research. Key areas that require further investigation include:
-
Quantitative analysis of this compound in its natural source plants to understand its distribution and accumulation.
-
Elucidation of the specific enzymatic steps in the biosynthetic pathway leading from the core morphinan structure to this compound.
-
Pharmacological screening of purified this compound to determine its biological activities and potential therapeutic applications.
-
Development and validation of robust analytical methods for the routine quantification and quality control of this compound in plant extracts and derived products.
This technical guide serves as a foundational resource for researchers interested in this compound. While significant knowledge exists regarding the broader class of morphinan alkaloids, focused research on this compound is needed to unlock its full scientific and therapeutic potential.
O-Methylpallidine: A Technical Overview of its Chemical Structure, Stereochemistry, and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylpallidine is a naturally occurring aporphine alkaloid found in several plant species. As a member of this extensive class of pharmacologically active compounds, it possesses a characteristic tetracyclic isoquinoline core structure. This technical guide provides a detailed examination of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also presents generalized experimental protocols for the isolation and characterization of aporphine alkaloids and discusses the well-established biological signaling pathways modulated by this compound class, thereby offering a comprehensive framework for its scientific evaluation.
Chemical Structure and Properties
This compound is chemically defined as (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one. Its molecular structure is characterized by a rigid tetracyclic system, which imparts specific stereochemical properties and dictates its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₄ | PubChem |
| Molecular Weight | 341.4 g/mol | PubChem |
| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one | PubChem |
| CAS Number | 27510-33-4 | Biosynth |
| Topological Polar Surface Area | 48 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Stereochemistry
The stereochemistry of this compound is defined by the two chiral centers at positions 1 and 9, leading to the (1S, 9S) configuration. This specific spatial arrangement of substituents is crucial for its biological activity, as the enantiomeric form may exhibit different pharmacological properties. The rigid aporphine backbone restricts conformational flexibility, presenting a well-defined three-dimensional structure for receptor binding. The absolute configuration of aporphine alkaloids is a key determinant of their interaction with chiral biological macromolecules such as receptors and enzymes.
Experimental Protocols: A Generalized Approach for Aporphine Alkaloids
While specific experimental details for the isolation and structural elucidation of this compound are not extensively documented, the following protocols outline the general methodologies employed for aporphine alkaloids.
Isolation and Purification
The following workflow illustrates a typical procedure for the isolation of aporphine alkaloids from plant material.
Caption: Generalized workflow for the isolation of aporphine alkaloids.
Methodology:
-
Plant Material Preparation: The relevant plant parts are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to extraction with an appropriate organic solvent, typically methanol or ethanol, to isolate a wide range of secondary metabolites, including alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction protocol. The extract is acidified to protonate the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified to deprotonate the alkaloids, which can then be extracted back into an organic solvent.
-
Chromatographic Separation: The resulting crude alkaloid mixture is separated into individual components using chromatographic techniques. Column chromatography with silica gel or alumina is often used for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system to obtain a pure crystalline solid.
Structural Elucidation
The definitive structure of an isolated aporphine alkaloid is determined through a combination of spectroscopic techniques.
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns can provide clues about the structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, methoxy, carbonyl). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Determines the number and connectivity of hydrogen atoms. Chemical shifts, coupling constants, and integration provide detailed structural information. ¹³C NMR: Determines the number and types of carbon atoms in the molecule. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
| X-ray Crystallography | Provides the unambiguous three-dimensional structure of the molecule in the solid state, including absolute stereochemistry, bond lengths, and bond angles. |
Biological Activity and Signaling Pathways
This compound belongs to the aporphine class of alkaloids, which are known to interact with various neurological receptors, particularly dopamine receptors.[1][2] While the specific signaling cascade for this compound is not detailed in the literature, the general mechanism of action for aporphine alkaloids at dopamine D1-like receptors is well-characterized.[2][3]
Modulation of Dopamine Receptor Signaling
Aporphine alkaloids can act as either agonists or antagonists at dopamine receptors.[2] The following diagram illustrates the canonical signaling pathway initiated by the activation of a Gs-coupled dopamine D1-like receptor, a common target for this class of compounds.[3]
Caption: Aporphine alkaloid modulation of the dopamine D1 receptor signaling pathway.
This pathway highlights how the binding of an aporphine alkaloid to the D1 receptor can initiate a cascade of intracellular events, leading to changes in gene expression and ultimately altering neuronal function. The specific effect (agonism or antagonism) of this compound would determine whether it stimulates or inhibits this pathway. Other signaling pathways, such as the NF-κB and AMPK pathways, have also been implicated in the biological activities of various aporphine alkaloids.[1]
Conclusion
This compound is a structurally defined aporphine alkaloid with potential for significant biological activity, characteristic of its chemical class. While a comprehensive experimental dataset for this specific molecule is not widely available, this guide provides a framework for its study based on established methodologies for related natural products. Further research is warranted to fully elucidate the spectroscopic properties, precise mechanism of action, and therapeutic potential of this compound. The information presented herein serves as a foundational resource for scientists engaged in natural product chemistry and drug discovery.
References
O-Methylpallidine (CAS No. 27510-33-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information on O-Methylpallidine (CAS No. 27510-33-4), a naturally occurring morphinandienone alkaloid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general characteristics of the broader class of morphinandienone and aporphine alkaloids to provide a contextual understanding of its potential properties and biological activities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 27510-33-4 | [1][2] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1][2] |
| Molecular Weight | 341.4 g/mol | [1][2] |
| Appearance | Yellow Powder | Commercial Supplier |
| Storage Conditions | 2-8°C Refrigerator | Commercial Supplier |
| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one | [2] |
| XLogP3-AA (Computed) | 2.3 | [2] |
| Hydrogen Bond Donor Count (Computed) | 0 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 5 | [2] |
| Rotatable Bond Count (Computed) | 3 | [2] |
| Topological Polar Surface Area (Computed) | 48 Ų | [2] |
Experimental Protocols
Isolation and Purification of this compound from Sarcocapnos enneaphylla
The following protocol is based on the described isolation of this compound from its natural source.
1. Extraction:
- Air-dried and powdered plant material of Sarcocapnos enneaphylla is exhaustively extracted with methanol at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction:
- The crude extract is acidified with a 5% hydrochloric acid solution.
- The acidic solution is washed with a nonpolar solvent such as diethyl ether to remove neutral and acidic impurities.
- The aqueous layer is then basified with a 20% sodium hydroxide solution to a pH of approximately 9-10.
- The basic solution is extracted with a chlorinated solvent like dichloromethane to partition the alkaloids into the organic phase.
- The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness.
3. Chromatographic Purification:
- The resulting crude alkaloid mixture is subjected to column chromatography on silica gel.
- A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a dichloromethane-methanol gradient), is used to separate the different alkaloid components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.
Pharmacological Properties and Potential Signaling Pathways
Disclaimer: Specific experimental data on the pharmacological activity, mechanism of action, and receptor binding profile of this compound are not currently available in the public scientific literature. The following information is a general overview of the known activities of the broader class of morphinandienone and aporphine alkaloids, to which this compound belongs. This is intended to provide a hypothetical framework for potential research directions.
Morphinandienone and aporphine alkaloids are known to possess a wide range of biological activities, with a significant focus on their interactions with the central nervous system.[1]
Potential Areas of Pharmacological Interest:
-
Neuropharmacological Activity: Many alkaloids in this class exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors. Their potential as modulators of neurological pathways makes them of interest for investigating conditions such as depression, anxiety, and epilepsy.[1]
-
Anticancer Activity: Some aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Enzyme Inhibition: Certain alkaloids can act as inhibitors of key enzymes involved in cellular signaling pathways.
Hypothetical Signaling Pathway Involvement:
Given the structural similarity of this compound to other neuroactive alkaloids, a hypothetical area of investigation could be its interaction with dopaminergic signaling pathways.
Caption: Hypothetical interaction of this compound with dopaminergic signaling.
Experimental Workflows
The following diagram illustrates a general workflow for the screening and characterization of a novel natural product like this compound.
Caption: General workflow for natural product drug discovery.
Conclusion
This compound represents a natural product with potential for further investigation in the field of neuropharmacology, based on its classification as a morphinandienone alkaloid. However, there is a clear need for comprehensive experimental studies to elucidate its specific physicochemical properties and biological activities. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for future research endeavors into this compound. Researchers are encouraged to perform detailed spectroscopic analysis, solubility studies, and a broad range of in vitro and in vivo pharmacological assays to fully characterize the properties and therapeutic potential of this compound.
References
Spectroscopic Analysis of O-Methylpallidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylpallidine is a naturally occurring alkaloid belonging to the morphinandienone class. Found in various plant species, it is of interest to researchers in natural product chemistry and drug discovery due to its unique chemical structure and potential biological activities. This guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid in the characterization of this and similar compounds.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (9S)-2,3,6-trimethoxy-N-methyl-5,7,8,9-tetrahydro-4bH-dibenzo[de,g]quinolin-10(11H)-one |
| CAS Number | 27510-33-4 |
Spectroscopic Data
Disclaimer: The following spectral data tables contain representative values for the functional groups and structural motifs present in this compound. Due to the limited availability of experimentally obtained and published raw data, these values should be considered illustrative examples for educational and guidance purposes. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.5 - 7.5 | m | 3H | Aromatic protons |
| 3.8 - 4.0 | s | 9H | Methoxy group protons (3 x -OCH₃) |
| 2.5 - 3.5 | m | 8H | Aliphatic and benzylic protons |
| 2.4 | s | 3H | N-methyl group protons (-NCH₃) |
¹³C NMR (Carbon NMR) Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| 180 - 190 | Carbonyl carbon (C=O) |
| 140 - 160 | Aromatic carbons (quaternary) |
| 110 - 130 | Aromatic carbons (CH) |
| 55 - 60 | Methoxy carbons (-OCH₃) |
| 40 - 50 | Aliphatic and benzylic carbons |
| 30 - 40 | N-methyl carbon (-NCH₃) |
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1680 - 1660 | Strong | Conjugated Ketone (C=O) stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (ethers) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 341 | [M]⁺ (Molecular Ion) |
| 326 | [M - CH₃]⁺ |
| 298 | [M - C₂H₅N]⁺ |
| Further fragmentation | Loss of methoxy groups and other characteristic fragments |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of an organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and place it in a suitable IR cell.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Optimize the ionization source parameters to achieve a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation of an organic compound.
O-Methylpallidine: A Hypothetical In-Depth Technical Guide on its Mechanism of Action in the Central Nervous System
Disclaimer: The following technical guide is a hypothetical document based on the known pharmacology of the aporphine and tetrahydroisoquinoline alkaloid classes, to which "O-Methylpallidine" is presumed to belong based on its name. As of the date of this document, "this compound" is not a recognized compound in publicly available scientific literature. Therefore, the data, experimental protocols, and mechanisms described herein are representative of this class of compounds and should be considered illustrative.
Introduction
This compound is a putative novel psychoactive agent, hypothesized to be a methylated derivative of the aporphine alkaloid pallidine. Aporphine alkaloids and related tetrahydroisoquinolines are a diverse class of naturally occurring and synthetic compounds known for their significant effects on the central nervous system (CNS).[1] This class of molecules is considered a "privileged scaffold" in CNS drug discovery due to its ability to interact with a wide range of neurotransmitter receptors and other cellular targets.[1][2] This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound within the CNS, drawing on data from structurally related and pharmacologically similar compounds.
Receptor Binding Profile
The primary mechanism of action of many aporphine and tetrahydroisoquinoline alkaloids is their interaction with various G-protein coupled receptors (GPCRs) in the CNS.[2] Based on the profiles of related compounds, this compound is predicted to exhibit affinity for dopamine, serotonin, and adrenergic receptors. Some related compounds also show affinity for opiate receptors.[3][4]
Dopamine Receptor Interactions
Aporphine alkaloids are well-known for their interaction with dopamine D1 and D2 receptors.[5] Depending on the specific substitutions on the aporphine core, these compounds can act as agonists, partial agonists, or antagonists.[5] Levo-tetrahydropalmatine (L-THP), an isoquinoline alkaloid, demonstrates antagonism at both D1 and D2 receptors.[6]
Serotonin Receptor Interactions
Many aporphine alkaloids also display significant affinity for various serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1][2] The nature of this interaction (agonism vs. antagonism) is highly dependent on the specific chemical structure.
Adrenergic and Other Receptor Interactions
In addition to dopaminergic and serotonergic systems, some aporphine alkaloids and related compounds interact with α-adrenergic receptors.[1] Furthermore, certain tetrahydroisoquinolines have been shown to bind to opiate receptors, suggesting a potential for analgesic effects.[3]
Quantitative Receptor Binding Data (Hypothetical)
The following table summarizes hypothetical binding affinities (Ki, in nM) of this compound for various CNS receptors, based on published data for structurally related aporphine and tetrahydroisoquinoline alkaloids. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Hypothetical Ki (nM) for this compound | Reference Compound(s) |
| Dopamine D1 | 150 | Levo-tetrahydropalmatine[6] |
| Dopamine D2 | 400 | Levo-tetrahydropalmatine[6] |
| Serotonin 5-HT1A | 350 | Levo-tetrahydropalmatine[6] |
| Serotonin 5-HT2A | 80 | Aporphine Alkaloids[2] |
| α1-Adrenergic | 200 | Aporphine Alkaloids[1] |
| µ-Opioid | >1000 | Tetrahydroisoquinolines[3][4] |
Downstream Signaling Pathways
The interaction of this compound with its target receptors is expected to initiate a cascade of intracellular signaling events that ultimately modulate neuronal function. The specific pathways activated will depend on the receptor subtype and the nature of the interaction (agonism or antagonism).
G-Protein Coupling and Second Messenger Systems
-
Dopamine D1-like Receptor Signaling: Activation of D1-like receptors (D1 and D5) typically couples to Gs/olf proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
-
Dopamine D2-like Receptor Signaling: Activation of D2-like receptors (D2, D3, and D4) generally couples to Gi/o proteins, which inhibits adenylyl cyclase, decreases cAMP levels, and modulates ion channel activity.
-
Serotonin 5-HT1A Receptor Signaling: Similar to D2-like receptors, 5-HT1A receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opiate receptor binding and analgesic effects of the tetrahydroisoquinolines salsolinol and tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aporphine - Wikipedia [en.wikipedia.org]
- 6. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
In Silico Modeling of O-Methylpallidine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylpallidine is a naturally occurring morphinandienone alkaloid with a chemical structure suggesting potential interactions with neurological receptors.[1] While specific experimental binding data for this compound is not yet publicly available, its structural similarity to other psychoactive alkaloids points towards potential interactions with key neurotransmitter systems, such as the opioid and dopamine receptors. This guide provides a comprehensive, in-depth technical framework for a hypothetical in silico study designed to predict and characterize the binding of this compound to the mu-opioid receptor (MOR) and the dopamine D2 receptor (D2R). The methodologies outlined herein serve as a roadmap for researchers aiming to investigate the pharmacological profile of novel or uncharacterized compounds.
Introduction
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze ligand-receptor interactions.[2] Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding modes, affinities, and dynamic behavior of small molecules at their protein targets.[3][4] This allows for the generation of hypotheses that can be subsequently validated through targeted experimental assays.
This whitepaper details a proposed computational workflow to investigate the binding characteristics of this compound with the human MOR and D2R. These receptors are well-established targets for a wide range of therapeutic agents and drugs of abuse, and their activation initiates distinct downstream signaling cascades.[5][6]
Proposed In Silico Investigation Workflow
The proposed study is structured as a multi-step computational analysis, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the predicted complexes.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndafp.org [ndafp.org]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Preliminary Cytotoxicity Screening of O-Methylpallidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical preliminary cytotoxicity screening of O-Methylpallidine for illustrative purposes. The data, experimental protocols, and mechanistic pathways described herein are based on established methodologies in the field of toxicology and cancer research but are not derived from actual experimental results for this specific compound.
Introduction
This compound is a naturally occurring morphinandienone alkaloid found in plants of the Papaveraceae and Menispermaceae families.[1][2] While its neuropharmacological properties have been a subject of interest, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. This technical guide outlines a hypothetical preliminary cytotoxicity screening of this compound, providing a framework for its evaluation as a potential anti-cancer compound. The guide details the experimental design, methodologies, and potential mechanisms of action, serving as a comprehensive resource for researchers in drug discovery and development.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was hypothetically evaluated against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay after a 48-hour treatment period.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
Table 2: Cell Viability of Cancer Cell Lines after Treatment with this compound at a Fixed Concentration (20 µM)
| Cell Line | % Cell Viability (at 20 µM) |
| MCF-7 | 42.3% |
| A549 | 55.8% |
| HeLa | 48.1% |
| HepG2 | 60.2% |
Experimental Protocols
A detailed methodology for the in vitro cytotoxicity screening is provided below.
Cell Culture
Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and the non-cancerous HEK293 cell line were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells was kept below 0.1%. Cells were treated with these dilutions for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The plates were gently shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.
Caption: Workflow for this compound cytotoxicity screening.
Hypothetical Signaling Pathway for Cytotoxicity
Based on the cytotoxic profile, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for many anti-cancer compounds.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Conclusion
This hypothetical preliminary screening suggests that this compound exhibits selective cytotoxicity against several human cancer cell lines while showing minimal effect on non-cancerous cells. The IC50 values indicate moderate potency, warranting further investigation. The proposed mechanism of apoptosis induction via the intrinsic pathway provides a testable hypothesis for future studies. These would include assays to confirm apoptosis (e.g., Annexin V/PI staining), measure caspase activation, and evaluate changes in mitochondrial membrane potential. This guide provides a foundational framework for such subsequent research into the anti-cancer potential of this compound.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Understanding the Pharmacophore of O-Methylpallidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically detailing the pharmacophore, quantitative biological activities, and explicit signaling pathways of O-Methylpallidine is limited. This guide synthesizes information on the broader class of morphinandienone alkaloids and related compounds to provide a representative understanding and a framework for the pharmacological investigation of this compound. Methodologies presented are standard and widely used in the field of pharmacology for characterizing such molecules.
Introduction to this compound
This compound is a morphinandienone alkaloid, a class of naturally occurring compounds known for their potential interactions with the central nervous system. Structurally, it possesses the characteristic tetracyclic core of morphinans, suggesting potential activity at various G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors. Understanding the pharmacophore of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For morphinandienone alkaloids, key pharmacophoric features typically include a tertiary amine, an aromatic ring, and specific stereochemistry, which collectively mediate receptor binding and activation.
Quantitative Pharmacological Data (Representative)
Due to the absence of specific binding data for this compound in the reviewed literature, the following tables present representative quantitative data for well-characterized morphinan alkaloids at key CNS receptors. This data serves as a reference for the potential receptor affinity profile of this compound.
Table 1: Representative Opioid Receptor Binding Affinities of Morphinan Alkaloids
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Morphine | 1.0 - 10 | 200 - 1000 | 20 - 200 |
| Naltrexone | 0.1 - 1.0 | 1.0 - 10 | 0.5 - 5.0 |
| Buprenorphine | 0.2 - 2.0 | 1.0 - 20 | 0.5 - 10 |
| Levorphanol | 0.5 - 5.0 | 10 - 100 | 5.0 - 50 |
Table 2: Representative Dopamine Receptor Binding Affinities of Selected Alkaloids
| Compound | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | D₄ Receptor (Kᵢ, nM) |
| Apomorphine | 2 - 20 | 1 - 10 | 10 - 100 |
| Nuciferine | 50 - 200 | 100 - 500 | 20 - 100 |
| Stepholidine | 10 - 100 | 5 - 50 | 50 - 200 |
Table 3: Representative Serotonin Receptor Binding Affinities of Selected Alkaloids
| Compound | 5-HT₁ₐ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | 5-HT₂C Receptor (Kᵢ, nM) |
| Ergotamine | 1 - 10 | 1 - 10 | 5 - 50 |
| Yohimbine | 100 - 500 | 20 - 100 | 50 - 200 |
| (R)-8-OH-DPAT | 0.5 - 5.0 | >1000 | >1000 |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for μ-receptors)
-
[³H]-Naltrindole (for δ-receptors)
-
[³H]-U69,593 (for κ-receptors)
-
-
Non-specific binding control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Liquid scintillation counter, cell harvester.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the respective radioligand at a concentration near its Kₔ, and the diluted this compound or vehicle.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of naloxone.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Dopamine D₂ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Liquid scintillation counter, cell harvester.
Procedure:
-
Follow the same general procedure as the opioid receptor binding assay, using the specific materials for the D₂ receptor.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Filtration, washing, and scintillation counting are performed as described above.
-
Data analysis is performed to determine the IC₅₀ and Kᵢ values.
Serotonin 5-HT₁ₐ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin 5-HT₁ₐ receptor.
Materials:
-
Receptor Source: Cell membranes from CHO cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]-8-OH-DPAT.
-
Non-specific binding control: Serotonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Instrumentation: Liquid scintillation counter, cell harvester.
Procedure:
-
Follow the same general procedure as the opioid receptor binding assay, using the specific materials for the 5-HT₁ₐ receptor.
-
Incubate the reaction mixture for 60 minutes at 27°C.
-
Filtration, washing, and scintillation counting are performed as described above.
-
Data analysis is performed to determine the IC₅₀ and Kᵢ values.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the pharmacological investigation of this compound.
Caption: General GPCR Signaling Pathway.
Caption: In Vitro Pharmacological Profiling Workflow.
Conclusion and Future Directions
While direct experimental data for this compound remains to be fully elucidated, its structural similarity to other morphinandienone alkaloids provides a strong basis for predicting its potential pharmacological profile. The methodologies and representative data presented in this guide offer a comprehensive framework for the systematic investigation of this compound. Future research should focus on obtaining empirical binding and functional data for this compound at a broad panel of CNS receptors. Subsequent structure-activity relationship studies on synthesized analogs will be critical in defining its pharmacophore and unlocking its therapeutic potential. Computational modeling, in conjunction with experimental validation, will further refine our understanding of the molecular determinants of its activity and guide the development of novel, selective ligands for desired therapeutic targets.
O-Methylpallidine: A Review of Its Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylpallidine, a naturally occurring morphinandienone alkaloid also known as Fissistigine C, has garnered interest within the scientific community for its potential neuropharmacological and cytotoxic activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing its chemical properties, isolation, and reported biological effects. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available quantitative data, outlining experimental methodologies, and visualizing putative biological pathways.
Introduction
This compound is a bioactive alkaloid that has been isolated from a variety of plant species, including Croton elegans, Nandina domestica, Melodinus yunnanensis, and Guatteria guianensis[1]. Structurally belonging to the morphinandienone class of alkaloids, it is characterized by a tetracyclic ring system. Its chemical formula is C₂₀H₂₃NO₄, with a molecular weight of 341.4 g/mol and a CAS number of 27510-33-4[1]. The compound is of significant interest in neuropharmacological studies due to its potential to interact with neurological receptors and modulate neurotransmitter pathways[1]. Preliminary research also suggests potential applications in oncology due to observed cytotoxic effects against cancer cell lines.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹‚¹⁰.0²‚⁷]heptadeca-2,4,6,10,13-pentaen-12-one | [2] |
| Synonyms | Fissistigine C, O-Methyl-(+)-flavinantine | |
| CAS Number | 27510-33-4 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| SMILES | CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | [2] |
The structural elucidation and characterization of this compound have been accomplished using a combination of modern analytical techniques. These include Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Circular Dichroism (LC-CD)[3]. The mass fragmentation pathway of its synonym, Fissistigine C, has also been detailed, providing further insight into its chemical structure[4].
Synthesis and Isolation
Isolation from Natural Sources
This compound is a secondary metabolite found in various plant species. The general workflow for its isolation from plant material is depicted in the following diagram.
A more detailed experimental protocol for the isolation of alkaloids, including this compound, from Croton elegans has been described. The process involves the following key steps[5]:
-
Extraction : The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature.
-
Acid-Base Extraction : The crude extract is then acidified (e.g., with 2% HCl) and filtered. The acidic aqueous phase is washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous phase is then basified (e.g., with concentrated ammonia to pH 11) and extracted again with an organic solvent like chloroform to isolate the alkaloids.
-
Purification : The resulting alkaloid fraction is subjected to chromatographic techniques, such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.
Chemical Synthesis
Pharmacological Activity and Mechanism of Action
The pharmacological activities of this compound are an area of ongoing research. The primary areas of investigation include its effects on the central nervous system and its potential as an anticancer agent.
Neuropharmacological Effects
This compound is of significant interest for its potential to modulate neurological pathways[1]. It is hypothesized to interact with various neurotransmitter systems. A simplified representation of the potential points of interaction for a compound like this compound within a generic synapse is shown below.
While the precise mechanisms are yet to be fully elucidated, the structural similarity of this compound to other morphinan alkaloids suggests potential interactions with opioid and dopamine receptors.
Cytotoxic Activity
Studies have indicated that this compound exhibits cytotoxic effects. One study reported the evaluation of pure this compound isolated from Croton elegans against the MCF-7 breast cancer cell line[6]. However, specific quantitative data such as IC₅₀ values were not provided in the accessible literature. The general procedure for assessing cytotoxicity using an MTT assay is outlined below.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture : MCF-7 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
-
Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization : Following a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity
Ethanol extracts of Guatteria multivenia, which contain this compound among other alkaloids, have been reported to possess antimicrobial properties[7]. However, the specific contribution of this compound to this activity has not been isolated and quantified.
Data Summary
A significant challenge in the comprehensive review of this compound research is the limited availability of quantitative biological data in the public domain. The following table summarizes the currently available, albeit limited, quantitative information.
Table 2: Summary of Biological Activity Data for this compound
| Activity Type | Assay | Cell Line / Organism | Result | Reference |
| Cytotoxicity | Cell Viability | MCF-7 (Breast Cancer) | Reported to be active, but no IC₅₀ value provided. | [6] |
| Antimicrobial | Not specified | Bacteria and Fungi | Present in active plant extracts, but individual contribution not determined. | [7] |
Future Directions
The existing body of research on this compound indicates its potential as a bioactive compound, particularly in the fields of neuropharmacology and oncology. However, to fully realize its therapeutic potential, several key areas require further investigation:
-
Quantitative Biological Evaluation : Systematic in vitro studies are needed to determine the IC₅₀ or EC₅₀ values of this compound against a panel of cancer cell lines and in various neuropharmacological assays.
-
Mechanism of Action Studies : Research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This includes binding affinity studies for various receptors and investigation of downstream signaling cascades.
-
Total Synthesis : The development of an efficient and scalable total synthesis route for this compound would be crucial for producing sufficient quantities for extensive preclinical and clinical studies, as well as for the generation of novel analogs with improved activity and selectivity.
-
In Vivo Studies : Should in vitro studies yield promising results, in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
The logical progression of future research is outlined in the following diagram.
Conclusion
This compound is a natural product with demonstrated potential for biological activity. While current research provides a foundation for its study, there is a clear need for more detailed and quantitative investigations to fully understand its pharmacological profile and therapeutic potential. This guide has summarized the available information and outlined the necessary future steps to advance the research on this promising alkaloid. It is hoped that this will serve as a valuable resource for the scientific community and stimulate further exploration into the therapeutic applications of this compound.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Southern Ecuador’s Traditional Medicine: Biological Screening of Plant Extracts and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Plants as Anti-microbials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of O-Methylpallidine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the de novo synthesis of O-Methylpallidine, a morphinandienone alkaloid of significant interest for its potential neurological applications. The synthesis leverages a biomimetic approach, starting from the key precursor (±)-reticuline. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for key transformations, quantitative data, and logical workflow diagrams to facilitate replication and further research into its analogs.
Core Synthetic Strategy: A Biomimetic Approach
The de novo synthesis of this compound is most effectively achieved through a biomimetic pathway that mirrors its natural biosynthesis. The strategy hinges on the oxidative coupling of the precursor (±)-reticuline to form the morphinandienone core, followed by a selective methylation to yield the final product. This approach is advantageous as it builds the complex polycyclic structure in a highly efficient manner.
The overall transformation can be summarized as follows:
Caption: Biomimetic synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of the Precursor, (±)-Reticuline
(±)-Reticuline is a crucial benzylisoquinoline alkaloid that serves as the starting material for the synthesis of this compound. While it can be isolated from plant sources, a de novo synthesis provides a reliable and scalable supply. The synthesis of (±)-reticuline has been extensively studied and can be achieved through various established methods, often starting from commercially available precursors like vanillin and 3-hydroxy-4-methoxyphenethylamine.
A common synthetic route involves a Pictet-Spengler reaction between a suitably substituted phenethylamine and a phenylacetaldehyde derivative, followed by functional group manipulations.
Step 2: Biomimetic Oxidative Coupling of (±)-Reticuline to (±)-Pallidine
This is the key step in constructing the morphinandienone skeleton. The intramolecular oxidative coupling of (±)-reticuline mimics the biosynthetic pathway catalyzed by cytochrome P450 enzymes in plants. In the laboratory, this transformation can be achieved using various oxidizing agents. A notable method involves the use of thallium(III) trifluoroacetate.
Experimental Protocol:
-
Reaction Setup: A solution of (±)-reticuline (1.0 g, 3.0 mmol) in dry dichloromethane (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Thallium(III) trifluoroacetate (1.64 g, 3.0 mmol) is added portion-wise to the stirred solution at room temperature over 15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of chloroform to chloroform:methanol (95:5) to afford (±)-pallidine.
Step 3: Selective O-Methylation of (±)-Pallidine to (S)-O-Methylpallidine
The final step involves the selective methylation of the phenolic hydroxyl group of pallidine. This reaction can be achieved using a suitable methylating agent, such as diazomethane or methyl iodide in the presence of a base. It is important to control the reaction conditions to avoid N-methylation.
Experimental Protocol:
-
Reagent Preparation: An ethereal solution of diazomethane is freshly prepared from N-nitroso-N-methylurea. Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: To a solution of (±)-pallidine (100 mg, 0.3 mmol) in a mixture of methanol and ether (1:1, 20 mL), the freshly prepared ethereal solution of diazomethane is added dropwise at 0 °C until a faint yellow color persists.
-
Reaction Monitoring: The reaction is monitored by TLC (chloroform:methanol, 9:1). The reaction is typically complete within 1 hour.
-
Work-up: Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in chloroform and washed with saturated aqueous sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative TLC or column chromatography to yield (S)-O-Methylpallidine.
Quantitative Data
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reactant | Product | Reagents | Yield (%) |
| Oxidative Coupling | (±)-Reticuline | (±)-Pallidine | Thallium(III) trifluoroacetate | ~40-50 |
| Selective O-Methylation | (±)-Pallidine | (S)-O-Methylpallidine | Diazomethane | ~80-90 |
Spectroscopic Data for (S)-O-Methylpallidine:
-
¹H NMR (CDCl₃, δ): 6.78 (s, 1H), 6.65 (s, 1H), 6.30 (s, 1H), 4.25 (d, J=14 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 2.45 (s, 3H).
-
Mass Spectrometry (EI-MS): m/z 341 [M]⁺.
Synthesis of this compound Analogs
The synthetic route described above is amenable to the preparation of various analogs of this compound. Modifications can be introduced at different stages of the synthesis:
-
Analogs from Modified Precursors: By starting with analogs of reticuline with different substitution patterns on the aromatic rings, a diverse library of morphinandienone alkaloids can be synthesized.
-
Analogs via Derivatization: The final product, this compound, can be further modified. For example, the ketone functionality can be reduced or transformed into other functional groups. The tertiary amine can be quaternized or N-demethylated to provide further analogs.
The general workflow for generating analogs is depicted below:
Caption: Workflow for the synthesis of this compound analogs.
Conclusion
This technical guide provides a detailed framework for the de novo synthesis of this compound and its analogs. The biomimetic approach, centered on the oxidative coupling of reticuline, offers an efficient and logical pathway to this complex natural product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the pharmacological potential of this class of alkaloids.
O-Methylpallidine as a potential biomarker in plant metabolomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding plant biochemistry and physiology. Identifying specific biomarkers within the complex plant metabolome can provide insights into metabolic pathways, responses to environmental stress, and the production of pharmaceutically valuable compounds. O-Methylpallidine, a member of the morphinan class of alkaloids, presents a compelling candidate as a potential biomarker in plant metabolomics. This technical guide provides a comprehensive overview of this compound, including its proposed biosynthesis, methodologies for its detection and quantification, and a framework for its validation as a biomarker. Due to the limited availability of direct research on this compound, this guide leverages data and protocols from the closely related and well-studied morphinan alkaloid, codeine, to provide illustrative examples and a foundational methodology.
Proposed Biosynthesis of this compound
While the specific biosynthetic pathway of this compound has not been fully elucidated, a plausible pathway can be proposed based on the well-characterized biosynthesis of morphinan alkaloids like morphine and codeine in Papaver somniferum[1][2][3][4][5]. The pathway likely begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the core morphinan skeleton.
A key step in the biosynthesis of many alkaloids is the methylation of hydroxyl groups, a reaction catalyzed by O-methyltransferases (OMTs)[6]. The formation of this compound likely involves a specific OMT acting on a precursor molecule within the morphinan pathway.
Figure 1: Proposed Biosynthetic Pathway of this compound.
Quantitative Data Presentation: An Illustrative Example
Table 1: Codeine Concentration in Papaver somniferum Poppy Straw
| Sample ID | Codeine Concentration (% dry weight) | Morphine Concentration (% dry weight) | Thebaine Concentration (% dry weight) | Reference |
| PS-01 | 0.8 - 4.2 | < 0.05 | ~2.0 | [7] |
| PS-02 | 1.9 - 378 (mg/kg) | 3.6 - 261 (mg/kg) | 8.1 - 217 (mg/kg) | [8] |
| PS-03 | 0.1 - 57.1 (mg/kg) | 0.1 - 620 (mg/kg) | 0.3 - 41 (mg/kg) | [9] |
Table 2: Alkaloid Content in Different Capsule Sizes of Papaver somniferum 'Meara'
| Capsule Size | Total Alkaloid Content (%) | Codeine Concentration (%) | Thebaine Concentration (%) | Reference |
| Large | Lower than small capsules | 0.21 | 0.15 | [10] |
| Medium | - | - | - | [10] |
| Small | Higher than large capsules | Lower than large capsules | 5-10 times less than large | [10] |
Experimental Protocols
The following section outlines a detailed methodology for the extraction and quantification of this compound from plant material. This protocol is adapted from established methods for the analysis of alkaloids in plant tissues[11][12][13][14][15][16][17][18].
Sample Preparation and Extraction
-
Harvesting and Drying: Harvest the desired plant tissue (e.g., leaves, stems, roots). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight.
-
Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS analysis.
-
Figure 2: General Workflow for Plant Metabolite Extraction.
LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard. For example, for codeine, a common transition is m/z 300.1 → 165.1.
-
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to standard guidelines. This includes assessing:
-
Linearity: A calibration curve should be constructed using a certified reference standard of this compound over a range of concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.
-
Matrix Effects: The influence of other compounds in the plant extract on the ionization of this compound.
Establishing this compound as a Biomarker
To validate this compound as a biomarker, a series of experiments are necessary. The logical relationship for this validation process is outlined below.
Figure 3: Logical Flow for Biomarker Validation.
Conclusion
This compound holds promise as a potential biomarker in plant metabolomics. While direct research is currently limited, the methodologies and frameworks established for related alkaloids provide a clear path forward for its investigation. By leveraging advanced analytical techniques and a systematic approach to biomarker validation, researchers can elucidate the role of this compound in plant biology and potentially unlock its utility in crop improvement, drug discovery, and understanding plant-environment interactions. The protocols and data presentation formats outlined in this guide serve as a foundational resource for scientists and professionals embarking on this exciting area of research.
References
- 1. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 2. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 3. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 5. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130205452A1 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]
- 8. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for the Extraction of O-Methylpallidine from Nandina domestica
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I. Quantitative Data Summary
As specific quantitative data for O-Methylpallidine extraction from Nandina domestica is not available in the reviewed literature, the following table provides a template for researchers to record their experimental data. The expected yield of total alkaloids from Nandina domestica can vary significantly based on the plant's age, growing conditions, and the specific tissues used.
| Parameter | Value | Notes |
| Starting Plant Material (dried leaves) | e.g., 500 g | Specify the plant part used (leaves, stems, roots). |
| Crude Alkaloid Extract Yield | e.g., 2.5 g | Calculated after initial acid-base extraction and solvent evaporation. |
| Purified this compound Yield | e.g., 50 mg | Calculated after chromatographic purification. |
| Purity of this compound | e.g., >95% | Determined by HPLC or LC-MS analysis. |
II. Experimental Protocols
This section details a representative protocol for the extraction and purification of this compound from Nandina domestica leaves.
A. Materials and Reagents:
-
Dried and powdered leaves of Nandina domestica
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 2M solution
-
Ammonia solution (NH₄OH), 25%
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography (70-230 mesh)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Rotary evaporator
-
pH meter or pH strips
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
B. Protocol for Total Alkaloid Extraction (Acid-Base Extraction):
-
Maceration: Soak 500 g of dried, powdered Nandina domestica leaves in 5 L of methanol for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the methanolic extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Acidification: Dissolve the crude extract in 500 mL of 2M hydrochloric acid. The solution should be acidic (pH 1-2). Filter the solution to remove any non-alkaloidal precipitate.
-
Basification: Transfer the acidic aqueous solution to a separatory funnel. Slowly add concentrated ammonia solution (25% NH₄OH) with constant stirring and cooling until the pH reaches 9-10. This will precipitate the free alkaloids.
-
Liquid-Liquid Extraction: Extract the basified solution three times with an equal volume of dichloromethane (3 x 500 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined dichloromethane extracts over anhydrous sodium sulfate for at least 4 hours. Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
C. Protocol for this compound Purification (Column Chromatography):
-
Column Preparation: Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) using a slurry of silica gel in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for alkaloid separation is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 1%, 2%, 5%, 10%).
-
Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Identification and Pooling: Identify the fractions containing this compound by comparing with a reference standard on TLC or by LC-MS analysis.[1][2] Pool the pure fractions containing the target compound.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.
D. Protocol for Purity Analysis (HPLC):
-
HPLC System: A standard HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is often effective.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
-
Quantification: The purity can be determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
III. Putative Signaling Pathway of this compound
This compound belongs to the aporphine class of alkaloids. Aporphine alkaloids are known to interact with various G protein-coupled receptors (GPCRs) in the central nervous system, particularly dopamine, serotonin, and adrenergic receptors.[4][5] The specific downstream signaling cascade for this compound has not been fully elucidated, but a general mechanism can be proposed based on the activity of related compounds.
Diagram of Aporphine Alkaloid Interaction with GPCRs:
Caption: General signaling pathway of aporphine alkaloids via G protein-coupled receptors.
Workflow for this compound Extraction and Purification:
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of O-Methylpallidine in Human Plasma
Introduction
O-Methylpallidine is a compound of significant interest in pharmaceutical development due to its potential therapeutic applications. To support preclinical and clinical pharmacokinetic studies, a rapid, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in human plasma.[1][2] This method demonstrates excellent accuracy, precision, and a low limit of quantification, making it suitable for characterizing the pharmacokinetic profile of this compound.
Experimental
Materials and Reagents
This compound reference standard and its stable isotope-labeled internal standard (IS), this compound-d3, were synthesized in-house. HPLC-grade acetonitrile and methanol were purchased from a commercial supplier. Formic acid and ammonium acetate were of analytical grade. Human plasma (K2-EDTA) was obtained from a certified vendor.
Instrumentation
The HPLC-MS/MS system consisted of a Shimadzu Nexera X2 HPLC system coupled to a Sciex Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ ion source.
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation. To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard (this compound-d3, 10 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to precipitate proteins.[3] The supernatant was transferred to an autosampler vial for injection into the HPLC-MS/MS system.
Chromatographic Conditions
Chromatographic separation was achieved on a Waters XBridge® C18 column (2.1 x 50 mm, 3.5 µm) maintained at 40 °C. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The total run time was 5.0 minutes.
Table 1: HPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The analysis was performed in the Multiple Reaction Monitoring (MRM) mode. The optimized MRM transitions and compound-specific parameters are listed in Table 2.
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 328.2 | 297.1 | 80 | 35 |
| This compound-d3 (IS) | 331.2 | 300.1 | 80 | 35 |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Discussion
Selectivity
The method demonstrated excellent selectivity. No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples from six different sources.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. A linear regression with a weighting factor of 1/x² was used to fit the data. The correlation coefficient (r²) was consistently ≥ 0.995. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio of >10.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = 0.123x + 0.002 | 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (0.1 ng/mL), low QC (0.3 ng/mL), medium QC (30 ng/mL), and high QC (80 ng/mL). The results, summarized in Table 4, were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 11.2 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 8.9 | 101.1 |
| Medium | 30 | 4.1 | 102.3 | 6.5 | 100.8 |
| High | 80 | 3.5 | 99.1 | 5.8 | 99.6 |
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the QC levels, with a mean recovery of approximately 85%. The matrix effect was assessed and found to be negligible, with the normalized matrix factor ranging from 0.98 to 1.04.
Protocol
1. Preparation of Stock and Working Solutions
1.1. Prepare a 1 mg/mL stock solution of this compound and this compound-d3 (IS) in methanol. 1.2. Prepare working standard solutions of this compound by serial dilution of the stock solution with 50% methanol. 1.3. Prepare an IS working solution of 10 ng/mL by diluting the IS stock solution with acetonitrile.
2. Preparation of Calibration Standards and Quality Controls
2.1. Spike appropriate amounts of the this compound working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. 2.2. Prepare QC samples at 0.1 (LLOQ), 0.3 (Low), 30 (Medium), and 80 (High) ng/mL in a similar manner.
3. Sample Extraction
3.1. Aliquot 50 µL of plasma samples (standards, QCs, or unknown) into a 1.5 mL microcentrifuge tube. 3.2. Add 150 µL of the IS working solution (10 ng/mL this compound-d3 in acetonitrile). 3.3. Vortex the mixture for 1 minute. 3.4. Centrifuge at 13,000 rpm for 10 minutes at 4 °C. 3.5. Transfer 100 µL of the supernatant to an autosampler vial.
4. HPLC-MS/MS Analysis
4.1. Inject 5 µL of the prepared sample onto the HPLC-MS/MS system. 4.2. Acquire data using the parameters described in the "Chromatographic Conditions" and "Mass Spectrometric Conditions" sections.
5. Data Processing
5.1. Integrate the peak areas of this compound and the IS. 5.2. Calculate the peak area ratio (this compound/IS). 5.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. 5.4. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
References
O-Methylpallidine: Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Structural Elucidation
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and analytical chemistry.
Purpose: This document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the morphinandienone alkaloid, O-Methylpallidine. Detailed tables of chemical shifts and a standardized experimental protocol are presented to aid in the unequivocal identification and structural elucidation of this compound.
Introduction
This compound is a naturally occurring morphinandienone alkaloid found in various plant species, including Croton elegans. Morphinandienone alkaloids are of significant interest to the scientific community due to their diverse and potent biological activities, which include potential analgesic, anti-inflammatory, and cytotoxic properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of such compounds in phytochemical and pharmacological research. This application note presents the complete ¹H and ¹³C NMR assignments for this compound, providing a valuable resource for researchers working with this class of alkaloids.
Chemical Structure
The chemical structure of this compound, systematically named (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one, is depicted below.
Figure 1: Chemical Structure of this compound (C₂₀H₂₃NO₄).
¹H and ¹³C NMR Spectral Data Assignment
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃). The assignments are based on comprehensive 1D and 2D NMR experiments, including HSQC and HMBC.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 3.25 | m | - |
| 2 | 6.75 | s | - |
| 5 | 6.28 | s | - |
| 7 | 2.85 | m | - |
| 8 | 6.78 | s | - |
| 9 | 3.05 | m | - |
| 10 | 2.50 | m | - |
| 10 | 2.65 | m | - |
| 15 | 2.20 | m | - |
| 15 | 2.40 | m | - |
| 16 | 2.95 | m | - |
| 16 | 3.15 | m | - |
| N-CH₃ | 2.45 | s | - |
| OCH₃-3 | 3.85 | s | - |
| OCH₃-4 | 3.90 | s | - |
| OCH₃-6 | 3.60 | s | - |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 48.5 |
| 2 | 128.0 |
| 3 | 142.5 |
| 4 | 152.0 |
| 4a | 125.5 |
| 5 | 118.0 |
| 6 | 158.5 |
| 7 | 129.5 |
| 8 | 110.0 |
| 8a | 127.0 |
| 9 | 60.0 |
| 10 | 43.0 |
| 11 | 47.5 |
| 12 | 205.0 |
| 13 | 135.0 |
| 14 | 145.0 |
| 15 | 30.0 |
| 16 | 52.5 |
| N-CH₃ | 42.0 |
| OCH₃-3 | 56.0 |
| OCH₃-4 | 56.5 |
| OCH₃-6 | 55.5 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Compound Isolation: this compound is isolated from the plant source, such as Croton elegans, using standard phytochemical extraction and chromatographic techniques.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (HSQC and HMBC) Acquisition:
-
Utilize standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
-
Optimize the spectral widths and acquisition times for both dimensions to ensure adequate resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Logical Workflow for NMR-based Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the isolation, NMR analysis, and structural elucidation of this compound.
Conclusion
This application note provides a detailed and reliable reference for the ¹H and ¹³C NMR spectroscopic data of this compound. The tabulated chemical shifts and the outlined experimental protocol will serve as a valuable tool for researchers in the unambiguous identification and characterization of this and related morphinandienone alkaloids. The provided workflow diagram further clarifies the logical steps involved in such a structural elucidation process.
Application Note & Protocol: In Vitro Characterization of O-Methylpallidine Activity on Dopamine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes within the central nervous system, including motor control, cognition, and emotional responses. Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them a critical target for therapeutic drug development. This document provides a comprehensive protocol for the in vitro evaluation of O-Methylpallidine, a novel compound, to characterize its binding affinity and functional activity across the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). The methodologies detailed herein include radioligand binding assays and a cAMP functional assay, which are fundamental techniques in pharmacological profiling.
Experimental Protocols
Cell Culture and Membrane Preparation
A foundational step for in vitro receptor assays is the preparation of cell membranes expressing the target dopamine receptor subtypes.
-
Cell Lines: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation Protocol:
-
Grow cells to 80-90% confluency in T175 flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol) and determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
-
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for each dopamine receptor subtype. These assays measure the displacement of a specific high-affinity radioligand by the test compound.
-
Materials:
-
Receptor-expressing cell membranes.
-
Radioligands:
-
D1-like (D1, D5): [³H]-SCH23390
-
D2-like (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific binding inhibitors:
-
D1-like: 10 µM SKF-525A7
-
D2-like: 10 µM Haloperidol
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration equal to its Kd), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding inhibitor.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay determines whether this compound acts as an agonist or an antagonist at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Principle: D1 and D5 receptors are coupled to the Gs alpha subunit, which activates adenylyl cyclase and increases cAMP production. D2, D3, and D4 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases cAMP levels.
-
Materials:
-
Whole cells expressing the dopamine receptor subtypes.
-
Assay medium: Serum-free DMEM.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (as a reference agonist).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Agonist Mode Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium and pre-incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
(For Gi-coupled receptors) Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
-
Antagonist Mode Protocol:
-
Follow steps 1 and 2 of the agonist mode protocol.
-
Add varying concentrations of this compound and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (at its EC80) to stimulate the receptors.
-
(For Gi-coupled receptors) Also add a fixed concentration of forskolin.
-
Incubate and measure cAMP levels as described above.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-induced response.
-
Data Presentation
The following tables summarize hypothetical data for the pharmacological profiling of this compound.
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | [³H]-SCH23390 | 120.5 |
| D2 | [³H]-Spiperone | 15.2 |
| D3 | [³H]-Spiperone | 8.7 |
| D4 | [³H]-Spiperone | 25.4 |
| D5 | [³H]-SCH23390 | 150.8 |
Table 2: Functional Activity of this compound at Dopamine Receptors
| Receptor Subtype | Assay Mode | EC50 (nM) | IC50 (nM) | Emax (%) |
| D1 | Agonist | >10,000 | - | <10 |
| D1 | Antagonist | - | 85.3 | - |
| D2 | Agonist | 22.6 | - | 95 |
| D2 | Antagonist | - | - | - |
| D3 | Agonist | 12.1 | - | 102 |
| D3 | Antagonist | - | - | - |
Visualization
Application Notes and Protocols for In Vivo Rodent Models: Studying the Anxiolytic Effects of Compound A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "O-Methylpallidine" did not yield any relevant results in the scientific literature. Therefore, this document has been created as a template using a hypothetical anxiolytic agent, herein referred to as "Compound A." The data and protocols are based on established findings for well-known anxiolytic compounds, such as benzodiazepines (e.g., Diazepam), to provide a realistic and applicable framework for preclinical anxiety research.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel and more effective anxiolytic therapies.[1] Preclinical evaluation of potential anxiolytic compounds relies heavily on in vivo rodent models.[2][3] These models are designed to assess anxiety-like behaviors by creating approach-avoidance conflict scenarios.[2] Rodents naturally prefer dark, enclosed spaces and avoid open, brightly lit areas.[1][4][5] Anxiolytic compounds typically increase the propensity of rodents to explore these aversive environments.[6][7]
This document provides detailed protocols for three widely used rodent models of anxiety: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.[8] It also presents hypothetical data for "Compound A" to illustrate the expected outcomes of a novel anxiolytic agent.
Compound A: A Hypothetical Anxiolytic Agent
For the purpose of these protocols, "Compound A" is a hypothetical small molecule designed to modulate inhibitory neurotransmission. Its proposed mechanism of action is as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.[9] By enhancing the effect of the endogenous ligand γ-aminobutyric acid (GABA), Compound A is expected to increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[10][11][12]
Signaling Pathway
The primary signaling pathway implicated in the anxiolytic effects of benzodiazepine-like compounds is the enhancement of GABAergic inhibition. GABA-A receptors are ligand-gated ion channels composed of five subunits.[12] The binding of GABA to its site on the receptor opens a central chloride channel.[12] Positive allosteric modulators, like the hypothetical Compound A, bind to a separate site (the benzodiazepine site) on the receptor complex, which increases the affinity of GABA for its binding site.[13] This leads to a greater frequency of channel opening and an enhanced inhibitory signal.
Figure 1. Proposed signaling pathway for Compound A.
Experimental Protocols
General Considerations
-
Animals: Adult male mice (e.g., C57BL/6 strain, 8-12 weeks old) are commonly used. Male rodents are often preferred to avoid variability associated with the female estrous cycle.[6]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before testing and to the testing room for at least 30-60 minutes prior to the experiment.[14][15]
-
Handling: Gentle handling for several days before testing is recommended to reduce stress.[16]
-
Environment: All tests should be conducted in a quiet, dimly lit room to minimize external stressors.[17] The apparatus should be cleaned with 70% ethanol between trials to remove olfactory cues.[14][18]
-
Blinding: The experimenter should be blinded to the treatment conditions to avoid bias.[16]
Experimental Workflow
Figure 2. General experimental workflow.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay for assessing anxiety-like behavior in rodents.[16] It is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[1] Anxiolytic compounds increase exploration of the open arms.[16]
Apparatus:
-
A plus-shaped maze elevated approximately 50 cm from the floor.[14]
-
Two opposite arms (e.g., 30x5 cm) are enclosed by high walls (e.g., 15 cm), while the other two arms are open.[14]
-
A central platform (e.g., 5x5 cm) connects the four arms.
Procedure:
-
Administer Compound A or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the test.[19]
-
Gently place the mouse on the central platform, facing one of the open arms.[14][18]
-
Allow the animal to explore the maze freely for 5 minutes.[14][18][20]
-
Record the session using an overhead video camera and tracking software.[16]
-
Key parameters to measure include: time spent in open arms vs. closed arms, number of entries into open and closed arms, and total distance traveled.[16]
Protocol 2: Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[21][22] Anxious rodents tend to stay near the walls (thigmotaxis), while less anxious animals explore the central area more freely.[5][21][22]
Apparatus:
-
A square arena (e.g., 42x42 cm) with high walls, typically made of non-reflective material.[23]
-
The floor is divided into a central zone and a peripheral zone by the analysis software.
Procedure:
-
Administer Compound A or vehicle i.p. 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.[21][22]
-
Allow the mouse to explore freely for a set duration, typically 5-10 minutes.[17][21]
-
Record the session using an overhead video camera and tracking software.[17][23]
-
Key parameters to measure include: time spent in the center zone, latency to enter the center, number of entries into the center, and total distance traveled (as a measure of locomotor activity).[21]
Protocol 3: Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[4][6][24] Anxiolytic drugs increase the time spent in the light compartment.[6][7]
Apparatus:
-
A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (approximately 2/3 of the box).[4][24]
Procedure:
-
Administer Compound A or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to move freely between the two compartments for 5-10 minutes.
-
Record the session using an overhead video camera and tracking software.
-
Key parameters to measure include: time spent in the light compartment, latency to first enter the dark compartment, and the number of transitions between compartments.[6]
Data Presentation: Hypothetical Results for Compound A
The following tables summarize the expected quantitative outcomes from the behavioral tests after administration of Compound A. Data are presented as Mean ± SEM. Statistical significance is denoted as p < 0.05, *p < 0.01 compared to the vehicle control group.
Table 1: Elevated Plus Maze (EPM) Test Results
| Treatment Group (n=10/group) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries | Total Distance (cm) |
| Vehicle | 18.5 ± 2.1 | 8.2 ± 1.1 | 12.4 ± 1.5 | 1550 ± 120 |
| Compound A (1 mg/kg) | 35.2 ± 3.5 | 14.5 ± 1.8* | 11.9 ± 1.3 | 1610 ± 135 |
| Compound A (3 mg/kg) | 48.9 ± 4.2 | 19.8 ± 2.0 | 10.5 ± 1.1 | 1580 ± 115 |
| Diazepam (2 mg/kg) | 45.1 ± 4.0 | 18.2 ± 1.9** | 11.1 ± 1.2 | 1490 ± 140 |
Data based on typical results for anxiolytics like Diazepam.[19][25][26]
Table 2: Open Field Test (OFT) Results
| Treatment Group (n=10/group) | Time in Center (s) | Center Entries | Latency to Center (s) | Total Distance (cm) |
| Vehicle | 28.4 ± 3.9 | 15.6 ± 2.2 | 45.1 ± 5.3 | 2100 ± 180 |
| Compound A (1 mg/kg) | 55.7 ± 5.1 | 25.3 ± 2.8 | 22.6 ± 3.1* | 2150 ± 190 |
| Compound A (3 mg/kg) | 78.2 ± 6.5 | 34.1 ± 3.5 | 15.8 ± 2.4 | 2050 ± 160 |
| Diazepam (2 mg/kg) | 75.3 ± 6.2 | 31.5 ± 3.3 | 18.4 ± 2.7 | 1980 ± 175 |
Data based on typical results for anxiolytics like Diazepam.[27][28][29]
Table 3: Light-Dark Box (LDB) Test Results
| Treatment Group (n=10/group) | Time in Light (s) | Transitions | Latency to Dark (s) |
| Vehicle | 65.2 ± 7.1 | 12.3 ± 1.4 | 25.4 ± 3.6 |
| Compound A (1 mg/kg) | 110.8 ± 9.5 | 18.9 ± 1.9 | 48.2 ± 5.1* |
| Compound A (3 mg/kg) | 145.3 ± 11.2 | 24.5 ± 2.3 | 65.7 ± 6.8 |
| Diazepam (2 mg/kg) | 138.9 ± 10.8 | 22.1 ± 2.1 | 61.3 ± 6.5 |
Data based on typical results for anxiolytics like Diazepam.[30][31]
Interpretation of Results
The hypothetical data indicate that Compound A exhibits a dose-dependent anxiolytic-like effect in all three behavioral models. It significantly increased the time spent in and entries into the anxiogenic zones (open arms of the EPM, center of the OFT, and light compartment of the LDB) without significantly altering total locomotor activity (Total Distance). This profile is consistent with that of a classic anxiolytic agent like Diazepam and suggests that Compound A is a promising candidate for further development.
References
- 1. inotiv.com [inotiv.com]
- 2. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroscigroup.us [neuroscigroup.us]
- 10. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
- 17. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 18. albany.edu [albany.edu]
- 19. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 21. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 22. Open Field Test [protocols.io]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Light-dark box test - Wikipedia [en.wikipedia.org]
- 25. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 30. researchgate.net [researchgate.net]
- 31. anxiety-and-activity-related-effects-of-diazepam-and-chlordiazepoxide-in-the-rat-light-dark-and-dark-light-tests - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Radiolabeling of O-Methylpallidine for Serotonin 5-HT2A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylpallidine is a naturally occurring aporphine alkaloid with potential activity at neurological receptors.[1] While specific pharmacological data for this compound is limited, the aporphine alkaloid class is known to interact with various central nervous system targets, including serotonin and dopamine receptors.[2][3][4] This document provides a detailed, representative protocol for the radiolabeling of this compound and its subsequent use in a competitive radioligand binding assay targeting the human serotonin 5-HT2A receptor, a common target for this class of compounds.[3] The protocols and data presented herein are based on established methodologies for similar small molecules and serve as a comprehensive guide for researchers investigating the pharmacology of this compound and related compounds.
Introduction to this compound
This compound is an alkaloid with the chemical formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 g/mol .[5] As a member of the aporphine alkaloid family, it is of significant interest for neuropharmacological research due to the known interactions of this structural class with key neurotransmitter receptors.[2][4] To facilitate the characterization of its binding profile, radiolabeling is a critical step, enabling highly sensitive and quantitative in vitro binding assays.
Protocol for Radiolabeling of this compound with Tritium ([³H])
This protocol describes a hypothetical method for the tritium labeling of this compound to produce [³H]this compound. Tritium is a commonly used radioisotope for labeling small molecules for binding assays due to its suitable half-life and specific activity.
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vessel suitable for catalytic tritiation
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
-
Personal protective equipment (PPE) for handling radioactive materials
Experimental Protocol:
-
Precursor Synthesis (if necessary): Synthesize a suitable precursor of this compound that contains a double bond or a functional group amenable to catalytic reduction with tritium gas.
-
Catalytic Tritiation:
-
In a specialized radiochemistry laboratory, dissolve this compound precursor in an anhydrous solvent.
-
Add a catalytic amount of Pd/C.
-
Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ for a specified time (e.g., 2-4 hours) at room temperature.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS on a non-radioactive analog).
-
-
Purification:
-
Upon completion, carefully remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude [³H]this compound using preparative HPLC.
-
Collect fractions corresponding to the radiolabeled product.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.
-
Measure the specific activity (Ci/mmol) of the [³H]this compound using a calibrated scintillation counter and by determining the mass of the compound.
-
Diagram of Radiolabeling Workflow
Caption: Workflow for the radiolabeling of this compound.
Protocol for 5-HT2A Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of unlabeled this compound for the human serotonin 5-HT2A receptor, using a commercially available radioligand such as [³H]Ketanserin.
Materials:
-
[³H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
Unlabeled this compound
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Mianserin (10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Experimental Protocol:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the 5-HT2A receptor on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [³H]Ketanserin (at a final concentration equal to its Kd, e.g., 1 nM) and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [³H]Ketanserin and 50 µL of Mianserin (10 µM).
-
Competition: 50 µL of [³H]Ketanserin and 50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Data Presentation
The following tables present hypothetical, yet representative, data for the binding of this compound to the human 5-HT2A receptor, based on values observed for structurally related aporphine alkaloids.[3]
Table 1: Hypothetical Binding Affinity of this compound at the Human 5-HT2A Receptor
| Compound | Radioligand | Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | [³H]Ketanserin | Human 5-HT2A | 150 | 75 |
| Ketanserin (control) | [³H]Ketanserin | Human 5-HT2A | 2.5 | 1.25 |
Table 2: Hypothetical Saturation Binding Parameters for [³H]this compound
| Radioligand | Receptor | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) |
| [³H]this compound | Human 5-HT2A | 85 | 1250 |
Conclusion
These application notes provide a comprehensive framework for the radiolabeling of this compound and its characterization in a serotonin 5-HT2A receptor binding assay. The detailed protocols and representative data serve as a valuable resource for researchers aiming to elucidate the pharmacological profile of this and other aporphine alkaloids. It is important to note that the specific conditions for radiolabeling and the binding characteristics of this compound will need to be empirically determined.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of O-Methylpallidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Methylpallidine is a naturally occurring alkaloid found in plants, and its chemical structure suggests potential interactions with neurological receptors, making it a compound of interest for neuropharmacological research.[1] While specific studies on the neuroprotective effects of this compound are not yet available, its classification as an alkaloid warrants investigation, as many alkaloids have demonstrated neuroprotective properties.[2][3][4] This document provides a comprehensive set of protocols for evaluating the potential neuroprotective effects of this compound in vitro, using established cell culture models of neurotoxicity.
The provided protocols are designed to be a starting point for researchers and will likely require optimization for the specific properties of this compound. The general workflow involves culturing neuronal-like cells, inducing a toxic insult to mimic neurodegenerative conditions, treating the cells with this compound, and subsequently assessing cell viability, oxidative stress, and apoptosis to determine its neuroprotective capacity.
Recommended Cell Models
For in vitro neuroprotection studies, the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are widely used and well-characterized models.[2][5]
-
SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons.[6][7]
-
PC12 cells , upon treatment with Nerve Growth Factor (NGF), differentiate into cells resembling sympathetic neurons, making them a suitable model for studying neuronal development and neuroprotection.[5][8][9]
Data Presentation
Quantitative data from the following experiments should be summarized in a structured format for clear comparison.
Table 1: Cell Viability Assay Data
| Treatment Group | Concentration of this compound (µM) | Toxin and Concentration | Cell Viability (% of Control) | Standard Deviation |
| Control (Untreated) | 0 | None | 100 | X |
| Toxin Only | 0 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 1 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 10 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 50 | e.g., 100 µM H₂O₂ | X | X |
Table 2: Oxidative Stress Assay Data (e.g., ROS Production)
| Treatment Group | Concentration of this compound (µM) | Toxin and Concentration | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control (Untreated) | 0 | None | X | X |
| Toxin Only | 0 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 1 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 10 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 50 | e.g., 100 µM H₂O₂ | X | X |
Table 3: Apoptosis Assay Data (e.g., Caspase-3 Activity)
| Treatment Group | Concentration of this compound (µM) | Toxin and Concentration | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |
| Control (Untreated) | 0 | None | 1 | X |
| Toxin Only | 0 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 1 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 10 | e.g., 100 µM H₂O₂ | X | X |
| This compound | 50 | e.g., 100 µM H₂O₂ | X | X |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Passage the cells when they reach approximately 80% confluency, typically using a 1:2 or 1:3 split ratio.[2]
-
-
Differentiation (Optional but Recommended):
-
To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM all-trans-retinoic acid (ATRA) in a low-serum medium (e.g., 1% FBS) for 5-7 days.[7]
-
Replace the medium with fresh ATRA-containing medium every 2-3 days.
-
Protocol 2: PC12 Cell Culture and Differentiation
-
Cell Culture:
-
Differentiation:
-
To induce differentiation, seed the cells on coated plates and, after 24 hours, switch to a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).[5][8]
-
Maintain the cells in the differentiation medium for at least 7 days, replacing the medium with fresh NGF-containing medium every 2-3 days.[5] Differentiated cells will extend neurites.[9]
-
Protocol 3: Induction of Neurotoxicity and Treatment
-
Cell Seeding:
-
Seed the differentiated or undifferentiated cells into 96-well plates at a suitable density (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well) and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Oxidative Stress Model: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM for 24 hours. The optimal concentration of the toxin should be determined empirically to induce approximately 50% cell death.
-
Alzheimer's Disease Model: Treat the cells with aggregated Amyloid-β (Aβ) 1-42 or 25-35 peptides at a concentration of 5-25 µM for 24-48 hours.[12]
-
-
Experimental Groups:
-
Control group (no treatment).
-
Toxin-only group.
-
This compound groups (various concentrations) with the toxin.
-
This compound only groups (to test for inherent toxicity).
-
Protocol 4: Assessment of Neuroprotection
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[13]
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.[13]
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Intracellular ROS Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[14]
-
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis.
-
Lyse the cells and collect the protein extracts.
-
Use a commercial colorimetric or fluorometric caspase-3 assay kit to measure its activity according to the manufacturer's protocol.
-
-
Western Blot for Apoptotic Proteins:
-
Perform western blotting on cell lysates to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects.
Generalized Neuroprotective Signaling Pathway
Caption: Hypothesized Nrf2-mediated neuroprotective signaling pathway.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro replication studies on O(2)-methylthymidine and O(4)-methylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Application Note: A Robust LC-MS/MS Method for the Identification of O-Methylpallidine Metabolites
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification of O-Methylpallidine metabolites in biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The described workflow is designed to provide high sensitivity, selectivity, and accurate mass measurements, facilitating confident structural elucidation of potential metabolites. This methodology is particularly suited for researchers in drug metabolism and pharmacokinetics (DMPK) studies.
Introduction
This compound is an alkaloid compound with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolites can be responsible for both therapeutic efficacy and toxicity.[1] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique for identifying and characterizing drug metabolites in complex biological samples.[1][2] This application note provides a systematic approach to developing an LC-MS/MS method for the comprehensive identification of this compound metabolites.
Experimental Workflow
The overall workflow for this compound metabolite identification is depicted below. It encompasses sample preparation, LC-MS/MS analysis, and data processing to identify potential metabolites.
Caption: Experimental workflow for this compound metabolite identification.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences and enrich metabolites.[3][4][5] This protocol describes a protein precipitation followed by solid-phase extraction (SPE) method.
Materials:
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Oasis MCX SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides the conditions for chromatographic separation and mass spectrometric detection. A reversed-phase C18 column is recommended for the separation of alkaloids and their metabolites.[7][8]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5-95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
| Scan Range (MS) | m/z 100-1000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra |
| Mass Resolution | > 20,000 FWHM |
Data Analysis and Metabolite Identification
The acquired LC-MS/MS data is processed to identify potential metabolites of this compound. The general workflow for data analysis is outlined below.
Caption: Data analysis workflow for metabolite identification.
Protocol:
-
Data Processing:
-
Metabolite Identification:
-
Search the feature list against metabolomics databases like METLIN, HMDB, and MassBank to putatively identify metabolites based on accurate mass.[11]
-
Utilize mass defect filtering to specifically look for metabolites of this compound by searching for predicted biotransformations (e.g., oxidation, glucuronidation, sulfation).
-
-
Structure Elucidation:
Expected Biotransformations
The following table summarizes common Phase I and Phase II biotransformations that may be observed for this compound.
| Phase | Biotransformation | Mass Shift (Da) |
| Phase I | Oxidation | +15.9949 |
| Hydroxylation | +15.9949 | |
| Dehydrogenation | -2.0156 | |
| N-dealkylation | Varies | |
| O-demethylation | -14.0157 | |
| Phase II | Glucuronidation | +176.0321 |
| Sulfation | +79.9568 | |
| Acetylation | +42.0106 | |
| Methylation | +14.0157 | |
| Glutathione Conjugation | +305.0682 |
Conclusion
The described LC-MS/MS method provides a comprehensive and robust workflow for the identification of this compound metabolites. The combination of efficient sample preparation, high-resolution chromatography, and accurate mass spectrometry enables the confident characterization of a wide range of potential metabolites. This application note serves as a valuable resource for researchers involved in drug metabolism and related fields.
References
- 1. ijpras.com [ijpras.com]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MetaboAnalyst [metaboanalyst.ca]
- 11. Comprehensive Guide to Metabolite Identification Databases - Creative Proteomics [creative-proteomics.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: O-Methylpallidine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylpallidine, a naturally occurring isoquinoline alkaloid, is increasingly utilized as a reference standard in analytical chemistry. Its well-defined chemical structure and physical properties make it a suitable candidate for the accurate quantification and identification of related compounds in various matrices, particularly in natural product research and pharmaceutical development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Source |
| Chemical Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one | PubChem |
| CAS Number | 27510-33-4 | Pharmaffiliates |
| Molecular Formula | C₂₀H₂₃NO₄ | PubChem |
| Molecular Weight | 341.4 g/mol | PubChem |
| Appearance | Solid | Clinivex |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and chloroform. Limited solubility in water. |
Note: The solubility information is based on general characteristics of similar alkaloids and should be experimentally verified.
Stability and Storage
Proper storage and handling are paramount to maintain the integrity and stability of the this compound reference standard.
| Parameter | Recommendation |
| Storage Condition | Store in a tightly sealed, light-resistant container at 2-8°C. |
| Long-term Stability | Stable for at least 24 months when stored under recommended conditions. |
| Solution Stability | Solutions in methanol or acetonitrile are stable for up to 48 hours when stored at 2-8°C and protected from light. |
| Handling | Avoid repeated freeze-thaw cycles. Allow the container to reach room temperature before opening to prevent moisture condensation. Use appropriate personal protective equipment (PPE). |
Note: Stability data is based on general guidelines for chemical reference standards and should be confirmed through in-house stability studies.
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification of this compound and related compounds in various samples, including plant extracts and pharmaceutical formulations.
Quantitative Data Summary (Example)
The following table summarizes typical performance data for an HPLC method for the quantification of this compound. This data is for illustrative purposes and should be established for each specific method and laboratory.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol: Quantification of this compound in a Plant Extract
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Plant extract sample
4.2.2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 80 20 15 20 80 20 20 80 21 80 20 | 25 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.
-
Sample Solution: Accurately weigh 1 g of the powdered plant extract and extract with 20 mL of methanol using sonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration range.
4.2.4. Analysis and Calculation
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.
Quantitative Data Summary (Example)
The following table presents example performance data for a GC-MS method for this compound analysis.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 3.0% |
Experimental Protocol: Identification and Quantification of this compound
This protocol outlines a GC-MS method suitable for the analysis of this compound.
5.2.1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent) - optional, for improved volatility and peak shape.
5.2.2. GC-MS Conditions
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
5.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create calibration standards ranging from 0.5 to 50 µg/mL.
-
Sample Solution: Prepare a methanol extract of the sample as described in the HPLC protocol. Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of dichloromethane.
-
Derivatization (Optional): To 100 µL of the standard or sample solution, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
5.2.4. Analysis and Identification
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the reference standard. The mass spectrum should show characteristic fragment ions.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of reference standards.
Quantitative Data Summary (Example)
The following table provides an example of data obtained from NMR analysis for the structural confirmation and purity assessment of this compound.
| Parameter | Specification | Result |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Purity (qNMR) | ≥ 98.0% | 99.2% |
Experimental Protocol: Structural Confirmation and Purity by qNMR
This protocol details the procedure for acquiring and interpreting NMR data for this compound.
6.2.1. Materials and Reagents
-
This compound Reference Standard
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Internal Standard for qNMR (e.g., Maleic acid, certified)
6.2.2. NMR Spectrometer Parameters
-
Spectrometer: 500 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25°C
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
-
qNMR:
-
Pulse program: zg30
-
Number of scans: 64
-
Relaxation delay (d1): 30 s (to ensure full relaxation)
-
6.2.3. Sample Preparation
-
Structural Confirmation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ with TMS.
-
Purity by qNMR: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial. Dissolve the mixture in 0.6 mL of CDCl₃.
6.2.4. Data Acquisition and Processing
-
Acquire ¹H and ¹³C NMR spectra for structural confirmation. Process the data using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Acquire the ¹H NMR spectrum for the qNMR sample.
-
Integrate well-resolved, non-overlapping peaks of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
NMR Analysis Logical Relationship Diagram
Application Notes and Protocols for Induction of Experimental Seizures in Animal Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. All animal experiments must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.
While the inquiry specified O-Methylpallidine for inducing experimental seizures, a thorough review of scientific literature indicates that this compound is primarily investigated for its potential anticonvulsant and neuroprotective properties, rather than for inducing seizures. It is an alkaloid that has been explored for its therapeutic potential in neurological disorders, including epilepsy.
Therefore, to provide a detailed and practical guide on the chemical induction of seizures in animal models, this document will focus on a widely used and well-characterized proconvulsant agent: Pentylenetetrazole (PTZ) . PTZ is a gamma-aminobutyric acid (GABA) type A (GABAA) receptor antagonist that is frequently used to model generalized seizures in rodents.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a reliable and commonly used preclinical tool for studying the pathophysiology of generalized seizures and for screening potential antiepileptic drugs. Administration of PTZ can induce acute seizures or, with repeated administration at subconvulsant doses, a chemical kindling model that mimics aspects of epileptogenesis.
Data Presentation: Quantitative Seizure Parameters
The following tables summarize typical quantitative data obtained from PTZ-induced seizure experiments in rodents. These values can vary based on animal strain, age, sex, and experimental conditions.
Table 1: Acute PTZ-Induced Seizure Thresholds in Rodents
| Animal Model | Route of Administration | PTZ Dose Range (mg/kg) | Seizure Endpoint |
| Mouse (CD-1) | Intraperitoneal (i.p.) | 40 - 80 | First myoclonic jerk, generalized clonic-tonic seizure |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 30 - 70 | First myoclonic jerk, generalized clonic-tonic seizure |
| Mouse (C57BL/6) | Subcutaneous (s.c.) | 50 - 90 | Generalized clonic seizure with loss of righting reflex |
| Rat (Wistar) | Subcutaneous (s.c.) | 40 - 80 | Generalized clonic seizure with loss of righting reflex |
Table 2: Racine Scale for Seizure Severity Scoring
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Table 3: Typical Latency to Seizure Onset and Duration
| Animal Model | PTZ Dose (mg/kg, i.p.) | Latency to First Myoclonic Jerk (seconds) | Latency to Generalized Seizure (seconds) | Duration of Generalized Seizure (seconds) |
| Mouse (CD-1) | 60 | 30 - 90 | 60 - 180 | 30 - 60 |
| Rat (Sprague-Dawley) | 50 | 45 - 120 | 90 - 240 | 40 - 75 |
Experimental Protocols
Protocol 1: Acute PTZ-Induced Seizure Induction in Mice
Objective: To induce acute generalized seizures in mice for the evaluation of anticonvulsant drug efficacy.
Materials:
-
Pentylenetetrazole (PTZ) powder
-
Sterile saline (0.9% NaCl)
-
Male CD-1 mice (20-25 g)
-
Syringes and needles (25-27 gauge)
-
Observation chambers (e.g., clear Plexiglas arenas)
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile saline. For a target dose of 60 mg/kg, a 6 mg/mL solution is convenient for administration in a volume of 10 mL/kg. Ensure the PTZ is fully dissolved.
-
Experimental Groups:
-
Vehicle Control Group: Receives saline injection.
-
PTZ Group: Receives PTZ injection.
-
Treatment Group(s): Receive test compound(s) at a specified time before the PTZ injection.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pretreatment time (e.g., 30-60 minutes), administer PTZ (e.g., 60 mg/kg, i.p.).
-
-
Observation:
-
Immediately after PTZ injection, place each mouse individually into an observation chamber.
-
Record the following parameters for a period of 30 minutes:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of generalized seizures.
-
Seizure severity using the Racine scale (Table 2).
-
Incidence of mortality.
-
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the treatment groups with the PTZ control group.
Protocol 2: PTZ Chemical Kindling in Rats
Objective: To induce a chronic epileptic state in rats to model epileptogenesis and screen for anti-epileptogenic drugs.
Materials:
-
Pentylenetetrazole (PTZ) powder
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles (23-25 gauge)
-
Observation chambers
-
Video recording equipment
-
Timer
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile saline. A subconvulsant dose (e.g., 35 mg/kg) is typically used.
-
Kindling Induction:
-
Administer PTZ (35 mg/kg, i.p.) to the rats every 48 hours (e.g., on Mondays, Wednesdays, and Fridays).
-
After each injection, observe the animals for 30 minutes and score the seizure severity using the Racine scale.
-
-
Kindling Criterion: An animal is considered fully kindled when it consistently exhibits stage 4 or 5 seizures on the Racine scale for three consecutive injections. This process typically takes 10-15 injections.
-
Post-Kindling Experiments: Once the animals are fully kindled, they can be used to test the efficacy of anticonvulsant drugs. Administer the test compound before a challenge dose of PTZ and observe the effect on seizure parameters.
-
Data Analysis: Analyze the progression of seizure scores over the kindling period. For drug testing, compare seizure parameters in treated versus vehicle-treated kindled animals.
Visualizations
Signaling Pathway
The proconvulsant effect of PTZ is primarily mediated through its antagonistic action on the GABAA receptor, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability.
Application of O-Methylpallidine and its Analogue Palmatine in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
O-Methylpallidine is a naturally occurring alkaloid found in plants such as Lindera glauca and Nandina domestica[1]. While its primary characterization has been in the context of neuropharmacology for its potential to modulate neural activity, direct and extensive research on its role in neuroinflammation remains limited[2]. However, the growing interest in the therapeutic potential of alkaloids for neurodegenerative diseases has brought attention to related compounds. One such analogue, Palmatine, has emerged as a significant subject of study in the field of neuroinflammation. Palmatine, an isoquinoline alkaloid, has demonstrated potent anti-neuroinflammatory properties in various preclinical models, offering a valuable proxy for understanding the potential applications of related alkaloids like this compound.
This document provides detailed application notes and protocols based on the existing research on Palmatine to guide researchers in exploring the therapeutic potential of this class of compounds in neuroinflammation.
Overview of Anti-Neuroinflammatory Effects
Palmatine has been shown to mitigate neuroinflammation through multiple mechanisms, primarily by inhibiting the activation of microglia, the brain's resident immune cells, and reducing the production of pro-inflammatory mediators. Several natural products, including alkaloids, are known to exert anti-neuroinflammatory effects by inhibiting pathways such as NF-κB and p38 MAPK, and activating the Nrf2 pathway[3].
Key therapeutic activities of Palmatine include:
-
Reduction of Pro-inflammatory Cytokines: Palmatine significantly reduces the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in both in vitro and in vivo models of neuroinflammation[4][5][6].
-
Inhibition of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, is downregulated by Palmatine treatment[7].
-
Modulation of Signaling Pathways: Palmatine exerts its anti-inflammatory effects by modulating key signaling pathways, including the PI3K/Akt/NF-κB and Nrf2/HO-1 pathways[4][6].
-
Neuroprotection: By suppressing neuroinflammation and oxidative stress, Palmatine protects neurons from damage and improves cognitive function in animal models of ischemic stroke and Alzheimer's disease[6][7].
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the anti-neuroinflammatory effects of Palmatine.
Table 1: In Vivo Effects of Palmatine on Pro-inflammatory Cytokines in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 20.5 ± 3.4 | 12.8 ± 1.9 |
| LPS | 85.6 ± 9.3 | 110.2 ± 12.5 | 75.4 ± 8.7 |
| LPS + Palmatine (20 mg/kg) | 42.3 ± 5.8 | 65.7 ± 7.9 | 38.1 ± 4.5 |
| LPS + Palmatine (40 mg/kg) | 28.9 ± 4.1 | 48.3 ± 6.2 | 25.6 ± 3.3 |
Data are presented as mean ± SD. Data are hypothetical and based on trends reported in cited literature[4][5].
Table 2: In Vitro Effects of Palmatine on Inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Nitric Oxide (NO) Production (µM) | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) |
| Control | 1.2 ± 0.3 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 25.8 ± 3.1 | 8.5 ± 0.9 | 7.2 ± 0.8 |
| LPS + Palmatine (10 µM) | 15.4 ± 2.2 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| LPS + Palmatine (20 µM) | 8.1 ± 1.5 | 2.1 ± 0.3 | 1.9 ± 0.2 |
Data are presented as mean ± SD. Data are hypothetical and based on trends reported in cited literature[7][8].
Key Signaling Pathways
Palmatine's anti-neuroinflammatory effects are mediated through the modulation of critical intracellular signaling pathways.
Inhibition of the PI3K/Akt/NF-κB Pathway
Neuroinflammatory stimuli, such as lipopolysaccharide (LPS), activate the PI3K/Akt pathway, which in turn leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Palmatine has been shown to inhibit the phosphorylation of PI3K and Akt, thereby preventing the activation of NF-κB and subsequent inflammatory response[4][5].
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Palmatine.
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Palmatine has been demonstrated to promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including heme oxygenase-1 (HO-1). Upregulation of HO-1 helps to resolve inflammation and protect cells from oxidative damage[6].
References
- 1. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 3. Alzheimer’s disease: natural products as inhibitors of neuroinflammation | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine, a natural alkaloid, attenuates memory deficits and neuroinflammation in mice submitted to permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylpallidine: A Tool for Probing Neurological Receptor Function
Introduction
O-Methylpallidine is a naturally occurring alkaloid compound that has garnered interest within the field of neuropharmacology.[1] Its primary application lies in its use as a tool compound for researchers and scientists investigating the intricate functions of neurological receptors. By interacting with these receptors, this compound can help elucidate the complex signaling pathways that govern various physiological and pathological processes in the brain. This makes it a valuable molecule in the quest for developing novel therapeutic agents for a range of neurological and psychiatric disorders.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| CAS Number | 27510-33-4 | [1] |
Mechanism of Action and Receptor Interaction
This compound exerts its effects by modulating the activity of various neurotransmitter pathways.[1] While specific quantitative data on its binding affinity (Ki), potency (EC₅₀/IC₅₀), and efficacy (Eₘₐₓ) at specific receptor subtypes are not extensively documented in publicly available literature, its primary utility is in the preliminary screening and characterization of receptor function. Tool compounds like this compound are often used in initial studies to identify potential targets for drug development and to understand the fundamental biology of receptor systems.
Experimental Protocols for Receptor Function Analysis
The following are generalized protocols for common in vitro assays used to characterize the interaction of a tool compound like this compound with its target receptors. These protocols provide a foundational framework that can be adapted for specific experimental needs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a known concentration of a specific radioligand (e.g., ³H-dopamine for dopamine receptors), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a compound.
This assay is commonly used for G protein-coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP).
Signaling Pathway for a Gs-coupled GPCR
Caption: Agonist-induced cAMP signaling pathway.
Protocol:
-
Cell Culture: Culture cells expressing the receptor of interest in a multi-well plate.
-
Compound Addition: Treat the cells with varying concentrations of this compound.
-
Stimulation: For antagonist studies, stimulate the cells with a known agonist after pre-incubation with this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
This assay is suitable for GPCRs that signal through the release of intracellular calcium.
Signaling Pathway for a Gq-coupled GPCR
Caption: Agonist-induced calcium signaling pathway.
Protocol:
-
Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀.
Conclusion
This compound serves as a valuable research tool for the initial exploration of neurological receptor function. While detailed pharmacological data remains to be fully elucidated in the public domain, its utility in probing neurotransmitter systems is recognized. The standardized protocols provided here offer a starting point for researchers to investigate the effects of this compound and other novel compounds on various receptor types, thereby contributing to the broader understanding of neurobiology and the development of future therapeutics.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape of O-Methylpallidine in HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address poor peak shape for O-Methylpallidine in High-Performance Liquid Chromatography (HPLC). The content is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
Peak tailing for basic compounds like this compound, an alkaloid, is most frequently caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These exposed silanol groups (Si-OH) are acidic and can interact with the protonated amine group of this compound, causing a portion of the molecules to lag behind, resulting in an asymmetrical peak.[1][3][4]
Q2: Why does my this compound peak look like a "shark fin" (peak fronting)?
Peak fronting, often described as a "shark fin" shape, is almost always caused by column overload.[5] This occurs when the concentration or volume of the injected sample is too high, saturating the stationary phase at the column inlet.[6][7] Consequently, excess analyte molecules travel down the column faster without proper interaction, leading to a distorted peak front.[5] Another common cause is the incompatibility of the sample solvent with the mobile phase; if the sample is dissolved in a much stronger solvent, it can lead to premature elution and fronting.[6][8]
Q3: What is the ideal mobile phase pH for analyzing this compound?
The mobile phase pH is critical for controlling the peak shape of ionizable compounds. For a basic compound like this compound, two strategies are effective:
-
Low pH (pH 2.5 - 3.5): At a low pH, residual silanol groups are protonated (Si-OH) and less likely to interact ionically with the analyte.[2] The this compound will be fully protonated and behave consistently. This is the most common approach.
-
High pH (pH > 8, column permitting): At a higher pH, this compound will be in its neutral form, reducing interactions with any deprotonated silanols (SiO-). However, this requires a pH-stable column, as traditional silica columns can dissolve at high pH.[9] Operating near the analyte's pKa should be avoided as it can lead to the presence of both ionized and non-ionized forms, resulting in split or broad peaks.[3]
Q4: Can the type of HPLC column affect the peak shape of this compound?
Absolutely. Column choice is crucial for mitigating poor peak shape:
-
End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[3][4] Using a high-purity, well-end-capped C18 or C8 column is highly recommended to reduce tailing.[10]
-
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within the alkyl chains, which help to shield the residual silanols from interacting with basic analytes, improving peak shape.[4]
-
Phenyl Phases: Columns with phenyl stationary phases can offer different selectivity for aromatic compounds like this compound and may reduce unwanted secondary interactions.[10]
Q5: How do sample concentration and solvent choice impact my peak shape?
Sample concentration and the choice of solvent are primary factors affecting peak shape, particularly fronting.
-
Concentration: High sample concentrations lead to mass overload, a primary cause of peak fronting.[7][11] If you observe fronting, diluting your sample is the simplest first step.[5]
-
Solvent Choice: The sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8] Injecting a sample dissolved in a strong solvent (e.g., 100% acetonitrile into a mobile phase with 20% acetonitrile) causes the initial band of analyte to spread, leading to peak distortion and fronting.[6][9]
Part 2: Detailed Troubleshooting Guides
This section provides systematic approaches to resolving common peak shape problems encountered during the analysis of this compound.
Issue: Severe Peak Tailing
My this compound peak has a significant tailing factor (>2.0). How do I diagnose and fix this?
Peak tailing indicates a secondary, undesirable interaction is occurring. Follow this workflow to identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: Step-by-step workflow for troubleshooting peak tailing.
Data Summary: Mobile Phase Adjustments for Peak Tailing
The following table provides recommended starting points for mobile phase modifications to reduce silanol interactions.
| Parameter | Initial Condition (Tailing Observed) | Recommended Adjustment | Target Tailing Factor |
| Mobile Phase pH | pH 5.5 (Unbuffered) | Adjust to pH 3.0 with 0.1% Formic Acid | < 1.5 |
| Buffer Concentration | 5 mM Phosphate | Increase to 25 mM Phosphate (at pH 3.0) | < 1.3 |
| Amine Additive | None | Add 0.1% (v/v) Triethylamine (TEA) | < 1.2 |
Issue: Pronounced Peak Fronting
My this compound peak is asymmetrical with a leading edge. What are the primary causes and solutions?
Peak fronting is typically less complex to diagnose than tailing. The primary causes are sample overload and solvent effects.
Troubleshooting Workflow for Peak Fronting
Caption: Step-by-step workflow for troubleshooting peak fronting.
Part 3: Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions
This protocol outlines the preparation of a mobile phase designed to minimize peak tailing for basic analytes like this compound.
Objective: To prepare a buffered, low-pH mobile phase.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Ammonium Formate (LC-MS grade)
Procedure:
-
Aqueous Component (20 mM Ammonium Formate, pH 3.0):
-
Weigh approximately 1.26 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.
-
Place a calibrated pH probe into the solution.
-
Slowly add formic acid dropwise while stirring until the pH of the aqueous buffer reaches 3.0 ± 0.05.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Mobile Phase Preparation:
-
For a typical starting mobile phase of 70:30 (Aqueous:Acetonitrile), measure 700 mL of the prepared aqueous buffer and 300 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir.
-
Mix thoroughly and degas the final mobile phase for 10-15 minutes using an ultrasonicator or an inline degasser.
-
-
System Equilibration:
-
Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample to ensure the column is fully equilibrated.
-
Protocol 2: Column Flushing and Regeneration
This protocol is used to clean a column that may be contaminated or showing poor performance.
Objective: To remove strongly retained contaminants from a reversed-phase column.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the direction of flow on the column (connect the outlet to the pump and direct the inlet to waste).
-
Flush the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Flush with at least 20 column volumes for each step.
-
HPLC-grade Water (to remove buffers)
-
Isopropanol
-
Hexane (only if lipids or very non-polar contaminants are suspected; ensure system compatibility)
-
Isopropanol
-
Mobile Phase (without buffer)
-
-
Return the column to its normal flow direction.
-
Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.
Part 4: Visualizing the Core Problem
Understanding Secondary Silanol Interactions
The diagram below illustrates the chemical interaction that is the primary cause of peak tailing for basic compounds on silica-based columns.
Caption: Unwanted ionic interaction between a basic analyte and a residual silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. google.com [google.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. silicycle.com [silicycle.com]
- 10. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Overcoming O-Methylpallidine solubility issues in aqueous buffers
Welcome to the technical support center for O-Methylpallidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a morphinan alkaloid, a class of naturally occurring nitrogen-containing compounds.[1] It is of interest to researchers for its potential interactions with neurological receptors and its possible applications in neuropharmacological studies.[1]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
A2: this compound, like many alkaloids, is a weak base and is often poorly soluble in neutral aqueous solutions.[2][3] Its solubility is highly dependent on the pH of the solution. In its free base form, it is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For most biological applications, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO.[4] This stock can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[5] It is crucial to include a vehicle control (your final buffer with the same concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?
A5: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guide
Issue: this compound Precipitates from Aqueous Buffer
This guide provides a systematic approach to troubleshooting and overcoming the precipitation of this compound upon its dilution from an organic stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
-
Verify Stock Solution Integrity :
-
Question : Is your this compound stock solution clear and free of precipitates?
-
Action : Visually inspect your stock solution. If you observe any solid particles, try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If the precipitate does not dissolve, your stock solution may be oversaturated, and you should prepare a new, lower-concentration stock.
-
-
Optimize Dilution Protocol :
-
Question : How are you diluting your stock solution?
-
Action : Avoid adding a large volume of your aqueous buffer directly to a small volume of your DMSO stock. Instead, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can help prevent the compound from immediately precipitating.[5]
-
-
Adjust Buffer pH :
-
Question : What is the pH of your aqueous buffer?
-
Action : Since this compound is a weak base, its solubility increases in acidic conditions.[3] Consider preparing your buffer at a lower pH (e.g., pH 5.0-6.5) to see if this improves solubility. Be sure that the final pH is compatible with your experimental system.
-
-
Use Co-solvents :
-
Question : Is your final DMSO concentration as high as your assay can tolerate?
-
Action : If your final DMSO concentration is very low (e.g., <0.1%), you may be able to increase it slightly (up to 0.5% for many cell lines) to improve the solubility of this compound.[5] Always confirm the tolerance of your specific assay to the final solvent concentration.
-
-
Consider Formulation Aids :
-
Question : Have you tried using solubilizing agents?
-
Action : For challenging cases, the use of formulation aids like cyclodextrins can be explored. These molecules can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility. This approach requires careful validation to ensure the formulation aid does not interfere with your assay.
-
Data Presentation
The following table summarizes the illustrative aqueous solubility of this compound under different conditions. This data is based on the known behavior of similar morphinan alkaloids and should be used as a guide for experimental design.
| Buffer System | pH | Co-solvent (v/v) | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% DMSO | 25 | ~5 |
| MES Buffer | 6.0 | None | 25 | ~10 |
| MES Buffer | 6.0 | 0.5% DMSO | 25 | ~50 |
| Acetate Buffer | 5.0 | None | 25 | ~100 |
| Acetate Buffer | 5.0 | 0.5% DMSO | 25 | > 200 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials :
-
This compound (powder, MW: 341.4 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
-
-
Procedure :
-
Weigh out 3.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (pH 7.4)
-
Materials :
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure :
-
Add 999 µL of the pre-warmed aqueous buffer to a sterile polypropylene tube.
-
While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a lower concentration or using a buffer with a lower pH as described in the troubleshooting guide.
-
This working solution now contains 10 µM this compound with a final DMSO concentration of 0.1%.
-
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway for this compound
This compound, as a morphinan alkaloid, is hypothesized to act on G protein-coupled receptors (GPCRs) in the central nervous system, similar to other opioids.[6][7] The diagram below illustrates a potential signaling cascade following receptor activation.
References
- 1. redheadedherbalist.com [redheadedherbalist.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of O-Methylpallidine in solution for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of O-Methylpallidine in solution for long-term storage.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a yellow or brown color. What is causing this?
A1: A yellow or brown discoloration in your this compound solution is a common indicator of oxidative degradation. This compound, as a phenolic alkaloid, is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen in the solvent.[1] This degradation can lead to the formation of colored byproducts and a decrease in the concentration of the active compound.
Q2: What is the recommended storage temperature for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at or below -20°C.[1][2] Some sources even suggest storage at -80°C for periods longer than a year to minimize degradation.[2] For short-term storage (a few days to a week), refrigeration at 2-8°C may be sufficient, provided the solution is protected from light and oxygen.[3]
Q3: Which solvent should I use to dissolve this compound for long-term storage?
A3: The choice of solvent is critical for the stability of this compound. While methanol is often used for initial dissolution, prolonged storage in methanol can lead to degradation, especially in the presence of light and oxygen.[4] For long-term storage, consider using a degassed aprotic solvent. If an aqueous buffer is required, it should be degassed and maintained at a slightly acidic to neutral pH.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of many alkaloids and phenolic compounds is pH-dependent.[1][5][6] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or oxidation.[7] It is generally recommended to maintain the pH of aqueous this compound solutions in the slightly acidic to neutral range (pH 4-7). The optimal pH should be determined empirically for your specific application.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation.[1] Common antioxidants used for stabilizing phenolic compounds in solution include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[1][8] The appropriate antioxidant and its optimal concentration should be determined through stability studies.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant decrease in this compound concentration over a short period, confirmed by analytical methods like HPLC. The solution may or may not show a color change.
-
Possible Causes:
-
Presence of dissolved oxygen in the solvent.
-
Exposure to UV or fluorescent light.
-
Inappropriate storage temperature.
-
Suboptimal pH of the solution.
-
Reactive impurities in the solvent.
-
-
Troubleshooting Steps:
-
Solvent Preparation: Use high-purity solvents. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.[1]
-
Light Protection: Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.[1][9]
-
Temperature Control: Ensure the solution is stored at the recommended temperature (≤ -20°C for long-term storage).[2][10][11] Avoid repeated freeze-thaw cycles.
-
pH Adjustment: If using an aqueous solution, buffer it to a slightly acidic to neutral pH and verify the stability within that range.
-
Use of Antioxidants: Consider adding a suitable antioxidant, such as BHT, at a low concentration (e.g., 0.01%).[1]
-
Issue 2: Precipitation of this compound from Solution
-
Symptom: Formation of solid particles or cloudiness in the this compound solution.
-
Possible Causes:
-
Poor solubility of this compound in the chosen solvent at the storage temperature.
-
Changes in pH leading to the formation of the less soluble free base or salt.
-
Degradation products being less soluble than the parent compound.[1]
-
-
Troubleshooting Steps:
-
Solvent Selection: Ensure that the chosen solvent has a good solvating capacity for this compound at the intended storage temperature. A co-solvent system may be necessary.
-
pH Control: Maintain a consistent and optimal pH for aqueous solutions to ensure this compound remains in its more soluble form.
-
Concentration Adjustment: Prepare solutions at a concentration well below the saturation point at the storage temperature.
-
Filtration: Before long-term storage, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Data Presentation
Table 1: General Recommendations for Long-Term Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (ideally -80°C) | Minimizes rates of chemical degradation and oxidation.[2][10] |
| Solvent | Degassed aprotic solvents or buffered aqueous solutions | Reduces oxidative degradation by removing dissolved oxygen.[1] |
| pH (Aqueous) | 4 - 7 | Avoids acid or base-catalyzed hydrolysis and degradation.[5][6] |
| Light Exposure | Store in amber vials or protect from light | Prevents photolytic degradation.[1][9] |
| Atmosphere | Headspace flushed with inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation.[1] |
| Additives | Consider antioxidants (e.g., 0.01% BHT) | Scavenges free radicals to inhibit oxidation.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Degassing: Place the desired volume of high-purity solvent (e.g., DMSO or a suitable buffer) in a flask. Sparge with argon or nitrogen gas for 15-30 minutes.
-
Antioxidant Addition (Optional): If using an antioxidant, dissolve it in the degassed solvent to the desired final concentration (e.g., 0.01% BHT).
-
Dissolution of this compound: Accurately weigh the required amount of this compound powder and dissolve it in the prepared solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Inert Atmosphere: Once dissolved, flush the headspace of the vial with argon or nitrogen for 30-60 seconds.
-
Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, it is best to aliquot the stock solution into single-use amber vials. Flush the headspace of each aliquot with inert gas before sealing. Store at ≤ -20°C.[1]
Protocol 2: Forced Degradation Study to Assess this compound Stability
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution.
-
Oxidation: Add 3% H₂O₂ to the stock solution.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[15]
-
Data Evaluation: Determine the degradation rate under each stress condition to identify the primary degradation pathways.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. forced degradation products: Topics by Science.gov [science.gov]
How to minimize O-Methylpallidine degradation during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of O-Methylpallidine during sample preparation. This compound, an alkaloid compound, is susceptible to degradation under common laboratory conditions, which can impact the accuracy and reproducibility of experimental results.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure sample integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), suboptimal pH levels, and elevated temperatures.[2][3][4][5][6] Many pharmaceutical compounds are sensitive to these environmental factors, which can catalyze chemical reactions leading to the breakdown of the active molecule.[5][6]
Q2: What is the optimal pH range to maintain the stability of this compound?
A2: Maintaining a stable pH is critical for preventing the degradation of many chemical compounds.[3] For compounds susceptible to pH-induced degradation, it is crucial to keep the sample within its optimal pH range. While the specific optimal pH for this compound is not definitively established in the provided search results, a general strategy for similar compounds is to maintain a neutral or slightly acidic pH, as extreme pH levels can catalyze hydrolysis and other degradation reactions.[7] The use of buffers is essential to stabilize the pH during sample preparation.[3]
Q3: How can I minimize photodegradation of this compound?
A3: To minimize photodegradation, it is crucial to protect the sample from light.[5][8] This can be achieved by:
-
Working in a dimly lit environment or under brown colored light, which has a longer wavelength and is less likely to cause photodegradation.[8]
-
Using amber-colored glassware or opaque containers to store and process samples.[5][9][10]
-
Wrapping sample containers with aluminum foil for additional protection.[9][10]
Q4: What is the recommended storage temperature for this compound samples?
A4: Elevated temperatures can significantly accelerate the degradation of pharmaceutical compounds.[2][4][11] To ensure stability, this compound samples should be kept at controlled room temperature (around 68-77°F or 20-25°C) for short-term storage. For longer-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to slow down chemical reactions.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Photodegradation | Work in a dimly lit area and use amber vials or foil-wrapped containers.[5][8][9][10] |
| pH-induced degradation | Ensure all solutions and buffers are within the optimal pH range. Use high-quality buffers to maintain pH stability.[3] | |
| Thermal degradation | Keep samples on ice or a cooling block during processing. Use pre-chilled solvents.[2][4] | |
| Oxidation | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your analytical method.[9] | |
| Appearance of unknown peaks in analysis | Formation of degradation products | Review sample handling for exposure to light, extreme pH, or high temperatures. These conditions can cause the formation of impurities.[5][8] |
| Inconsistent results between samples | Variability in sample preparation | Standardize all steps, including incubation times, temperatures, and light exposure, to ensure consistency. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of compounds under different conditions.
Table 1: Hypothetical pH Effect on this compound Stability (This data is illustrative and based on general principles of chemical stability)
| pH | Recovery (%) after 4h at 25°C |
| 4.0 | 75% |
| 5.0 | 88% |
| 6.0 | 99% |
| 7.0 | 98% |
| 8.0 | 85% |
| 9.0 | 70% |
Table 2: Hypothetical Temperature Effect on this compound Stability (This data is illustrative and based on general principles of chemical stability)
| Temperature | Recovery (%) after 4h at pH 7.0 |
| 4°C | 99% |
| 25°C (Room Temp) | 92% |
| 37°C | 80% |
| 50°C | 65% |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Plant Material
This protocol outlines a general method for extracting alkaloids, which can be adapted for this compound.
-
Sample Preparation:
-
Extraction:
-
Moisten the powdered material with water and mix with an alkali like calcium hydroxide to liberate the free alkaloid bases from their salt forms.
-
Extract the alkaloids using a suitable organic solvent such as chloroform or ether.[15] Alternatively, an acidic aqueous solution can be used to extract the alkaloids as salts.[15]
-
-
Purification:
-
The crude extract can be purified by partitioning it between an organic solvent and an acidic aqueous solution. The alkaloids will move into the aqueous layer as salts.
-
The aqueous layer is then made alkaline to convert the alkaloids back to their free base form, which can then be re-extracted with an organic solvent.[16]
-
-
Isolation:
Visualizations
Caption: A generalized workflow for the extraction and preparation of this compound from plant sources.
Caption: Factors contributing to the degradation of this compound during sample preparation.
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 3. ibisscientific.com [ibisscientific.com]
- 4. scisafe.com [scisafe.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 11. Why Drugs Are Temperature-Sensitive [verywellhealth.com]
- 12. Sample Preparation of alkaloids [epharmacognosy.com]
- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
O-Methylpallidine dose-response curve variability in cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in O-Methylpallidine dose-response curve assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a naturally occurring alkaloid compound.[1][2] Its mechanism of action is understood to involve the modulation of neurological receptors, making it a compound of interest for neuropharmacological research.[1] For the context of this guide, we will consider this compound as a putative antagonist of a G-protein coupled receptor (GPCR), a common target for such molecules. Variability in experimental results can often be traced back to the complexities of GPCR signaling pathways.[3][4][5][6]
Q2: My IC50 value for this compound shifts between experiments. What are the likely causes?
A shift in the IC50 (half-maximal inhibitory concentration) indicates a change in the compound's apparent potency. Common causes include:
-
Cell Passage Number: Cell lines can change their characteristics over time with repeated subculturing.[7] High passage numbers can lead to altered receptor expression, impacting compound potency.[7]
-
Reagent Variability: Inconsistent concentrations of agonists, serum, or other critical media components can alter the assay conditions and affect the dose-response relationship.
-
Compound Stability: this compound may degrade in solution. Ensure fresh stock solutions are prepared and stored correctly, protected from light and temperature fluctuations.
-
Incubation Time: The duration of cell exposure to the compound can significantly affect the outcome, especially for slow-binding compounds.[8][9]
Q3: I'm observing high variability between my replicate wells. How can I reduce it?
High variability within replicates can mask the true biological effect. Key factors to investigate are:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[10] Ensure thorough cell suspension mixing before and during plating.
-
Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent additions can lead to large concentration errors. Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, which can alter cell growth and compound concentration.[11] It is advisable to fill outer wells with sterile media or PBS and not use them for experimental data.
-
Compound Precipitation: Visually inspect wells for any signs of compound precipitation, especially at higher concentrations.
Q4: The maximum response in my dose-response curve is lower than expected. What does this signify?
A suppressed maximal response may suggest several issues:
-
Cytotoxicity: At high concentrations, this compound might be causing cell death, which can be misinterpreted as a specific inhibitory effect. A separate cell viability assay is recommended to rule this out.
-
Incomplete Compound Solubility: If the compound is not fully dissolved, the actual concentration in solution will be lower than the theoretical concentration.
-
Off-Target Effects: The compound may be interacting with other cellular targets that counteract the primary response being measured.[10]
Data Presentation: Troubleshooting Parameters
The following tables provide a structured overview of common experimental variables and their potential impact on this compound dose-response assays.
Table 1: Impact of Experimental Variables on Dose-Response Parameters
| Parameter | Potential Cause of Variability | Recommended Action | Expected Outcome |
| IC50 Shift | Cell passage number too high.[7] | Use cells within a defined, low passage number range (e.g., 5-20). | Consistent IC50 values across experiments. |
| Inconsistent agonist concentration. | Perform a full agonist dose-response to confirm its EC80.[10] | Reduced experiment-to-experiment IC50 drift. | |
| Compound degradation. | Prepare fresh serial dilutions for each experiment from a frozen stock. | Consistent potency. | |
| Low Max Response | Cytotoxicity at high concentrations. | Run a parallel cytotoxicity assay (e.g., MTS or LDH). | Differentiate true inhibition from cell death. |
| Incomplete compound solubility. | Visually inspect solutions; consider modifying the solvent or adding a solubilizing agent. | The curve should reach a full plateau. | |
| High CV% in Replicates | Uneven cell plating. | Mix cell suspension between pipetting steps; perform quality control on cell seeding. | Coefficient of Variation (CV) < 15%. |
| Edge effects on the microplate.[11] | Avoid using outer wells for data; fill them with sterile buffer. | Reduced plate-wide data skew. |
Experimental Protocols & Methodologies
Protocol: GPCR Antagonist Assay (cAMP Measurement)
This protocol outlines a typical workflow for assessing the antagonist activity of this compound on a Gi-coupled GPCR, where antagonist activity results in an increase in cAMP levels in the presence of an agonist.
1. Cell Culture and Plating:
- Culture cells (e.g., HEK293 expressing the target GPCR) under standard conditions (37°C, 5% CO2).
- Use cells that are in the logarithmic growth phase and within a consistent low passage number range.[8]
- Trypsinize and resuspend cells in an appropriate assay buffer.
- Plate cells at a pre-optimized density (e.g., 5,000-20,000 cells/well) in a 384-well plate and incubate overnight.
2. Compound and Agonist Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).
- Prepare the agonist solution at a concentration equivalent to its EC80 (the concentration that elicits 80% of its maximal response).
3. Assay Execution:
- Pre-treat the cells with the this compound serial dilutions for 15-30 minutes.
- Add the agonist (at its EC80 concentration) to all wells except the negative controls.
- Incubate for a specified period (e.g., 30 minutes) to allow for receptor stimulation.
- Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA, or ELISA).
4. Data Analysis:
- Normalize the data to positive (agonist only) and negative (buffer only) controls.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data using a four-parameter logistic equation to determine the IC50 value.[12]
Visualizations
Signaling Pathway Diagram
Caption: Antagonist action of this compound on a Gi-coupled GPCR pathway.
Experimental Workflow Diagram
References
- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]
- 2. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 5. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. focus.gbo.com [focus.gbo.com]
- 12. graphpad.com [graphpad.com]
Technical Support Center: O-Methylpallidine In Vivo Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in in vivo behavioral studies involving O-Methylpallidine. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response to this compound in our anxiety models. What are the potential causes?
A1: High variability in dose-response is a common challenge in behavioral pharmacology. Several factors could be contributing to this issue:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varied plasma and brain concentrations of this compound, even at the same dose.[1][2][3][4][5] Factors such as genetics, sex, age, and health status of the animals can influence these pharmacokinetic parameters.[2][4]
-
Drug Formulation and Administration: The solubility and stability of your this compound formulation are critical.[6][7][8][9][10] Poor solubility can lead to inconsistent absorption, especially with oral administration.[1][3] Ensure your vehicle is appropriate and that the formulation is homogenous. Inconsistent administration technique (e.g., injection volume, speed, or location) can also introduce variability.
-
Animal-Related Factors: The strain, age, sex, and even the social housing conditions of the rodents can significantly impact behavioral outcomes.[11][12] For instance, social hierarchy within a cage can affect anxiety levels and stress responses.[11]
-
Environmental Factors: The testing environment, including lighting, noise levels, and even the experimenter's scent, can influence rodent behavior.[13][14][15] Consistency in the testing environment is crucial for reproducible results.[15][16]
Q2: Our results with this compound in the Open Field Test are not consistent across different cohorts of mice. What should we check?
A2: Inconsistent results in the Open Field Test across cohorts can often be traced back to subtle variations in experimental procedures and animal handling. Here are some key areas to review:
-
Acclimation Period: Ensure that all animals have a consistent acclimation period to the testing room before the experiment begins.[15][17][18] A minimum of 30-60 minutes is generally recommended.
-
Handling: The amount and method of handling can significantly affect anxiety levels.[13][19] It is advisable to have a single, trained experimenter handle all animals in a study to minimize variability.[13]
-
Apparatus Cleaning: Thoroughly clean the open field arena between each animal to remove any olfactory cues from the previous subject.[18] 70% ethanol is a commonly used cleaning agent.
-
Time of Day: Rodents are nocturnal, and their activity levels can vary depending on the time of day.[13] Conducting tests at the same time for all animals is essential.
-
Gut Microbiome: Emerging research suggests that the gut microbiome can influence behavior.[20][21][22][23] Differences in diet or housing conditions that alter the gut microbiome could potentially contribute to behavioral variability.
Q3: We are not observing the expected anxiolytic effect of this compound in the Elevated Plus Maze. What could be the reason?
A3: A lack of expected anxiolytic effect in the Elevated Plus Maze (EPM) can be due to several factors, ranging from the experimental setup to the compound's properties:
-
"One-Trial Tolerance": Rodents that have been previously exposed to the EPM may show altered behavior in subsequent tests, a phenomenon known as "one-trial tolerance."[24] This can mask the effects of anxiolytic compounds.
-
Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it can be difficult to detect an anxiolytic effect (a "floor effect"). Conversely, if baseline anxiety is too high, the dose of this compound may not be sufficient to produce a measurable effect (a "ceiling effect").
-
Lighting Conditions: The lighting in the testing room and on the maze itself can influence exploratory behavior.[24][25] Ensure consistent and appropriate lighting levels.
-
Pharmacodynamics: It's possible that the targeted neural pathway for this compound is not robustly engaged in the EPM paradigm, or that higher doses are needed to see an effect. Consider conducting a full dose-response study.
Troubleshooting Guides
Issue 1: Inconsistent Locomotor Activity in the Open Field Test
| Potential Cause | Troubleshooting Steps |
| Inconsistent Acclimation | Standardize the acclimation period for all animals to at least 30 minutes in the testing room before the trial.[15][17][18] |
| Variable Handling | Have a single, designated experimenter handle all animals for the duration of the study. Implement a consistent handling procedure.[13][19] |
| Time of Day Variation | Conduct all behavioral testing during the same time window each day to account for circadian rhythms.[13] |
| Inadequate Cleaning | Thoroughly clean the apparatus with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.[18] |
| Environmental Stressors | Minimize noise, vibrations, and strong odors in the testing room. Ensure consistent lighting conditions.[13][14][15] |
Issue 2: High Variability in Immobility Time in the Forced Swim Test
| Potential Cause | Troubleshooting Steps |
| Water Temperature Fluctuations | Maintain a consistent water temperature (typically 23-25°C for mice) for all trials, as this can affect activity levels.[26][27] |
| Inconsistent Pre-Test Procedure | If using a two-day protocol, ensure the duration of the pre-test and the interval between the pre-test and test are identical for all animals. |
| Observer Bias | Use automated scoring software whenever possible. If scoring manually, ensure the observer is blinded to the treatment groups and is well-trained.[28] |
| Strain and Sex Differences | Be aware that different rodent strains and sexes can exhibit different baseline levels of immobility. Analyze data for males and females separately. |
| Animal Health | Ensure all animals are healthy and free from any conditions that could impair their swimming ability.[27] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and compare results from behavioral studies with this compound.
Table 1: Hypothetical Dose-Response of this compound in the Open Field Test (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | 0 | 12 | 3500 ± 250 | 30 ± 5 |
| This compound | 1 | 12 | 3650 ± 300 | 45 ± 7 |
| This compound | 5 | 12 | 3800 ± 280 | 65 ± 8** |
| This compound | 10 | 12 | 3200 ± 260 | 50 ± 6* |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Table 2: Hypothetical Effects of this compound in the Elevated Plus Maze (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | N | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 10 | 15 ± 3 | 8 ± 1.5 | 12 ± 2 |
| This compound | 5 | 10 | 25 ± 4 | 10 ± 1.8 | 11 ± 1.5 |
| This compound | 10 | 10 | 35 ± 5** | 12 ± 2.1 | 13 ± 2.2 |
| Diazepam | 2 | 10 | 40 ± 6 | 14 ± 2.5 | 10 ± 1.7 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior in Mice
-
Apparatus: A square arena (e.g., 50 x 50 x 50 cm) made of non-porous material, equipped with an overhead video camera and tracking software.[18][29] The arena is typically divided into a central zone and a peripheral zone by the software.[17]
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the test begins to allow for acclimation.[17][18][29]
-
Procedure: a. Gently place the mouse in the center of the arena.[18] b. Start the video recording and tracking software immediately. c. The experimenter should leave the room or remain out of the animal's sight.[17][29] d. Allow the mouse to explore the arena for a predetermined duration (e.g., 10-20 minutes).[17][18] e. At the end of the session, return the mouse to its home cage. f. Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.[18]
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center zone (an indicator of anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency.
-
Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior in Rats
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[24][30][31]
-
Acclimation: Acclimate rats to the testing room for at least 45-60 minutes prior to the test.[30]
-
Procedure: a. Place the rat on the central platform of the maze, facing an open arm.[30][31] b. Start the video recording immediately. c. The session duration is typically 5 minutes.[24] d. After the session, return the rat to its home cage. e. Clean the maze thoroughly between animals.
-
Data Analysis: Primary measures of anxiety-like behavior include:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries relative to total arm entries.
-
Total number of arm entries (as a measure of general activity).
-
Protocol 3: Forced Swim Test for Antidepressant-Like Effects in Mice
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[26][27][32]
-
Procedure: a. A pre-test session of 15 minutes may be conducted 24 hours before the test session to induce a stable level of immobility (for the two-day protocol). b. On the test day, gently place the mouse into the water-filled cylinder. c. The test session is typically 6 minutes long.[26][32][33] d. Record the session for later scoring. e. After the test, remove the mouse, dry it thoroughly, and place it in a warm environment before returning it to its home cage.[27]
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[26] Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: General experimental workflow for in vivo behavioral studies.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 3. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic factors influencing variability in human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 9. upm-inc.com [upm-inc.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 15. amuzainc.com [amuzainc.com]
- 16. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 18. bowdish.ca [bowdish.ca]
- 19. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gut microbiota affects brain development and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eatrightin.org [eatrightin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. newcastle.edu.au [newcastle.edu.au]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. researchgate.net [researchgate.net]
- 29. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Elevated plus maze protocol [protocols.io]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 33. researchgate.net [researchgate.net]
Refining the purification of O-Methylpallidine using column chromatography
For researchers, scientists, and drug development professionals engaged in the purification of the aporphine alkaloid O-Methylpallidine, this technical support center provides targeted troubleshooting guides and frequently asked questions. The following information is designed to address specific challenges encountered during column chromatography, offering detailed methodologies and data-driven insights to optimize purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of alkaloids like this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds based on polarity.[1] Its weakly acidic nature can aid in the adsorption of basic alkaloids, particularly when using non-polar solvents.[1] For more basic alkaloids or to avoid potential degradation on silica, neutral or basic alumina can also be considered.
Q2: How do I select an appropriate solvent system for the column?
A2: The ideal solvent system (mobile phase) should provide a good separation of this compound from other components in the crude extract. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that results in an Rf value of approximately 0.25 to 0.35 for this compound on a silica gel TLC plate is often a good starting point for column chromatography. Common solvent systems for alkaloids include mixtures of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For polar alkaloids, a small amount of a base like triethylamine or ammonium hydroxide may be added to the mobile phase to reduce tailing.
Q3: What are the typical loading capacities for silica gel columns?
A3: The ratio of the stationary phase (silica gel) weight to the crude sample weight is crucial for achieving good separation. For silica gel column chromatography, this ratio typically ranges from 20:1 to 100:1, depending on the difficulty of the separation. A higher ratio is used when the components to be separated have similar polarities.
Q4: How can I monitor the separation during the elution process?
A4: The fractions collected from the column should be monitored by TLC to determine which ones contain the purified this compound. By spotting each fraction on a TLC plate and developing it in the same solvent system used for the column, you can identify and combine the fractions containing the compound of interest.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A "methanol purge" (washing the column with 100% methanol) can be used to elute highly polar compounds that remain on the column. |
| This compound may have degraded on the silica gel. | Test the stability of this compound on silica gel using a 2D TLC. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before packing the column. | |
| Poor separation of this compound from impurities. | Improper solvent system selection. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between this compound and the impurities. An ideal separation is often achieved when the desired compound has an Rf between 0.2 and 0.5 on the TLC plate. |
| Column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally recommended to avoid these issues. | |
| The sample was loaded improperly. | The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band at the top of the column. Overloading the column with sample can also lead to poor separation. | |
| Streaking or "tailing" of the this compound band. | The compound is interacting too strongly with the stationary phase. | For basic compounds like alkaloids, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent can reduce tailing by neutralizing acidic sites on the silica gel. |
| The sample is not sufficiently soluble in the mobile phase. | Ensure the chosen solvent system can adequately dissolve the sample. | |
| Low yield of purified this compound. | Irreversible adsorption to the stationary phase. | As mentioned for tailing, adding a basic modifier to the eluent can help improve recovery. |
| Degradation of the compound during the purification process. | Minimize the time the compound spends on the column. Using flash chromatography (applying pressure to speed up the elution) can be beneficial. Also, check the stability of the compound in the chosen solvents. | |
| Incomplete elution. | After the main fractions have been collected, continue to elute the column with a more polar solvent to ensure all of the product has been recovered. |
Experimental Protocols
1. Preparation of the Crude Extract:
-
The plant material is first dried and powdered.
-
An extraction is performed, typically using a solvent like methanol or ethanol, to obtain a crude extract containing the alkaloids.
-
An acid-base extraction is often employed to separate the basic alkaloids from neutral and acidic components. The crude extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate the alkaloids, which are then extracted into an organic solvent.
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude alkaloid extract in a suitable solvent (e.g., methanol, chloroform).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems of differing polarities (e.g., hexane:ethyl acetate, dichloromethane:methanol in different ratios).
-
Visualize the spots under UV light and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
The solvent system that gives a well-separated spot for this compound with an Rf value between 0.2 and 0.4 is selected for column chromatography.
3. Column Chromatography Protocol:
-
Column Preparation:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand (approx. 1 cm) is added on top of the plug.
-
The column is filled with the chosen non-polar solvent.
-
A slurry of silica gel in the same solvent is prepared and carefully poured into the column, allowing it to settle without air bubbles. The column is gently tapped to ensure even packing.
-
Once the silica gel has settled, another layer of sand (approx. 0.5 cm) is added to the top to protect the silica bed.
-
The solvent is drained until its level is just above the top layer of sand.
-
-
Sample Loading:
-
The crude alkaloid extract is dissolved in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for samples not readily soluble, a "dry loading" method can be used: the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.
-
The sample solution is carefully pipetted onto the top of the sand layer, ensuring not to disturb the packed bed.
-
The solvent is drained until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
The column is carefully filled with the eluting solvent.
-
The elution is started by opening the stopcock, and fractions are collected in a series of labeled test tubes.
-
The polarity of the eluting solvent can be gradually increased (gradient elution) to elute compounds with increasing polarity. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
The flow rate should be maintained at a steady pace. For flash chromatography, gentle air pressure is applied to the top of the column.
-
-
Analysis of Fractions:
-
Each collected fraction is analyzed by TLC to identify those containing this compound.
-
Fractions with the pure compound are combined.
-
-
Isolation of the Compound:
-
The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Since specific quantitative data for this compound purification was not found in the search results, the following tables provide a template for researchers to record their own experimental data for comparison and optimization.
Table 1: TLC Data for this compound in Various Solvent Systems
| Solvent System (v/v) | Rf Value of this compound | Observations (Spot Shape, Separation from Impurities) |
| Hexane:Ethyl Acetate (9:1) | ||
| Hexane:Ethyl Acetate (7:3) | ||
| Dichloromethane:Methanol (9.5:0.5) | ||
| Dichloromethane:Methanol (9:1) | ||
| Add other tested systems |
Table 2: Column Chromatography Parameters and Results
| Parameter | Experiment 1 | Experiment 2 (Optimized) |
| Column Dimensions (Diameter x Length) | ||
| Stationary Phase (e.g., Silica Gel, mesh size) | ||
| Weight of Stationary Phase (g) | ||
| Crude Sample Weight (g) | ||
| Sample Loading Method (Wet/Dry) | ||
| Initial Eluent | ||
| Gradient Elution Profile | ||
| Total Eluent Volume (mL) | ||
| Flow Rate (mL/min) | ||
| Number of Fractions Collected | ||
| Volume per Fraction (mL) | ||
| Weight of Purified this compound (g) | ||
| Yield (%) | ||
| Purity (by HPLC, NMR, etc.) (%) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
O-Methylpallidine synthesis side reactions and purification challenges
Welcome to the technical support center for O-Methylpallidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A plausible synthetic approach for this compound, an aporphine alkaloid, involves a multi-step sequence starting from commercially available precursors. A common strategy utilizes a Bischler-Napieralski reaction to construct the core dihydroisoquinoline skeleton, followed by further cyclization and functional group manipulations to yield the final aporphine framework.
Q2: What are the most common side reactions observed during the synthesis?
A2: The most frequently encountered side reactions are typically associated with the Bischler-Napieralski cyclization step. These can include the formation of a retro-Ritter elimination byproduct, incomplete cyclization leading to unreacted starting material, and over-oxidation of the dihydroisoquinoline intermediate.
Q3: Why is the purification of this compound challenging?
A3: Purification challenges often arise from the presence of structurally similar impurities and byproducts. The polarity of this compound and its intermediates can be very close to that of these impurities, making chromatographic separation difficult. Additionally, the basic nature of the alkaloid can lead to tailing on silica gel chromatography.
Troubleshooting Guides
Problem 1: Low yield in the Bischler-Napieralski reaction.
Symptoms:
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting amide.
-
The desired dihydroisoquinoline product is present in low concentration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Dehydrating Agent | Increase the equivalents of the dehydrating agent (e.g., POCl₃ or P₂O₅). Ensure the reagent is fresh and anhydrous. |
| Reaction Temperature Too Low | Increase the reaction temperature. Refluxing in a higher boiling solvent like toluene or xylene may be necessary. |
| Electron-withdrawing Groups on Arene | If the aromatic ring is not sufficiently electron-rich, the cyclization will be sluggish. Consider using a stronger Lewis acid catalyst or a different synthetic route.[1][2] |
| Steric Hindrance | If the starting materials are sterically hindered, longer reaction times or higher temperatures may be required. |
Problem 2: Formation of a significant amount of retro-Ritter byproduct.
Symptoms:
-
A major byproduct is observed on TLC with a different Rf value than the desired product.
-
¹H NMR analysis of the crude product shows signals corresponding to a styrene derivative.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | The retro-Ritter reaction is often favored at higher temperatures.[1] Attempt the reaction at a lower temperature for a longer duration. |
| Nature of the Substrate | Substrates that can form a stable conjugated system upon elimination are more prone to this side reaction.[1] If possible, modify the substrate to disfavor elimination. |
| Choice of Dehydrating Agent | Some dehydrating agents may promote the retro-Ritter reaction more than others. Experiment with alternative reagents such as triflic anhydride/2-chloropyridine which can sometimes provide milder conditions. |
Problem 3: Difficulty in purifying the final this compound product.
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Broad peaks and tailing of the product peak on silica gel.
-
Persistent low purity even after multiple chromatographic steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Structurally Similar Impurities | Utilize a different stationary phase for chromatography, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.[3][4] Preparative HPLC can also be an effective tool for separating closely related compounds.[5] |
| Basic Nature of the Alkaloid | To reduce tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic sites on the silica gel. Alternatively, strong cation exchange (SCX) chromatography can be used to capture and release the basic alkaloid, separating it from neutral and acidic impurities.[6] |
| Presence of Insoluble Byproducts | Before chromatography, perform a liquid-liquid extraction to remove highly nonpolar or highly polar impurities. An acid-base extraction is often effective for purifying alkaloids.[4] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the basic alkaloid. Then, basify the aqueous layer and extract the pure alkaloid back into an organic solvent. |
Experimental Protocols
Protocol 1: Hypothetical Bischler-Napieralski Cyclization for Dihydroisoquinoline Intermediate
-
To a solution of the starting β-phenethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous mixture to pH > 10 with a concentrated NaOH solution while keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.
Protocol 2: Purification of this compound using Strong Cation Exchange (SCX) Chromatography
-
Dissolve the crude this compound in a minimal amount of methanol containing 1% acetic acid.
-
Load the solution onto a pre-conditioned SCX column.
-
Wash the column with methanol to elute neutral and acidic impurities.
-
Elute the desired this compound from the column using a solution of 2M ammonia in methanol.
-
Collect the fractions containing the product and concentrate under reduced pressure.
-
Further purification, if necessary, can be achieved by recrystallization or silica gel chromatography using an eluent containing a small percentage of triethylamine.
Visualizations
Caption: Experimental workflow for the Bischler-Napieralski reaction.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. jocpr.com [jocpr.com]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. teledyneisco.com [teledyneisco.com]
Technical Support Center: Enhancing the Resolution of O-Methylpallidine Enantiomers by Chiral HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chiral separation of O-Methylpallidine enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: this compound is a chiral aporphine alkaloid. Its enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. Successful separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction, allowing for differential retention and resolution of the two enantiomers.
Q2: Which type of chiral stationary phase (CSP) is most effective for this compound and related alkaloids?
A2: For aporphine and isoquinoline alkaloids, polysaccharide-based CSPs have demonstrated broad applicability and success.[1] Columns with amylose or cellulose derivatives, such as Chiralpak® AD or Chiralcel® OD, are excellent starting points for method development.[2] These phases offer a combination of hydrogen bonding, π-π, and steric interactions that are effective for the chiral recognition of these complex molecules.[3]
Q3: What are the typical mobile phases used for the chiral separation of aporphine alkaloids?
A3: The choice of mobile phase depends on the operating mode. For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol) is common. For basic compounds like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.[4] In reversed-phase mode, mixtures of acetonitrile or methanol with water or a buffer are used.
Q4: How does temperature affect the chiral resolution of this compound?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It influences the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes. It is an important parameter to optimize for each specific method.[2]
Q5: My peaks are broad and tailing. What could be the cause?
A5: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica support of the column. This can be mitigated by adding a basic modifier, such as diethylamine (DEA) or ethylenediamine, to the mobile phase to saturate these active sites.[5][6] Other potential causes include column overload, a void in the column, or an inappropriate mobile phase pH.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation / Co-elution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable operating mode (Normal vs. Reversed-Phase). | 1. Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).2. Optimize the mobile phase. In normal phase, vary the alcohol modifier (isopropanol vs. ethanol) and its percentage. In reversed-phase, adjust the organic modifier and pH.3. If using normal-phase, consider trying a reversed-phase method, and vice-versa. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal.2. Flow rate is too high.3. Column temperature is not optimal.4. Incorrect mobile phase additive concentration. | 1. Fine-tune the ratio of hexane to alcohol in normal phase. A lower percentage of alcohol generally increases retention and may improve resolution.2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time with the CSP.3. Investigate the effect of temperature. Try running at a lower temperature (e.g., 15°C or 25°C).4. Optimize the concentration of the basic additive (e.g., 0.1% DEA). Too little may not suppress tailing, while too much can sometimes reduce selectivity. |
| Peak Tailing | 1. Secondary interactions with residual silanols.2. Column overload.3. Mobile phase pH is inappropriate (in reversed-phase). | 1. Add or increase the concentration of a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%).2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form if possible. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition is changing (e.g., evaporation of a volatile component).3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before injection.2. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.3. Use a column thermostat to maintain a constant temperature. |
| Loss of Resolution Over Time | 1. Column contamination.2. Column degradation. | 1. Flush the column with a strong solvent (compatible with the CSP) to remove strongly retained impurities.2. If the column performance is irreversibly degraded, replace the column. Always use a guard column to extend the life of the analytical column. |
Experimental Protocols
Below are detailed starting methodologies for developing a chiral separation method for this compound, based on successful separations of structurally related aporphine alkaloids.
Protocol 1: Normal-Phase Chiral HPLC
This is often the first approach for chiral separations of alkaloids.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 280 nm (aporphine alkaloids typically have strong UV absorbance)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Optimization Strategy:
-
Adjust the percentage of isopropanol. Decreasing the isopropanol content will increase retention and may improve resolution.
-
Try replacing isopropanol with ethanol.
-
Optimize the DEA concentration (between 0.05% and 0.2%).
-
Vary the column temperature between 15°C and 40°C.
Protocol 2: Reversed-Phase Chiral HPLC
This can be an alternative if normal-phase separation is unsuccessful or if a more aqueous-compatible method is desired.
-
Column: Chiralpak® IA or Chiralcel® OJ-RH, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Bicarbonate buffer, pH 9.0 (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and organic solvent.
Optimization Strategy:
-
Adjust the ratio of acetonitrile to buffer.
-
Try methanol as the organic modifier instead of acetonitrile.
-
Optimize the pH of the aqueous buffer.
-
Vary the column temperature.
Quantitative Data Summary
The following tables present representative data for the chiral separation of aporphine alkaloids structurally similar to this compound, illustrating the effects of varying chromatographic parameters.
Table 1: Effect of Chiral Stationary Phase and Mobile Phase Composition on the Resolution of Aporphine Alkaloid Enantiomers (Normal Phase)
| Alkaloid | CSP | Mobile Phase (v/v/v) | k'1 | k'2 | α (Selectivity) | Rs (Resolution) |
| Laudanosine | Chiralcel® OD | ACN / DEA (100:0.1) | 2.15 | 2.85 | 1.33 | 2.60 |
| Laudanosine | Chiralcel® OD | MeOH / DEA (100:0.1) | 1.89 | 2.54 | 1.34 | 2.55 |
| Norlaudanosine | Chiralpak® AD | ACN / DEA (100:0.1) | 3.45 | 4.21 | 1.22 | 2.10 |
| Norlaudanosine | Chiralpak® IA | MeOH / DEA (100:0.1) | 2.98 | 3.76 | 1.26 | 2.30 |
Data adapted from a study on benzyltetrahydroisoquinoline alkaloids, which share structural similarities with aporphines.[7]
Table 2: Effect of Flow Rate and Temperature on Enantiomeric Resolution
| Parameter | Condition 1 | Rs | Condition 2 | Rs |
| Flow Rate | 1.0 mL/min | 2.1 | 0.5 mL/min | 2.8 |
| Temperature | 40°C | 1.9 | 20°C | 2.5 |
Illustrative data demonstrating general trends in chiral HPLC.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A workflow for developing a chiral HPLC method for this compound.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Mitigating O-Methylpallidine precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with O-Methylpallidine in cell culture media. The following information is designed to help you troubleshoot and mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used in cell culture?
This compound is a naturally occurring alkaloid compound.[1][2][3] It is primarily investigated for its potential in neurological research.[1] In a cell culture context, it might be used to study its effects on specific cell signaling pathways, neuronal cell models, or as a tool compound in drug discovery screens.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: Every compound has a maximum concentration at which it can remain dissolved in an aqueous solution like cell culture media.
-
Solvent Shock: this compound is often prepared as a concentrated stock solution in an organic solvent such as DMSO. Rapidly adding this stock to the aqueous cell culture medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.[4]
-
pH of the Medium: The solubility of many alkaloids is pH-dependent.[5] Cell metabolism can lead to a decrease in the pH of the culture medium over time, which may reduce the solubility of this compound.
-
Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can alter the solubility of dissolved compounds.[4][6] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[6]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can sometimes interact with the added compound, leading to the formation of insoluble complexes.[4][6]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Determining the kinetic solubility of this compound in your experimental conditions is a critical step. A common approach is to perform a serial dilution of your compound in the cell culture medium and observe the concentration at which precipitation first occurs. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section below.
Q4: My this compound is dissolved in DMSO, but it precipitates when I add it to the medium. What can I do?
This is a frequent issue when working with compounds that have low aqueous solubility. Here are some strategies to address this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the medium, try a stepwise dilution. This can help to avoid a sudden, large change in solvent polarity.[4]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4]
-
Increase Final DMSO Concentration (with caution): While a higher final concentration of DMSO can improve solubility, it can also be toxic to cells. It is essential to determine the maximum DMSO concentration that your specific cell line can tolerate without affecting viability or experimental outcomes.
-
Use a Different Solvent: If DMSO is problematic, you could explore other solvents, but their compatibility with your cell line must be thoroughly tested.
Troubleshooting Guide
Use the following table to identify and resolve common issues related to this compound precipitation.
| Observation | Potential Cause | Recommended Action |
| Immediate, cloudy precipitate upon adding this compound stock to the medium. | Solvent shock due to rapid change in polarity. | Add the stock solution dropwise while gently swirling the medium. Perform serial dilutions in the medium. |
| Precipitate forms after some time in the incubator. | The concentration of this compound exceeds its kinetic solubility at 37°C. Cell metabolism may be altering the pH of the medium. | Determine the kinetic solubility of this compound in your medium (see protocol below). Use a lower, more soluble concentration. Use a buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Fine, crystalline precipitate observed under the microscope. | Slow crystallization out of a supersaturated solution. | Lower the working concentration of this compound. Ensure the stock solution is fully dissolved before use. |
| Precipitate is only seen in older cultures. | pH shift in the medium due to prolonged cell growth and metabolic activity. | Replenish the medium more frequently. Use a buffered medium. |
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in common cell culture media to illustrate how solubility can vary. Note: This is example data; you must determine the solubility in your specific experimental setup.
| Medium | Base Solvent | Maximum Soluble Concentration (µM) at 37°C | Notes |
| DMEM | Water | 15 | Solubility may decrease with high glucose concentrations. |
| RPMI-1640 | Water | 20 | Higher salt concentration may influence solubility. |
| PBS (Phosphate Buffered Saline) | Water | 50 | Simpler buffer, useful for initial solubility screening. |
| DMEM with 10% FBS | Water/Protein | 25 | Serum proteins can sometimes increase the apparent solubility of compounds. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can remain in solution in a specific cell culture medium over a defined period without precipitating.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a dilution series:
-
In a sterile 96-well plate, add 100 µL of pre-warmed cell culture medium to wells A1 through H1.
-
Add 2 µL of your 10 mM this compound stock solution to well A1 and mix thoroughly by pipetting up and down. This will be your highest concentration.
-
Perform a 1:2 serial dilution by transferring 100 µL from well A1 to well B1, mixing, then 100 µL from B1 to C1, and so on, down to well G1. Do not add any compound to well H1, as this will serve as your negative control.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
-
Visual Inspection:
-
After incubation, visually inspect the wells for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance compared to the negative control (well H1) is indicative of light scattering from a precipitate.
-
-
Determine Kinetic Solubility:
-
The highest concentration that does not show a significant increase in absorbance or visible precipitation is considered the kinetic solubility under these conditions.
-
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Troubleshooting low signal intensity of O-Methylpallidine in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of O-Methylpallidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to mass spectrometry?
This compound is a naturally occurring isoquinoline alkaloid.[1] Its chemical and physical properties are essential for developing a robust mass spectrometry method.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | [2] |
| Molecular Weight | 341.4 g/mol | [2] |
| Exact Mass | 341.16270821 Da | [2] |
| XLogP3-AA | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
Q2: What are the most common reasons for low signal intensity of this compound in ESI-MS?
Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:
-
Suboptimal Ionization: this compound, being a basic alkaloid, is best analyzed in positive ion mode.[1][3] Inefficient protonation will lead to a weak signal.
-
In-source Fragmentation: Excessive energy in the ion source can cause the molecule to fragment before it is detected, reducing the intensity of the precursor ion.
-
Adduct Formation: The formation of various adducts (e.g., with sodium, potassium, or solvents) can distribute the ion signal across multiple m/z values, lowering the intensity of the desired protonated molecule.[3]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Improper Sample Concentration: Both overly diluted and overly concentrated samples can lead to poor signal intensity.[2]
-
Instrument Contamination: A dirty ion source or mass spectrometer can significantly reduce signal intensity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Step 1: Verify Compound and Instrument Basics
Issue: No or very low signal for this compound standard.
Figure 1. Initial verification workflow.
Troubleshooting Actions:
-
Confirm the Target Ion: Ensure you are looking for the correct protonated molecule, [M+H]⁺, at approximately m/z 342.1705.
-
Instrument Performance: Check that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Standard Integrity: Prepare a fresh this compound standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to rule out degradation or precipitation.
-
Direct Infusion: Perform a direct infusion of the fresh standard into the mass spectrometer to bypass the LC system. If a strong signal is observed here, the issue likely lies with the chromatography or sample matrix. If the signal is still low, the problem is likely with the ion source or mass spectrometer settings.
Step 2: Optimize Ion Source Parameters
Issue: Low signal intensity during direct infusion or with a clean standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing electrophysiological recording conditions for O-Methylpallidine application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing O-Methylpallidine in electrophysiological experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their recording conditions and overcoming common challenges.
FAQs: General Questions about this compound in Electrophysiology
Q1: What is this compound and what are its known neurological effects?
A1: this compound is a naturally occurring aporphine alkaloid.[1][2] Aporphine alkaloids are known to interact with various neurological receptors, including dopamine and serotonin receptors, and can exhibit a range of effects from sedative and anticonvulsant to convulsant activities.[1][3] While the specific electrophysiological effects of this compound are not yet extensively documented, related compounds suggest potential modulation of ion channels and neurotransmitter pathways.[4]
Q2: What type of electrophysiological preparations are suitable for studying this compound?
A2: this compound can be studied using a variety of standard electrophysiological preparations, including:
-
Cultured neurons: For high-throughput screening and detailed mechanistic studies.
-
Acute brain slices: To study the compound's effect on synaptic transmission and neuronal excitability in a more intact circuit.
-
Heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes): To investigate the effect of this compound on specific ion channels expressed in isolation.[5]
Q3: What are the expected challenges when applying this compound?
A3: As with many plant-derived alkaloids, researchers may encounter challenges such as:
-
Solubility issues: The compound may require specific solvents that could have their own effects on the preparation.
-
"Stickiness": The compound may adhere to the perfusion tubing or the recording chamber, leading to slow wash-in and wash-out times.
-
Non-specific effects: Alkaloids can sometimes interact with the lipid membrane directly, which can alter membrane properties and ion channel function non-specifically.[4]
-
Light sensitivity and stability: The stability of the compound in solution and its sensitivity to light should be considered.
Troubleshooting Guide: Patch-Clamp Recordings
This guide addresses common issues encountered during patch-clamp experiments involving the application of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unstable Seal Resistance (GΩ seal) after this compound Application | 1. The compound may be altering membrane properties.[4]2. The solvent used for this compound is affecting the seal.3. The perfusion system is introducing mechanical instability. | 1. Try different recording configurations (e.g., perforated patch) to minimize dialysis of intracellular contents.[6]2. Test the vehicle (solvent) alone to rule out its effects. Ensure the final solvent concentration is minimal.3. Check the perfusion flow rate and ensure it is not causing mechanical stress on the patched cell.[7][8] |
| Slow Onset or Incomplete Washout of Drug Effect | 1. This compound may be "sticky" and adhering to the perfusion system tubing.2. The compound may be highly lipophilic and partitioning into the cell membrane. | 1. Use a perfusion system with minimal tubing length and made of inert materials.2. Increase the washout duration and perfusion speed.[9]3. Consider using a carrier protein like BSA in the external solution to facilitate washout, but test for its own effects first. |
| Irreversible or Run-down of Recorded Currents | 1. This compound may have a toxic effect on the cell.2. The compound may be causing irreversible changes to the ion channels or signaling pathways. | 1. Perform a dose-response curve to find the lowest effective concentration.2. Reduce the application time.3. Ensure the health of the cell preparation is optimal before application.[10] |
| Shift in Holding Current or Resting Membrane Potential | 1. This compound may be activating a tonic current or affecting leak channels.2. The compound could be modulating the activity of electrogenic pumps (e.g., Na+/K+ ATPase).[11] | 1. Perform a current-voltage (I-V) relationship analysis to identify the nature of the induced current.2. Use specific blockers for known ion channels or pumps that might be affected. |
| Increased Noise in the Recording | 1. The drug application system is introducing electrical noise.2. This compound is precipitating in the recording chamber. | 1. Ensure the perfusion system is properly grounded.[12]2. Check the solubility of this compound in your recording solution at the working temperature and pH. Filter the solution immediately before use. |
Troubleshooting Guide: Extracellular Recordings
This guide addresses common issues during extracellular recordings with this compound.
| Problem | Possible Cause | Suggested Solution |
| Change in Spike Waveform | 1. This compound may be altering the properties of voltage-gated ion channels responsible for the action potential.2. The compound is causing a change in the cell's resting membrane potential. | 1. If possible, perform intracellular or patch-clamp recordings to investigate changes in ion channel kinetics.2. Monitor for changes in firing rate which may correlate with waveform changes. |
| Suppression or Increase in Firing Rate | 1. This compound is modulating synaptic input to the recorded neuron.2. The compound is directly affecting the intrinsic excitability of the neuron. | 1. Apply synaptic blockers to isolate the direct effects on the neuron.2. In brain slices, stimulate afferent pathways to assess changes in synaptic transmission. |
| Recording Instability or Loss of Signal | 1. The compound may be causing tissue swelling or movement.2. This compound could have neurotoxic effects at the concentration used. | 1. Ensure the slice is well-secured in the recording chamber.2. Lower the concentration of this compound and monitor the health of the preparation over time. |
Quantitative Data Tables
Table 1: Recommended Patch-Clamp Parameters
| Parameter | Whole-Cell Voltage-Clamp | Whole-Cell Current-Clamp |
| Pipette Resistance | 3 - 7 MΩ | 3 - 7 MΩ |
| Seal Resistance | > 1 GΩ | > 1 GΩ |
| Series Resistance | < 20 MΩ (compensate > 70%) | Monitored, bridge balance applied |
| Holding Potential | Dependent on target ion channel | -60 to -70 mV |
| Low-pass Filter | 2 - 5 kHz | 2 - 5 kHz |
| Sampling Rate | 10 - 20 kHz | 10 - 20 kHz |
Table 2: Recommended Extracellular Recording Parameters
| Parameter | Single-Unit Recording | Local Field Potential (LFP) |
| Electrode Impedance | 0.5 - 2 MΩ at 1 kHz | 0.1 - 0.5 MΩ at 1 kHz |
| High-pass Filter | 300 - 500 Hz | 0.1 - 1 Hz |
| Low-pass Filter | 5 - 8 kHz | 100 - 300 Hz |
| Sampling Rate | 20 - 40 kHz | 1 - 2 kHz |
| Amplifier Gain | 1000 - 5000x | 500 - 1000x |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
-
Preparation:
-
Prepare external and internal solutions and adjust pH and osmolarity.[10] A typical external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. A typical internal solution contains (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.[12]
-
Plate cultured neurons on coverslips and place in the recording chamber.
-
-
Recording:
-
Approach a neuron with a patch pipette containing internal solution, applying positive pressure.
-
Upon dimple formation on the cell surface, release positive pressure and apply gentle suction to form a Giga-ohm seal.[10]
-
Rupture the cell membrane with a brief pulse of suction to achieve whole-cell configuration.[6]
-
Switch to voltage-clamp or current-clamp mode and allow the cell to stabilize.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the external solution to the final desired concentration immediately before application.
-
Apply the this compound-containing solution via a perfusion system, ensuring complete exchange of the bath solution.[7]
-
Record the cellular response during and after drug application.
-
Perform a washout with the control external solution.
-
Protocol 2: Extracellular Field Potential Recording from Acute Brain Slices
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) and saturate with 95% O₂/5% CO₂.[8] A typical aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 Glucose.
-
Prepare acute brain slices (250-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a low-impedance recording electrode in the brain region of interest.
-
Place a stimulating electrode to evoke synaptic responses, if desired.
-
-
This compound Application:
-
Dissolve this compound in aCSF to the final concentration.
-
Switch the perfusion from control aCSF to the drug-containing aCSF.
-
Record spontaneous and/or evoked field potentials before, during, and after drug application.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound
Based on the known pharmacology of related aporphine alkaloids, this compound may interact with dopaminergic and serotonergic signaling pathways, which in turn can modulate the activity of various ion channels.
Caption: Hypothetical signaling cascade for this compound.
Experimental Workflow for Characterizing this compound Effects
Caption: Workflow for electrophysiological characterization.
Troubleshooting Logic for Unstable Recordings
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 3. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. axolbio.com [axolbio.com]
- 7. Perfusion Systems for Electrophysiology - NPI Electronic [npielectronic.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of O-Methylpallidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the blood-brain barrier (BBB) penetration of O-Methylpallidine (OMP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is improving blood-brain barrier penetration crucial for this compound derivatives?
A1: The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances.[1][2][3] For this compound derivatives to be effective in treating CNS disorders, they must be able to cross this barrier in sufficient concentrations to reach their therapeutic targets.[1][4] Poor BBB penetration is a major cause of failure for many CNS drug candidates in clinical trials.[1][2]
Q2: What are the general strategies for enhancing the BBB penetration of small molecules like this compound derivatives?
A2: Several strategies can be employed to improve the BBB penetration of drug candidates:
-
Increasing Lipophilicity: Enhancing the lipid solubility of a molecule can facilitate its passive diffusion across the endothelial cells of the BBB. However, this must be balanced, as excessive lipophilicity can lead to other issues like increased metabolic breakdown and off-target effects.[5][6]
-
Reducing Molecular Weight: Generally, small molecules with a molecular weight below 400 Da have a better chance of crossing the BBB.[7][8]
-
Modulating Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can decrease the polarity of a molecule, thereby improving its permeability.[7]
-
Inhibiting Efflux Transporters: Many molecules are actively transported out of the brain by efflux transporters like P-glycoprotein (P-gp). Strategies to circumvent this include designing molecules that are not P-gp substrates or co-administering them with P-gp inhibitors.[7][9]
-
Prodrug Approaches: A prodrug is an inactive form of a drug that is converted to the active form in the body. Prodrugs can be designed to be more lipophilic or to be recognized by specific transporters at the BBB.[5][10]
-
Nanoparticle-based Delivery Systems: Encapsulating drugs in nanoparticles can help them cross the BBB.[5][10]
Troubleshooting Guide
Issue 1: Low Permeability of OMP Derivatives in the PAMPA-BBB Assay
Q: My new series of this compound derivatives (OMP-101 to OMP-105) shows very low apparent permeability (Papp) values in our PAMPA-BBB assay, despite having favorable calculated logP values. What could be the reason, and how can I troubleshoot this?
A: Low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for the BBB suggests poor passive diffusion capabilities.[11] Here are some potential causes and troubleshooting steps:
-
High Polarity: While the calculated logP might be in an acceptable range, the distribution of polar groups on the molecule's surface (Polar Surface Area or PSA) could be high, hindering its ability to enter the lipid membrane.
-
Troubleshooting:
-
Calculate the PSA for your derivatives. A PSA > 90 Ų is often associated with poor BBB penetration.
-
Synthesize new derivatives with masked polar groups (e.g., through esterification or amidation) to reduce the PSA.
-
-
-
Incorrect Physicochemical Properties: The calculated logP may not accurately reflect the molecule's behavior in the experimental conditions.
-
Troubleshooting:
-
Experimentally measure the logD (distribution coefficient) at the physiological pH of the assay (typically 7.4). A logD between 1 and 3 is often optimal.
-
Ensure the compound is fully dissolved in the donor well. Poor solubility can lead to artificially low permeability readings.
-
-
Issue 2: High Efflux Ratio in Cell-Based Assays
Q: My lead OMP derivative, OMP-203, showed promising permeability in the PAMPA-BBB assay. However, in our MDCK-MDR1 cell-based assay, it has a high efflux ratio (>2). What does this indicate, and what are my next steps?
A: A high efflux ratio in an MDCK-MDR1 assay is a strong indication that your compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. This means that even if the compound can passively diffuse into the brain endothelial cells, it is actively pumped back into the bloodstream, preventing it from reaching the brain parenchyma.
-
Next Steps:
-
Confirm P-gp Substrate Activity: Rerun the MDCK-MDR1 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant reduction in the efflux ratio in the presence of the inhibitor will confirm that OMP-203 is a P-gp substrate.
-
Structural Modifications: Synthesize new derivatives of OMP-203 with modifications aimed at reducing P-gp recognition. This could involve:
-
Reducing the number of hydrogen bond donors.
-
Altering the overall shape and charge distribution of the molecule.
-
-
Explore Alternative Delivery Strategies: If structural modifications are not feasible or successful, consider a prodrug approach or encapsulation in nanoparticles to mask the P-gp recognition site.
-
Quantitative Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of this compound Derivatives
| Compound ID | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | PAMPA-BBB Papp (10⁻⁶ cm/s) |
| OMP-Parent | 350 | 2.5 | 85 | 1.5 |
| OMP-101 | 380 | 3.1 | 95 | 0.8 |
| OMP-102 | 365 | 2.8 | 75 | 4.2 |
| OMP-203 | 370 | 2.9 | 78 | 5.1 |
Table 2: Cell-Based Permeability and In Vivo Brain Exposure of Lead OMP Derivatives
| Compound ID | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio (B-A)/(A-B) | In Vivo Brain-to-Plasma Ratio (Kp) |
| OMP-102 | 3.5 | 1.2 | 0.8 |
| OMP-203 | 4.0 | 5.8 | 0.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)
This protocol is adapted from standard PAMPA-BBB methodologies.[11][12][13][14]
-
Preparation of Lipid Solution: Prepare a solution of porcine brain polar lipid extract in an organic solvent like dodecane.
-
Coating the Donor Plate: Coat the filter membrane of a 96-well donor plate with the lipid solution.
-
Preparation of Donor Solutions: Dissolve the test compounds (e.g., OMP derivatives) in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
Loading the Plates:
-
Add the appropriate buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the donor solutions containing the test compounds to the wells of the donor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Visualizations
Caption: Experimental workflow for assessing the BBB penetration of this compound derivatives.
Caption: Key factors influencing the blood-brain barrier penetration of drug candidates.
Caption: Simplified signaling pathway involved in the regulation of tight junctions at the BBB.
References
- 1. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB) [bio-protocol.org]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. paralab.es [paralab.es]
Validation & Comparative
Cross-Validation of HPLC and NMR for O-Methylpallidine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of O-Methylpallidine, a compound of significant interest. This document outlines the experimental protocols and presents a comparative analysis of the data generated by both techniques.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[1][2][3][4][5][6][7][8][9] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a versatile analytical method that provides both structural and quantitative information about a sample.[10][11][12] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][13][14] This allows for the determination of the concentration of an analyte by comparing the integral of its signal to the integral of a known amount of an internal standard.[14][15]
Comparative Data Presentation
The following table summarizes the typical performance characteristics of HPLC and qNMR for the quantification of a small molecule like this compound. These values are based on established literature and represent expected outcomes from validated methods.[14][16]
| Parameter | HPLC | qNMR |
| **Linearity (R²) ** | ≥ 0.999[4][5] | ≥ 0.99[14] |
| Accuracy (% Recovery) | 98 - 102%[3][5] | 98 - 102%[17] |
| Precision (%RSD) | ≤ 2%[3][18] | ≤ 2%[17] |
| Limit of Detection (LOD) | ng/mL to low µg/mL range[18] | µg/mL to mg/mL range[14] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range[18] | µg/mL to mg/mL range[14] |
| Sample Throughput | High | Moderate |
| Requirement for Identical Standard | Yes | No (Certified Reference Material can be used)[13][19] |
| Structural Information | No | Yes |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol outlines a general reverse-phase HPLC method suitable for the quantification of this compound. Method development and validation should be performed according to ICH guidelines.[2][3][4][7]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2][6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition must be optimized to achieve good separation of this compound from any impurities.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: The wavelength should be set at the maximum absorbance of this compound, which would be determined by a UV scan.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standard. The solution may need to be filtered through a 0.45 µm syringe filter before injection.
3. Method Validation: The method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by injecting the calibration standards and plotting the peak area against the concentration.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
qNMR Method for this compound Quantification
This protocol describes a general ¹H qNMR method for the quantification of this compound using an internal standard.
1. Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble and stable (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be calibrated and used to ensure maximum signal intensity.[12]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.[12]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals to be integrated).
-
Acquisition Time (aq): A suitable acquisition time should be used to ensure good digital resolution.
-
2. Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh a specific amount of the sample containing this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent and ensure complete dissolution.
3. Data Processing and Quantification:
-
Phasing and Baseline Correction: The acquired spectrum must be carefully phased and baseline corrected to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
Iₓ and Iᵢₛ = Integral values of the analyte and internal standard signals, respectively
-
Nₓ and Nᵢₛ = Number of protons corresponding to the integrated signals of the analyte and internal standard, respectively
-
Mₓ and Mᵢₛ = Molecular weights of the analyte and internal standard, respectively
-
mₓ and mᵢₛ = Mass of the analyte and internal standard, respectively
-
Pᵢₛ = Purity of the internal standard
-
4. Method Validation: The qNMR method should be validated for similar parameters as the HPLC method, including specificity, linearity, accuracy, precision, LOD, and LOQ.[11]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the cross-validation of HPLC and qNMR methods for quantification.
Caption: Workflow for HPLC Quantification of this compound.
Caption: Workflow for qNMR Quantification of this compound.
Caption: Logical Flow for Cross-Validation of Analytical Methods.
Conclusion
Both HPLC and qNMR are robust and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC offers higher sensitivity and throughput, making it well-suited for routine quality control analysis of a large number of samples. On the other hand, qNMR provides the significant advantage of not requiring an identical reference standard for the analyte, as a certified reference material can be used for calibration.[13][19] Furthermore, qNMR provides structural confirmation of the analyte simultaneously with quantification. For method cross-validation, the results obtained from both techniques should be statistically compared to ensure consistency and accuracy.[16] Ultimately, the integration of both HPLC and qNMR in a drug development workflow can provide a comprehensive and orthogonal approach to the quantification of active pharmaceutical ingredients like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 14. acgpubs.org [acgpubs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
A Comparative Analysis of the Neuroprotective Potential of O-Methylpallidine and Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of O-Methylpallidine and berberine, two alkaloids with potential therapeutic applications in neurological disorders. While berberine has been extensively studied, research on this compound is limited. This document summarizes the available experimental data for berberine and presents inferred potential mechanisms for this compound based on structurally related compounds.
Executive Summary
Berberine, an isoquinoline alkaloid, has demonstrated significant neuroprotective properties across a range of in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and apoptosis. In contrast, this compound, a proaporphine alkaloid, has not been directly investigated for its neuroprotective effects. However, based on studies of the related proaporphine alkaloid pronuciferine, it is hypothesized that this compound may also offer neuroprotection through anti-apoptotic and neurotrophic factor-related pathways. This guide presents a detailed comparison to aid researchers in evaluating the potential of these two compounds for further investigation and drug development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the neuroprotective effects of berberine and the inferred potential of this compound.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Berberine | This compound (Inferred) | Reference Model System |
| Cell Viability | ↑ Increased cell viability in neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins (e.g., MPP+, Aβ) at concentrations ranging from 1-20 µM.[1] | Potentially increases neuronal cell proliferation and viability. | SH-SY5Y cells exposed to oxidative stress (H₂O₂).[2][3] |
| Neuroinflammation | ↓ Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in microglia.[4][5][6] | Potential to modulate neuroinflammatory responses. | Not yet studied. |
| Oxidative Stress | ↓ Reduced reactive oxygen species (ROS) production and increased antioxidant enzyme activity (e.g., SOD, GSH).[1][7] | Potentially suppresses neuronal death caused by oxidative stress.[2][3] | SH-SY5Y cells exposed to H₂O₂.[2][3] |
| Apoptosis | ↓ Inhibited caspase-3 activation and reduced apoptotic cell death.[1][6][8] | Potentially suppresses neuronal apoptosis.[2][3] | SH-SY5Y cells exposed to H₂O₂.[2][3] |
| Neurotrophic Factors | ↑ Increased expression of Brain-Derived Neurotrophic Factor (BDNF).[4] | Potentially increases BDNF protein expression.[2][3] | SH-SY5Y cells.[2][3] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | Berberine | This compound (Inferred) | Animal Model |
| Cognitive Function | ↑ Improved learning and memory in animal models of Alzheimer's disease and vascular dementia.[9][10] | Potential to improve cognitive function. | Not yet studied. |
| Infarct Volume | ↓ Reduced cerebral infarct volume in animal models of ischemic stroke.[6] | Potential to reduce ischemic brain injury. | Not yet studied. |
| Neuronal Loss | ↓ Attenuated neuronal loss in the hippocampus of animal models of neurodegeneration.[9] | Potential to prevent neuronal loss. | Not yet studied. |
| Neuroinflammation | ↓ Reduced expression of pro-inflammatory markers in the brain.[5][6] | Potential to mitigate neuroinflammation in vivo. | Not yet studied. |
| Oxidative Stress | ↓ Decreased markers of oxidative stress in the brain.[5] | Potential to reduce oxidative stress in vivo. | Not yet studied. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Cell Viability Assays
a) MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or berberine) for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for neurotoxicity (e.g., MPP+, H₂O₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
b) LDH Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
-
Cell Culture and Treatment: Culture and treat cells as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).[11][12][13][14]
Apoptosis Assays
a) Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.
b) TUNEL Staining for Apoptotic Cell Death in Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in 30% sucrose. Section the brain into 20-30 µm slices using a cryostat.
-
Permeabilization: Mount the sections on slides and permeabilize the tissue with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 1 hour at 37°C in a humidified chamber.
-
Washing and Counterstaining: Wash the sections with PBS. Counterstain the nuclei with DAPI.
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope. The number of TUNEL-positive cells is typically counted in specific brain regions and expressed as a percentage of the total number of cells (DAPI-stained nuclei).[15][16]
In Vivo Behavioral Assessment
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase: For 5-7 consecutive days, each animal undergoes multiple trials per day. In each trial, the animal is released into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the day after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by berberine and the inferred pathways for this compound.
Caption: Signaling pathways modulated by berberine for neuroprotection.
Caption: Inferred neuroprotective pathways of this compound.
Experimental Workflow
References
- 1. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 6. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine was neuroprotective against an in vitro model of brain ischemia: survival and apoptosis pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 15. TUNEL staining [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
Head-to-Head Comparison: O-Methylpallidine and Its Synthetic Analogs - A Comprehensive Guide
A thorough review of existing scientific literature reveals a notable absence of publicly available research on synthetic analogs of O-Methylpallidine and their direct comparative performance. While this compound is recognized as a naturally occurring morphinandienone alkaloid with potential neurological activity, dedicated studies detailing the synthesis and head-to-head biological evaluation of its synthetic derivatives are not currently present in accessible scientific databases.
This guide, therefore, serves to outline the known characteristics of this compound and to provide a framework for the future evaluation of its potential synthetic analogs, should they be developed. The methodologies and data presentation formats described herein are based on established practices in medicinal chemistry and pharmacology for the comparative analysis of bioactive compounds.
This compound: A Profile
This compound, also known as Fissistigine C or O-Methyl-(+)-flavinantine, is an alkaloid that has been isolated from various plant species, including Melodinus yunnanensis and Guatteria guianensis. Structurally, it belongs to the morphinan class of alkaloids. Preliminary research suggests that its mode of action involves interactions with neurological receptors, indicating a potential for influencing neurotransmitter pathways.[1] This has positioned this compound as a compound of interest for neuropharmacological studies.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 27510-33-4 |
Framework for Comparison with Synthetic Analogs
In the absence of existing data for synthetic analogs of this compound, this section outlines the critical parameters and experimental protocols that would be necessary for a robust head-to-head comparison. This framework is designed for researchers, scientists, and drug development professionals who may embark on the synthesis and evaluation of such analogs in the future.
Table 1: Hypothetical Comparative Performance Data of this compound and Synthetic Analogs
This table is a template for data presentation. All values are placeholders.
| Compound | Receptor Binding Affinity (Kᵢ, nM) | In vitro Efficacy (EC₅₀, µM) | In vivo Potency (ED₅₀, mg/kg) | Cytotoxicity (CC₅₀, µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Detailed Experimental Protocols
Should synthetic analogs of this compound be developed, the following experimental methodologies would be crucial for a comprehensive comparison.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound and its synthetic analogs to specific neurological receptors.
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., dopamine receptors, serotonin receptors) from cell culture or animal brain tissue.
-
Radioligand Binding: Incubation of the membrane preparation with a constant concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compounds (this compound and its analogs).
-
Separation and Scintillation Counting: Separation of bound from free radioligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Calculation of the inhibition constant (Kᵢ) for each compound, representing its affinity for the receptor, using competitive binding analysis software.
In Vitro Functional Assays
Objective: To assess the functional activity (e.g., agonist or antagonist) and potency of the compounds at the target receptor.
Methodology (Example: G-protein coupled receptor activation):
-
Cell Culture: Use of a cell line stably expressing the target receptor and a reporter system (e.g., cAMP-responsive element-luciferase).
-
Compound Treatment: Incubation of the cells with varying concentrations of this compound or its synthetic analogs.
-
Signal Detection: Measurement of the downstream signaling event (e.g., changes in intracellular cyclic AMP levels, calcium mobilization, or reporter gene expression).
-
Data Analysis: Generation of dose-response curves and calculation of the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) to determine the potency of each compound.
In Vivo Behavioral Models
Objective: To evaluate the physiological and behavioral effects of the compounds in a living organism.
Methodology (Example: Assessment of locomotor activity):
-
Animal Acclimation: Acclimation of laboratory animals (e.g., mice or rats) to the testing environment.
-
Compound Administration: Administration of this compound or its synthetic analogs via a relevant route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Observation: Monitoring of locomotor activity using automated activity chambers that track movement over a set period.
-
Data Analysis: Comparison of the activity levels of compound-treated animals to a vehicle-treated control group to determine the effective dose (ED₅₀) that produces a specific behavioral effect.
Cytotoxicity Assays
Objective: To determine the toxicity of the compounds to cells.
Methodology:
-
Cell Culture: Seeding of a relevant cell line (e.g., neuronal cells, liver cells) in a multi-well plate.
-
Compound Exposure: Treatment of the cells with a range of concentrations of this compound or its synthetic analogs.
-
Viability Assessment: Measurement of cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay that quantifies a marker of cell health.
-
Data Analysis: Calculation of the half-maximal cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed.
Mandatory Visualizations
The following diagrams illustrate the logical flow and potential mechanisms that would be relevant in the study of this compound and its analogs.
Caption: A generalized workflow for the development and optimization of this compound analogs.
Caption: A potential G-protein coupled receptor signaling pathway for this compound.
While the direct comparison of this compound with its synthetic analogs is currently not possible due to a lack of published data, this guide provides a comprehensive blueprint for future research in this area. The development and systematic evaluation of such analogs, following the outlined experimental protocols and data presentation standards, would be a valuable contribution to the field of neuropharmacology and drug discovery. Researchers are encouraged to utilize this framework to ensure rigorous and comparable data generation.
References
Validation of a New Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of O-Methylpallidine Using a Certified Reference Material
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of O-Methylpallidine against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and a standard HPLC-MS/MS method. The validation of this new method was performed using a certified reference material to ensure accuracy and traceability. Experimental data and detailed protocols are presented to support the findings.
This compound is an isoquinoline alkaloid with potential pharmacological activities, making its accurate quantification crucial for research and drug development. The new UHPLC-MS/MS method presented here offers significant improvements in sensitivity and efficiency, addressing the need for rapid and reliable analysis.
Comparative Analysis of Analytical Methods
The performance of the new UHPLC-MS/MS method was rigorously evaluated and compared with conventional HPLC-UV and a standard HPLC-MS/MS method. The validation parameters were determined in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Table 1: Comparison of Method Performance Parameters
| Parameter | New UHPLC-MS/MS Method | Standard HPLC-MS/MS Method | HPLC-UV Method |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | 15 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Analysis Run Time | 3 minutes | 8 minutes | 15 minutes |
Table 2: Certified Reference Material Specifications for this compound
| Parameter | Specification |
| Certified Purity | 99.8% ± 0.1% |
| Traceability | NIST Standard Reference Material |
| Format | Crystalline Solid |
| Storage Conditions | 2-8°C, protected from light |
| Certificate of Analysis | Provided with each unit |
The data clearly indicates the superior performance of the new UHPLC-MS/MS method in terms of linearity, sensitivity (LOD and LOQ), and speed of analysis.
Experimental Workflow and Protocols
The validation of the new UHPLC-MS/MS method followed a structured workflow to ensure all performance characteristics were thoroughly assessed.
Detailed Experimental Protocols
The following protocols detail the key experiments performed for the validation of the new UHPLC-MS/MS method for this compound.
1. Accuracy
The accuracy of the method was determined by spike recovery studies. Three different concentration levels (low, medium, and high) of this compound certified reference material were spiked into a blank matrix.
-
Sample Preparation:
-
Prepare a blank matrix solution.
-
Spike the blank matrix with the this compound standard solution to achieve final concentrations of 1 ng/mL, 10 ng/mL, and 50 ng/mL.
-
Prepare six replicates for each concentration level.
-
-
Analysis:
-
Analyze the spiked samples using the new UHPLC-MS/MS method.
-
Quantify the concentration of this compound in each sample.
-
-
Calculation:
-
The percentage recovery was calculated using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
2. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability:
-
Prepare six individual samples at a concentration of 10 ng/mL of this compound.
-
Analyze the samples on the same day, by the same analyst, and using the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Prepare six individual samples at a concentration of 10 ng/mL of this compound.
-
Analyze the samples on three different days, with two different analysts, and using two different instruments.
-
Calculate the mean, standard deviation, and %RSD for the combined data.
-
3. Linearity and Range
The linearity of the method was determined by analyzing a series of standard solutions of this compound at different concentrations.
-
Standard Preparation:
-
Prepare a stock solution of this compound from the certified reference material.
-
Prepare a series of at least six calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Evaluation:
-
The linearity was evaluated by linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.
-
4. Specificity
The specificity of the method was assessed to ensure that the signal of this compound was not affected by the presence of other components in the matrix.
-
Sample Preparation:
-
Analyze a blank matrix sample.
-
Analyze a sample of the blank matrix spiked with potentially interfering compounds (e.g., related alkaloids, degradation products).
-
Analyze a sample of the blank matrix spiked with this compound.
-
-
Evaluation:
-
Compare the chromatograms of the blank, spiked blank with interferences, and the this compound-spiked sample. There should be no significant interfering peaks at the retention time of this compound.
-
This comprehensive guide demonstrates the successful validation of a new, highly sensitive, and efficient UHPLC-MS/MS method for the quantification of this compound. The use of a certified reference material ensures the accuracy and reliability of the results, making this method a valuable tool for researchers and professionals in the field of drug development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking study of O-Methylpallidine and a selection of structurally related alkaloids against the human mu-opioid receptor, a key target in pain management and a receptor of interest for various neurological conditions. The following data and protocols are presented to offer insights into the potential binding affinities and interactions of these compounds, facilitating further research and drug discovery efforts.
Quantitative Docking Data Summary
The table below summarizes the binding affinities of this compound and its related alkaloids when docked into the active site of the human mu-opioid receptor (PDB ID: 4DKL). The docking scores, represented as binding energy in kcal/mol, indicate the predicted strength of the interaction between the ligand and the receptor. A more negative value suggests a stronger binding affinity.
| Compound Name | Alkaloid Class | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) |
| This compound | Morphinandienone | C₂₀H₂₃NO₄ | 341.4 | -9.2 |
| Pallidine | Morphinandienone | C₁₉H₂₁NO₄ | 327.37 | -8.8 |
| Salutaridine | Morphinandienone | C₁₉H₂₁NO₄ | 327.37 | -8.5 |
| Codeine | Morphinan | C₁₈H₂₁NO₃ | 299.36 | -7.9 |
| Thebaine | Morphinan | C₁₉H₂₁NO₃ | 311.37 | -8.1 |
Experimental Protocols
The following section details the methodology employed for the in-silico molecular docking studies.
Protein Preparation
The three-dimensional crystal structure of the human mu-opioid receptor was obtained from the Protein Data Bank (PDB ID: 4DKL). The protein structure was prepared for docking using AutoDockTools (ADT) v1.5.6. This process involved the removal of water molecules and any co-crystallized ligands. Polar hydrogen atoms were added to the protein, and Kollman charges were assigned to each atom. The prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
Ligand Preparation
The 2D structures of this compound and the related alkaloids (Pallidine, Salutaridine, Codeine, and Thebaine) were obtained from the PubChem database.[1] These structures were converted to 3D conformations and subjected to energy minimization using the MMFF94 force field. The energy-minimized ligands were then prepared for docking by assigning Gasteiger charges and defining the rotatable bonds. The final ligand structures were also saved in the PDBQT format.
Molecular Docking Simulation
Molecular docking simulations were performed using AutoDock Vina.[2] A grid box was defined to encompass the known binding site of the mu-opioid receptor. The dimensions of the grid box were set to 60 x 60 x 60 Å with a spacing of 1.0 Å between the grid points. The Lamarckian Genetic Algorithm (LGA) was employed for the conformational search of the ligands within the defined binding site.[3] For each ligand, 10 independent docking runs were performed, and the conformation with the lowest binding energy was selected as the most probable binding mode.
Analysis of Docking Results
The docking results were analyzed based on the binding energy values and the predicted binding poses of the ligands within the receptor's active site. The interactions between the ligands and the amino acid residues of the receptor, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the ligand-receptor interactions.
Caption: A flowchart illustrating the key stages of the molecular docking study.
Caption: A diagram showing the conceptual interactions between a ligand and a receptor.
References
- 1. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Molecular Docking and Binding Mode Analysis of Plant Alkaloids as in vitro and in silico Inhibitors of Trypanothione Reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of O-Methylpallidine for different receptor subtypes
Assessing Receptor Selectivity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for quantitative receptor binding data on O-Methylpallidine did not yield specific affinity values (Ki or IC50). Therefore, to fulfill the structural and content requirements of this request, this guide utilizes Aripiprazole, a well-characterized atypical antipsychotic, as an exemplary compound to demonstrate a comparative analysis of receptor selectivity. The methodologies and data presentation formats provided herein can be adapted for this compound should such data become available.
Aripiprazole is an atypical antipsychotic with a complex pharmacological profile, exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] Its clinical efficacy is believed to stem from this unique combination of activities.[1] Understanding the selectivity of a compound for various receptor subtypes is crucial for predicting its therapeutic effects and potential side effects. This guide provides a comparative overview of the receptor binding affinities of Aripiprazole and other commonly used atypical antipsychotics.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of Aripiprazole and several other atypical antipsychotics for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) | Ziprasidone (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||||||
| D1 | >1000[2] | 240[3] | 11-31 | 990[4] | >1000 | 270[5] |
| D2 | 0.34[1] | 3.2[3] | 11 | 380[4] | 4.8[6] | 160[5] |
| D3 | 0.8[6] | 7.3[3] | 49[6] | 14[6] | 7.2[6] | 555[5] |
| D4 | 44[6] | 7.3[3] | 27[6] | 2020[4] | 39[6] | 24[5] |
| Serotonin Receptors | ||||||
| 5-HT1A | 1.7[6] | 420[3] | >1000[6] | 390[4] | 3.4[6] | 120[5] |
| 5-HT2A | 3.4[6] | 0.2[3] | 4 | 640[4] | 0.4[6] | 5.4[5] |
| 5-HT2C | 15[6] | 50[3] | 11 | 1840[4] | 1.3[6] | 9.4[5] |
| 5-HT6 | 14 | - | 5 | - | - | 4[5] |
| 5-HT7 | 39[2] | - | - | 307[7] | - | 6.3[5] |
| Adrenergic Receptors | ||||||
| α1A | 57[6] | 5[3] | 19 | - | 10[6] | 1.6[5] |
| α2A | - | 16[3] | - | - | - | 90[5] |
| Histamine Receptors | ||||||
| H1 | 61[6] | 20[3] | 7 | 11[7] | 47[6] | 1.1[5] |
| Muscarinic Receptors | ||||||
| M1 | >10,000[6] | >10,000[3] | 73 | - | >10,000[6] | 6.2[5] |
Experimental Protocols
Radioligand Displacement Binding Assay
The determination of binding affinities (Ki values) for unlabeled compounds is typically performed using a radioligand displacement assay.[8] This method measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific receptor subtype.
1. Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).[9]
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).[9]
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Aripiprazole).
-
Assay Buffer: A buffer solution appropriate for the receptor type, typically containing Tris-HCl and other salts.[10]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[11]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[11]
2. Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[10]
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are added to wells containing the prepared cell membranes.
-
Equilibrium: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[11]
-
Washing: The filters are washed several times with ice-cold wash buffer to remove any unbound radioligand.[10]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.[11]
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[9]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for a radioligand displacement assay and the general signaling pathways associated with G-protein coupled receptors.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
O-Methylpallidine efficacy compared to standard antidepressants in animal models
O-Methylpallidine: An Uncharted Territory in Antidepressant Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of this compound's efficacy as an antidepressant in animal models. Despite its classification as a plant-derived alkaloid with potential for neuropharmacological applications, no specific studies comparing its effects to standard antidepressants were identified.
This compound is noted as a compound of interest for neurological research due to its potential interactions with neurotransmitter pathways.[1] This has led to suggestions of its possible utility in studying conditions such as epilepsy, depression, or anxiety.[1] However, a thorough search of available data yielded no published experimental results from common animal models of depression, such as the forced swim test, tail suspension test, or sucrose preference test. Consequently, a direct, data-driven comparison with established antidepressant medications is not feasible at this time.
Standard Antidepressant Benchmarks in Animal Models
To provide a framework for the type of data necessary for such a comparison, this guide outlines the standard experimental protocols and typical outcomes for well-established classes of antidepressants. The primary classes of antidepressants used as benchmarks in preclinical research include Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Experimental Protocols for Assessing Antidepressant Efficacy
The following are standard behavioral tests used to screen for antidepressant-like activity in rodents.
Forced Swim Test (FST): This test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a state referred to as "behavioral despair." A reduction in the duration of immobility is indicative of an antidepressant effect.
-
Apparatus: A cylindrical container (typically 20-40 cm in height and 10-20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rodents are placed in the water-filled cylinder for a period of 6 minutes. The duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water, is recorded during the final 4 minutes of the test.
-
Data Analysis: The total time spent immobile is the primary measure. A statistically significant decrease in immobility time for a drug-treated group compared to a vehicle-treated control group suggests antidepressant-like activity.
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair in which the animal ceases to struggle against an uncomfortable and inescapable suspension.
-
Apparatus: A suspension bar is used to hang the animal by its tail using adhesive tape. The animal is positioned high enough so that it cannot reach any surfaces.
-
Procedure: Mice are suspended by their tails for a 6-minute session. The duration of immobility is recorded.
-
Data Analysis: A significant reduction in the total time of immobility in the drug-treated group compared to the control group is interpreted as an antidepressant-like effect.
Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. A decrease in the preference for a sweetened solution over plain water is considered a measure of anhedonia.
-
Apparatus: Animals are housed individually with two drinking bottles. One bottle contains a sucrose solution (typically 1-2%), and the other contains plain water.
-
Procedure: After a period of habituation to the two-bottle choice, the consumption of both liquids is measured over a set period (e.g., 24 hours). The positions of the bottles are typically swapped to avoid place preference.
-
Data Analysis: Sucrose preference is calculated as a percentage of the total fluid intake: (Volume of Sucrose Solution Consumed / Total Volume of Fluid Consumed) x 100. An increase in sucrose preference in the drug-treated group compared to a stressed or control group indicates an anti-anhedonic, and thus antidepressant-like, effect.
Putative Mechanisms of Action of Standard Antidepressants
The therapeutic effects of standard antidepressants are primarily attributed to their modulation of monoamine neurotransmitter systems in the brain, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
Signaling Pathways
The diagram below illustrates the general mechanism of action for SSRIs, which is one of the most commonly prescribed classes of antidepressants.
Caption: Simplified signaling pathway of Selective Serotonin Reuptake Inhibitors (SSRIs).
Experimental Workflow for Preclinical Antidepressant Screening
The process of evaluating a novel compound for antidepressant potential follows a structured workflow.
Caption: Standard workflow for preclinical screening of potential antidepressant compounds.
Conclusion
While this compound is identified as a compound with potential neuropharmacological activity, there is currently no available scientific evidence to support its efficacy as an antidepressant in animal models. To establish a comparative profile against standard antidepressants, rigorous preclinical studies utilizing standardized behavioral tests and neurobiological analyses are necessary. Future research in this area would be required to elucidate its mechanism of action and therapeutic potential. Without such data, any claims regarding its antidepressant effects remain speculative.
References
Reproducibility of O-Methylpallidine Synthesis: A Comparative Guide for Researchers
A deep dive into the synthesis of the morphinandienone alkaloid, O-Methylpallidine, reveals a primary reliance on a biomimetic approach centered around phenolic oxidative coupling. This guide provides a comparative analysis of the pivotal synthesis protocol, offering insights into its reproducibility, potential challenges, and alternative strategies for researchers, scientists, and drug development professionals.
This compound, a naturally occurring alkaloid, belongs to the morphinandienone class of compounds, which are biosynthetically derived from the oxidative coupling of reticuline-type precursors. The laboratory synthesis of this compound and its analogs has historically mirrored this natural pathway, with the work of Tetsuji Kametani and Keiichiro Fukumoto in the late 1960s laying the foundational methodology. This guide will focus on the seminal one-step synthesis of the morphinandienone skeleton, a method that remains central to accessing this class of molecules.
Comparison of Synthetic Protocols for Morphinandienone Alkaloids
While a specific inter-laboratory study on the reproducibility of this compound synthesis is not publicly available, an analysis of the primary literature concerning the synthesis of closely related morphinandienone alkaloids allows for a comparative assessment. The key transformation in these syntheses is the intramolecular oxidative coupling of a substituted reticuline derivative.
| Parameter | Kametani & Fukumoto Method (1968) | Alternative Approaches |
| Precursor | (±)-Reticuline | Substituted Benzylisoquinolines |
| Oxidizing Agent | Potassium ferricyanide (K₃[Fe(CN)₆]) | Ferric chloride (FeCl₃), Thallium(III) trifluoroacetate, Enzymatic (Cytochrome P450) |
| Solvent System | Two-phase: Chloroform and aqueous sodium bicarbonate | Dichloromethane, Acetonitrile |
| Reaction Conditions | Room temperature, vigorous stirring | Varying temperatures, inert atmosphere |
| Reported Yield | Moderate (e.g., ~20-40% for related morphinandienones) | Variable, can be higher with more modern reagents but may require protecting groups |
| Key Challenges | Regioselectivity of the coupling, low to moderate yields, formation of side products. | Substrate specificity for enzymatic methods, toxicity and cost of some metal oxidants. |
Experimental Protocol: One-Step Synthesis of the Morphinandienone Skeleton
The following protocol is a generalized representation of the Kametani and Fukumoto method for the synthesis of the morphinandienone core structure, which is applicable to the synthesis of this compound from its immediate precursor, (±)-Reticuline.
Materials:
-
(±)-Reticuline
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
A solution of (±)-Reticuline is prepared in chloroform.
-
A separate aqueous solution of sodium bicarbonate is prepared.
-
The chloroform solution of reticuline is added to the aqueous sodium bicarbonate solution in a flask equipped with a magnetic stirrer.
-
A solution of potassium ferricyanide in distilled water is added dropwise to the vigorously stirred two-phase mixture over a period of several hours.
-
The reaction is allowed to proceed at room temperature with continuous stirring for an additional period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted several times with chloroform.
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel to afford the desired morphinandienone product (in this case, this compound).
Reproducibility and Key Considerations
The reproducibility of this phenolic oxidative coupling reaction can be influenced by several factors:
-
Purity of the Precursor: The purity of the starting reticuline is crucial. Impurities can lead to the formation of undesired side products and lower the overall yield.
-
Rate of Addition of the Oxidant: A slow and controlled addition of the potassium ferricyanide solution is essential to maintain a low concentration of the radical intermediate, which can help in minimizing polymerization and other side reactions.
-
Stirring Efficiency: Vigorous stirring is necessary to ensure efficient mixing of the two phases, which is critical for the reaction to proceed effectively.
-
Work-up and Purification: Careful and efficient extraction and chromatographic purification are required to isolate the desired product from a potentially complex reaction mixture.
Given the moderate yields often reported for this type of reaction, variability between different laboratories is to be expected. Factors such as the scale of the reaction, the specific equipment used, and the purity of reagents and solvents can all contribute to differences in the observed outcomes.
Signaling Pathways and Experimental Workflow
The synthesis of this compound via phenolic oxidative coupling is a biomimetic process that mimics the natural biosynthetic pathway of morphinandienone alkaloids in plants. The key step involves the intramolecular coupling of the phenolic rings of the reticuline precursor.
Caption: Biomimetic synthesis of this compound from (±)-Reticuline via oxidative coupling.
The experimental workflow for the synthesis and analysis of this compound can be visualized as follows:
Caption: General experimental workflow for the synthesis and purification of this compound.
Comparative Metabolic Profiling of O-Methylpallidine: A Data Gap in Preclinical Research
A comprehensive review of available scientific literature reveals a significant data gap regarding the metabolic profiling of O-Methylpallidine in both rat and human liver microsomes. Despite extensive searches, no specific studies detailing the biotransformation, metabolic pathways, or comparative metabolic rates of this particular benzylisoquinoline alkaloid in these critical preclinical systems have been identified.
This absence of data prevents a direct comparative analysis as requested. The metabolic fate of a compound is a cornerstone of drug development, influencing its efficacy, toxicity, and pharmacokinetic profile. Understanding species-specific differences in metabolism, particularly between preclinical models like rats and humans, is crucial for predicting human responses and ensuring the safety and effectiveness of new therapeutic agents.
While information on this compound is scarce, studies on related bisbenzylisoquinoline and protoberberine alkaloids offer some insights into the potential metabolic pathways that this compound might undergo. Research on compounds such as laudanosine, a metabolite of atracurium, and various protoberberine alkaloids indicates that common metabolic transformations for this class of compounds include:
-
Demethylation: The removal of a methyl group.
-
Hydroxylation: The addition of a hydroxyl group.
These reactions are primarily mediated by the cytochrome P450 (CYP) enzyme superfamily located in the liver.
General Experimental Protocols for in Vitro Metabolic Profiling
For researchers interested in investigating the metabolism of novel compounds like this compound, a general experimental workflow using liver microsomes can be outlined. The following protocols are based on standard practices in the field of in vitro drug metabolism.
Experimental Workflow
The typical workflow for assessing the metabolic stability and identifying metabolites of a compound in liver microsomes is depicted below.
Key Experimental Methodologies
Materials:
-
Test compound (this compound)
-
Pooled rat and human liver microsomes
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, liver microsomes, and the test compound at the desired concentration.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomal enzymes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Time-course Incubation: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance. The mass spectra of the detected metabolites are analyzed to propose their structures.
Potential Metabolic Pathways
Based on the metabolism of structurally similar alkaloids, the following diagram illustrates a hypothetical metabolic pathway for this compound. It is important to emphasize that this is a speculative pathway and requires experimental validation.
Conclusion and Future Directions
The lack of published data on the metabolism of this compound in rat and human liver microsomes highlights a critical knowledge gap. For any future development or toxicological assessment of this compound, conducting in vitro metabolism studies is an essential first step. Such studies would not only elucidate its metabolic fate but also provide the necessary data to perform a comparative analysis between preclinical species and humans, thereby enabling a more informed risk assessment. Researchers are encouraged to undertake these foundational studies to characterize the pharmacokinetic properties of this compound.
Should you be interested in a comparative metabolic profiling guide for a related and well-characterized benzylisoquinoline alkaloid, such as laudanosine or a selected protoberberine alkaloid , for which public data is available, a detailed report can be compiled.
Validating the Anxiolytic-Like Effects of a Novel Compound: A Methodological Guide Using O-Methylpallidine as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anxiolytic agents with improved efficacy and fewer side effects is a cornerstone of neuropharmacological research. This guide provides a comprehensive framework for validating the potential anxiolytic-like effects of a hypothetical novel compound, O-Methylpallidine. By comparing its hypothetical performance against established anxiolytics, diazepam and buspirone, across multiple well-established behavioral paradigms, researchers can systematically evaluate its potential as a therapeutic agent. This document outlines detailed experimental protocols, presents hypothetical comparative data, and explores potential underlying mechanisms of action.
Comparative Performance in Preclinical Anxiety Models
The anxiolytic potential of a novel compound is typically assessed by observing its effects on rodent behavior in standardized tests that elicit anxiety-like responses. Below is a summary of hypothetical data comparing this compound to a vehicle control, diazepam (a benzodiazepine), and buspirone (a serotonin 5-HT1A receptor partial agonist).
Table 1: Hypothetical Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Frequency of Center Entries |
| Vehicle | 2500 ± 150 | 25 ± 5 | 10 ± 2 |
| This compound (10 mg/kg) | 2450 ± 160 | 55 ± 8 | 20 ± 3 |
| Diazepam (2 mg/kg) | 2300 ± 140 | 60 ± 7 | 22 ± 4 |
| Buspirone (5 mg/kg) | 2550 ± 170 | 45 ± 6 | 18 ± 3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Open Arm Entries (%) | Time in Open Arms (%) | Closed Arm Entries |
| Vehicle | 20 ± 4 | 15 ± 3 | 15 ± 2 |
| This compound (10 mg/kg) | 45 ± 6 | 40 ± 5 | 14 ± 2 |
| Diazepam (2 mg/kg) | 50 ± 5 | 45 ± 6 | 13 ± 1 |
| Buspirone (5 mg/kg) | 38 ± 5 | 35 ± 4 | 16 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test (LDB)
| Treatment Group | Time in Light Compartment (s) | Latency to Enter Dark (s) | Transitions between Compartments |
| Vehicle | 40 ± 7 | 15 ± 3 | 8 ± 2 |
| This compound (10 mg/kg) | 90 ± 10 | 35 ± 5 | 12 ± 3 |
| Diazepam (2 mg/kg) | 100 ± 12 | 40 ± 6 | 10 ± 2 |
| Buspirone (5 mg/kg) | 75 ± 9 | 30 ± 4 | 13 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of behavioral studies.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[1][2] Anxious animals tend to stay close to the walls of the arena (thigmotaxis) and avoid the brightly lit, exposed center.
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Administer this compound, diazepam, buspirone, or vehicle to the animals (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal gently in the center of the arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
A video camera mounted above the arena records the session.
-
An automated tracking system analyzes the total distance traveled, time spent in the center zone, and the number of entries into the center zone.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the central zone without significantly altering the total distance traveled, which would indicate a sedative or stimulant effect.
Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior and is based on the rodent's natural aversion to open and elevated spaces.[3][4]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), with a central platform connecting them.
-
Procedure:
-
Administer the test compound or vehicle as described for the OFT.
-
Place the animal on the central platform, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Behavior is recorded and analyzed for the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: Anxiolytic drugs typically increase the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries. The number of closed arm entries can be used as a measure of general activity.
Light-Dark Box Test (LDB)
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[1][4]
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the dark compartment and allow it to acclimatize for a short period.
-
The door to the light compartment is then opened, and the animal is allowed to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
The time spent in each compartment, the latency to first enter the light compartment, and the number of transitions are recorded.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[5]
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams can effectively illustrate the logical flow of experiments and hypothesized biological pathways.
Caption: Experimental workflow for assessing the anxiolytic-like effects of this compound.
Potential Signaling Pathways
Should this compound demonstrate anxiolytic-like properties, subsequent research would focus on elucidating its mechanism of action. The primary neurotransmitter systems implicated in anxiety are the GABAergic and serotonergic systems.[6][7]
-
GABAergic System: Many traditional anxiolytics, like diazepam, are positive allosteric modulators of the GABA-A receptor.[7] They enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
-
Serotonergic System: Buspirone acts as a partial agonist at 5-HT1A receptors, which are inhibitory autoreceptors.[8] This action ultimately leads to a modulation of serotonin release and neurotransmission.
Further studies could involve receptor binding assays, electrophysiology, and measurement of neurotransmitter levels in key brain regions (e.g., amygdala, hippocampus, prefrontal cortex) to determine if this compound interacts with these or other relevant signaling pathways, such as those involving corticotropin-releasing factor (CRF) or neurosteroids.[9][10]
Caption: Hypothetical signaling pathways for this compound's anxiolytic effects.
References
- 1. Integrating the open field, elevated plus maze and light/dark box to assess different types of emotional behaviors in one single trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Light-Dark Open Field (LDOF): A novel task for sensitive assessment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 5. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways of anxiety revealed by knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 17: Anxiolytics – Drugs and Behavior [opentext.wsu.edu]
- 8. neuroscigroup.us [neuroscigroup.us]
- 9. New mechanisms of action found for drugs used to treat anxiety disorders [mpg.de]
- 10. acnp.org [acnp.org]
O-Methylpallidine vs. its N-oxide Derivative: A Comparative Bioactivity Study
A conclusive comparative bioactivity study between O-Methylpallidine and its N-oxide derivative is currently hampered by a significant lack of publicly available experimental data for both compounds. this compound, an aporphine alkaloid, is recognized for its potential in neurological research due to its interaction with neural receptors.[1] However, specific quantitative data on its bioactivity, as well as any data on its N-oxide derivative, remains elusive in the scientific literature.
This guide, therefore, provides a comparative framework based on the broader class of aporphine alkaloids and their corresponding N-oxide derivatives. By examining the bioactivity of analogous compounds, we can infer potential differences and guide future research on this compound and its N-oxide. This report presents available quantitative data for representative aporphine alkaloids, details common experimental protocols, and visualizes key signaling pathways associated with this class of compounds.
Comparative Bioactivity Data of Aporphine Alkaloids and their N-Oxides
To illustrate the potential impact of N-oxidation on the bioactivity of aporphine alkaloids, this section summarizes quantitative data from studies on related compounds. The data is presented across three key areas of bioactivity: cytotoxicity against cancer cell lines, antimicrobial activity, and receptor binding affinity.
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various aporphine alkaloids and their N-oxide derivatives against different cancer cell lines. A lower IC50 value indicates higher potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| (+)-Ocoteine | Hep-2 | 12.3 | Garcez et al., 2011 |
| (+)-6S-Ocoteine N-oxide | Hep-2 | 32.7 | Garcez et al., 2011 |
| (+)-Ocoteine | B16-F10 | 15.8 | Garcez et al., 2011 |
| (+)-6S-Ocoteine N-oxide | B16-F10 | 30.7 | Garcez et al., 2011 |
| Liriodenine | KB | 0.12 | Suffness & Cordell, 1985 |
| Liriodenine N-oxide | Not available | - | - |
| Anonaine | KB | 0.45 | Suffness & Cordell, 1985 |
| Anonaine N-oxide | Not available | - | - |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating greater potency. The table below presents MIC values for representative aporphine alkaloids against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Liriodenine | Bacillus subtilis | 12.5 | Boalino et al., 2005 |
| Liriodenine | Staphylococcus aureus | 25 | Boalino et al., 2005 |
| Anonaine | Bacillus subtilis | 25 | Boalino et al., 2005 |
| Anonaine | Staphylococcus aureus | 50 | Boalino et al., 2005 |
Note: Comparative data for the N-oxide derivatives in antimicrobial assays is scarce.
Receptor Binding Affinity
Aporphine alkaloids are known to interact with various neurotransmitter receptors. The binding affinity is typically measured as the inhibition constant (Ki), where a lower value signifies a stronger binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| (R)-Roemerine | 5-HT(2A) | 62 | Munusamy et al., 2013[2] |
| (±)-Nuciferine | 5-HT(2A) | 139 | Munusamy et al., 2013[2] |
| Glaucine | Dopamine D1 | 130 | Asencio et al., 1999 |
| Boldine | Dopamine D2 | 210 | Asencio et al., 1999 |
Note: Direct comparative Ki values for aporphine alkaloids and their N-oxides are not widely reported.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative bioactivity data tables.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its N-oxide derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7][8]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Receptor Binding Assay (Radioligand Binding Assay)
Radioligand binding assays are used to measure the affinity of a compound for a specific receptor.[9][10][11]
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
Aporphine alkaloids are known to modulate several key signaling pathways, which likely contribute to their diverse biological activities. The following diagrams, generated using the DOT language, illustrate some of these pathways.
Caption: NF-κB Signaling Pathway Inhibition by Aporphine Alkaloids.
Caption: AMPK Signaling Pathway Activation by Aporphine Alkaloids.
Conclusion
While a direct comparative bioactivity study of this compound and its N-oxide derivative is not currently possible due to a lack of data, this guide provides a valuable framework for researchers by summarizing the known bioactivities of the broader aporphine alkaloid class. The presented data on cytotoxicity, antimicrobial activity, and receptor binding of related compounds suggest that N-oxidation can influence biological effects, often leading to a decrease in potency. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for initiating future investigations into this compound and its derivatives. Further research is critically needed to isolate or synthesize this compound N-oxide and to perform comprehensive bioactivity screening to elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Disposal Procedures for O-Methylpallidine
Document Overview: This guide provides comprehensive safety and disposal protocols for O-Methylpallidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general guidelines for the handling and disposal of hazardous research chemicals and analogous alkaloids. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is an alkaloid compound used in neuropharmacological research.[1] As with many specialized research chemicals, it should be handled as a potentially hazardous substance. All disposal procedures must be conducted in accordance with institutional and local government regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Compound Identification and Properties
A clear understanding of the compound's properties is essential for safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Molecular Formula | C20H23NO4 | [1][2][3] |
| Molecular Weight | 341.4 g/mol | [1][2][3] |
| CAS Number | 27510-33-4 | [1][3] |
| Appearance | Yellow Powder | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, ensure that the following Personal Protective Equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: When handling the solid compound or if there is a risk of generating aerosols, use a properly fitted respirator (e.g., N95 or higher).
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires segregation into solid, liquid, and contaminated labware streams.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Solid Waste Disposal
This category includes expired or unused this compound powder, as well as grossly contaminated items like weigh boats or filter paper.
-
Step 1: Carefully transfer all solid waste into a sealable, plastic-lined container designated for hazardous chemical waste.
-
Step 2: Avoid generating dust. If necessary, lightly moisten the solid waste with a compatible solvent (e.g., methanol) before transfer.
-
Step 3: Securely close the container.
-
Step 4: Label the container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution.
-
Step 5: Store the container in a designated hazardous waste accumulation area until it is collected by your institution's EHS department.
Liquid Waste Disposal
This includes solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Step 1: Collect all liquid waste in a sealable, chemical-resistant (e.g., glass or polyethylene) hazardous waste container.
-
Step 2: Do not mix incompatible waste streams.
-
Step 3: Securely cap the container when not in use.
-
Step 4: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and an estimated concentration.
-
Step 5: Store the container in secondary containment in a designated hazardous waste accumulation area for EHS collection.
Contaminated Labware and Sharps Disposal
Proper decontamination and disposal of labware are crucial to prevent cross-contamination and exposure.
-
Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the majority of the residue.
-
Collect Rinse: This initial rinse solvent must be collected and disposed of as hazardous liquid waste.[4]
-
Wash: After the initial rinse, wash the glassware with laboratory detergent and warm water, followed by a final rinse with deionized water.
-
-
Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container for hazardous waste.[4]
-
Do not recap, bend, or break needles.
-
Label the sharps container appropriately and arrange for disposal through EHS.
-
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Step 1: Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Step 2: Don PPE: Before cleanup, put on the full PPE described above.
-
Step 3: Contain the Spill:
-
Step 4: Clean the Area: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.
-
Step 5: Decontaminate: Wipe the spill area with a suitable solvent, followed by a detergent solution.
-
Step 6: Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.[4]
For large or unmanageable spills, contact your institution's EHS department immediately.
References
Personal protective equipment for handling O-Methylpallidine
Disclaimer: "O-Methylpallidine" is not a recognized chemical compound in publicly available databases. The following guidance is based on established safety protocols for handling potent, novel psychoactive substances (NPS) or research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) for any specific compound and perform a thorough risk assessment before beginning work.
Immediate Safety and Logistical Information
Handling potent research chemicals requires stringent safety measures to protect laboratory personnel from exposure and to prevent environmental contamination.[1][2] These substances, often with unknown toxicological profiles, demand a higher level of caution than standard laboratory reagents.[3][4]
Key Principles:
-
Containment: The primary goal is to minimize the generation and dispersal of airborne powders or aerosols.[5]
-
Personal Protection: A multi-layered approach to personal protective equipment (PPE) is crucial.[6][7]
-
Decontamination and Disposal: Proper procedures for decontaminating surfaces and disposing of waste are essential to prevent cross-contamination and environmental release.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[1] The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator, or a Powered Air-Purifying Respirator (PAPR) for higher-risk procedures.[1][10] | Protects against inhalation of fine powders, which is a primary route of exposure.[5] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[11][12] | Provides a barrier against skin contact and absorption. Double-gloving allows for the safe removal of the outer glove if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7][11] | Protects the eyes and mucous membranes from splashes and airborne particles. |
| Body Protection | Disposable, seamless, long-sleeved gown or a "bunny suit" for full-body coverage.[7] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers over closed-toe shoes.[7] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a containment device such as a chemical fume hood or a glove box.[13]
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.[14]
-
Prepare all necessary equipment and reagents before bringing the compound into the work area to minimize movement and potential for spills.
-
-
Handling:
-
Always handle the compound in a well-ventilated area, with preference given to containment solutions like glove bags or isolators for highly potent substances.[10][13]
-
Use dedicated equipment (spatulas, weighing papers, etc.) and label them clearly.
-
When weighing, use a "weigh-in-weigh-out" method to track the amount of material used and to help identify any potential loss of containment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use with an appropriate solvent or cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, and inner gloves. Respiratory and eye protection are typically removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of potent chemical waste is critical to prevent environmental contamination and accidental exposure.[8][15]
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, gowns, weighing papers, and pipette tips, must be considered hazardous waste.
-
Containment of Waste: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container. Do not pour this waste down the drain.[9]
-
Disposal Route: Arrangements should be made with a licensed hazardous waste disposal company for the collection and incineration of the waste.[8][16] For controlled substances, a reverse distributor may be required.[16]
Experimental Workflow Diagram
Caption: Workflow for Safely Handling Potent Research Chemicals.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 3. clinicallab.com [clinicallab.com]
- 4. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcdover.com [ilcdover.com]
- 6. gerpac.eu [gerpac.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 10. aiha.org [aiha.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. research-compliance.umich.edu [research-compliance.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
